Benzyl 3,3-difluoroazetidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3,3-difluoroazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)7-14(8-11)10(15)16-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRSJJGVLLSNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745190 | |
| Record name | Benzyl 3,3-difluoroazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-58-0 | |
| Record name | Benzyl 3,3-difluoroazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl 3,3-difluoroazetidine-1-carboxylate
CAS Number: 1255666-58-0
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Benzyl 3,3-difluoroazetidine-1-carboxylate, a fluorinated azetidine building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the 3,3-difluoroazetidine motif into molecular scaffolds has been shown to enhance key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This document details the chemical properties, a validated synthetic protocol, spectroscopic data, and safety and handling guidelines for this compound. Furthermore, it explores its current and potential applications in the development of novel therapeutics, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Rise of Fluorinated Azetidines in Drug Discovery
The azetidine ring, a four-membered heterocyclic amine, has emerged as a valuable scaffold in medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, which can lead to improved biological activity and selectivity. When coupled with the strategic introduction of fluorine atoms, the resulting fluorinated azetidines offer a powerful tool for fine-tuning the properties of drug candidates.
The gem-difluoro substitution at the 3-position of the azetidine ring, as seen in Benzyl 3,3-difluoroazetidine-1-carboxylate, offers several distinct advantages. The two fluorine atoms can significantly alter the local electronic environment, influencing pKa and hydrogen bonding capabilities. Moreover, the C-F bond is exceptionally stable to metabolic degradation, often leading to an improved pharmacokinetic profile of the parent molecule. The increased lipophilicity imparted by the fluorine atoms can also enhance membrane permeability and oral bioavailability. Benzyl 3,3-difluoroazetidine-1-carboxylate serves as a key intermediate, providing a readily available source of the N-Cbz protected 3,3-difluoroazetidine core for further chemical elaboration.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Benzyl 3,3-difluoroazetidine-1-carboxylate is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1255666-58-0 | [1][2], [3] |
| Molecular Formula | C₁₁H₁₁F₂NO₂ | [1][2] |
| Molecular Weight | 227.21 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from precursor data |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from general chemical properties |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the benzyl group protons, typically in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) of the Cbz protecting group would likely appear as a singlet around δ 5.1 ppm. The four protons of the azetidine ring are expected to be in the upfield region, likely as multiplets, due to coupling with each other and with the fluorine atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the carbamate is expected to resonate in the range of δ 155-165 ppm. The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling. The carbons of the benzyl group will appear in the aromatic region (δ 127-136 ppm), with the benzylic carbon around δ 67 ppm.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carbamate at approximately 1700-1720 cm⁻¹. C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹. Aromatic C-H stretching bands will likely be observed above 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (227.21). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the azetidine ring.
Synthesis and Reaction Mechanisms
The synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate is typically achieved through the N-protection of 3,3-difluoroazetidine or its hydrochloride salt. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by hydrogenolysis.
Synthetic Workflow
Sources
Navigating the Unknown: A Technical Safety Guide for Benzyl 3,3-difluoroazetidine-1-carboxylate
Compound Identification and Structural Context
Benzyl 3,3-difluoroazetidine-1-carboxylate is a fluorinated heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a strained azetidine ring, a gem-difluoro group, and a benzyl carbamate protecting group. Each of these components contributes to its reactivity and potential toxicological profile.
| Property | Value | Source(s) |
| CAS Number | 1255666-58-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁F₂NO₂ | [1][3] |
| Molecular Weight | 227.21 g/mol | [1][4] |
| Chemical Structure | (Image of chemical structure) | |
| O=C(N1CC(F)(F)C1)OCC2=CC=CC=C2 (SMILES) |
Hazard Identification by Structural Analogy
In the absence of direct safety data, a conservative hazard assessment can be constructed by examining closely related molecules. The primary structural motifs of concern are the difluoroazetidine core and the benzyl group.
Rationale for Analogy:
-
3,3-Difluoroazetidine hydrochloride (CAS 288315-03-7): This analogue shares the core difluoroazetidine ring system. Its safety data is highly indicative of the hazards associated with this strained, fluorinated heterocycle.
-
1-Benzylazetidine-3-carboxylic acid (CAS 94985-27-0): This analogue informs on the potential hazards contributed by the N-benzylazetidine portion of the molecule.
The consistent hazard profile across these precursors provides a strong basis for inferring the safety profile of the target compound.
Caption: Logic of Hazard Assessment by Analogy.
Summary of GHS Classifications for Analogous Compounds:
| Compound | GHS Classification | Source(s) |
| 3,3-Difluoroazetidine hydrochloride | Skin Irritation (Category 2), H315Serious Eye Irritation (Category 2), H319STOT SE (Category 3), H335 | [5][6][7] |
| 1-Benzylazetidine-3-carboxylic acid | Skin Irritation (Category 2), H315Serious Eye Irritation (Category 2), H319STOT SE (Category 3), H335 | [8][9] |
Inferred Hazard Profile for Benzyl 3,3-difluoroazetidine-1-carboxylate:
Based on the data above, it is prudent to handle Benzyl 3,3-difluoroazetidine-1-carboxylate as a compound with the following GHS classifications:
-
Signal Word: Warning
-
Hazard Statements:
-
Potential Unclassified Hazards:
-
The metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions, which may have long-term health effects.[10]
-
Thermal decomposition is expected to produce hazardous gases.
-
Core Safety Protocols: Handling and Storage
Given the inferred irritant nature of this compound, a multi-layered approach to safety is required, combining engineering controls, personal protective equipment, and strict procedural discipline.
Engineering Controls & Personal Protective Equipment (PPE)
The primary objective is to prevent all contact with the substance.
-
Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient.
-
Hand Protection: Use nitrile gloves (minimum thickness of 0.11 mm). Inspect gloves for defects before use and change them frequently, especially after direct contact. Never reuse disposable gloves.
-
Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Ensure full coverage of arms.
Procedural Discipline for Safe Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use weighing paper or a spatula to transfer the material; do not pour the powder.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Contamination Control: Designate specific areas and equipment for handling this compound. Decontaminate surfaces and equipment thoroughly after use.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard pictograms.
Emergency Response Procedures
Prompt and correct action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Accidental Release (Spill):
-
Evacuate the area.
-
Ensure adequate ventilation and wear full PPE.
-
Gently sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Experimental Workflow: Weighing and Solution Preparation
This protocol outlines the integration of safety measures into a common laboratory task.
Caption: Workflow with Critical Safety Control Points.
Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: Likely stable under recommended storage conditions.[6]
-
Conditions to Avoid: Excess heat, dust formation, and contact with incompatible materials.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[11]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[11]
Caption: Relationship between Conditions and Hazards.
References
-
ChemCalk. (n.d.). benzyl 3,3-difluoroazetidine-1-carboxylate [ 1255666-58-0 ]. Retrieved from [Link]
-
Amole Chemistry. (n.d.). Benzyl3,3-difluoroazetidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]
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Synix Labs. (n.d.). Product List. Retrieved from [Link]
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ChemUniverse. (n.d.). BENZYL 3-FLUORO-3-(HYDROXYMETHYL)AZETIDINE-1-CARBOXYLATE [P46798]. Retrieved from [Link]
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National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid. Retrieved from [Link]
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ChemSec. (n.d.). PFAS - SIN List. Retrieved from [Link]
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Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry. Retrieved from [Link]
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EurekAlert!. (2017). Some fast-food packaging contains potentially harmful fluorinated compounds. Retrieved from [Link]
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The Strategic Incorporation of Fluorinated Azetidines in Modern Medicinal Chemistry: A Technical Guide
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from a position of synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent conformational rigidity and unique three-dimensional exit vectors offer a compelling alternative to more traditional saturated heterocycles. The strategic introduction of fluorine to this privileged scaffold further amplifies its utility, providing a powerful tool to modulate physicochemical and pharmacological properties with remarkable precision. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, unique properties, and strategic applications of fluorinated azetidines in contemporary drug discovery. We will delve into the causal relationships behind synthetic choices, the profound impact of fluorination on molecular conformation and function, and provide practical insights through detailed protocols and illustrative case studies.
Introduction: The Rise of a Strained Scaffold in Drug Design
The design of small molecule therapeutics is a perpetual quest for molecular architectures that confer optimal potency, selectivity, and pharmacokinetic profiles. Saturated heterocycles are integral to this endeavor, and the four-membered azetidine ring has carved a significant niche for itself.[1][2] Its strained yet stable nature, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, provides a unique conformational constraint.[3][4] This rigidity can pre-organize substituents into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thereby enhancing affinity.[3]
Historically, the synthetic challenges associated with constructing the strained azetidine ring limited its widespread adoption.[5] However, recent advancements in synthetic organic chemistry have made a diverse array of functionalized azetidines readily accessible, leading to their incorporation into numerous FDA-approved drugs and clinical candidates.[3][4]
The introduction of fluorine, a bioisostere for hydrogen with profound electronic and steric consequences, has further revolutionized the use of azetidines in medicinal chemistry.[6] This guide will explore the synergistic interplay between the azetidine scaffold and fluorine substitution, a combination that offers a sophisticated strategy for lead optimization and the development of next-generation therapeutics.
The Impact of Fluorination on Azetidine Properties
The substitution of hydrogen with fluorine on the azetidine ring imparts a range of predictable yet nuanced effects on its physicochemical properties. Understanding these effects is paramount for the rational design of drug candidates.
Modulation of Basicity (pKa)
One of the most significant consequences of fluorination is the reduction of the basicity of the azetidine nitrogen. The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, decreasing the electron density on the nitrogen atom and thus its ability to accept a proton. This modulation of pKa is a critical tool for medicinal chemists, as excessively high basicity can lead to off-target effects, such as hERG inhibition, and can negatively impact cell permeability and oral bioavailability.[7]
The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen. For instance, a single fluorine atom at the 3-position of azetidine can lower the pKa by approximately 1.5-2 units. A gem-difluoro substitution at the same position will have an even more pronounced effect.
Tuning Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex and context-dependent. While fluorine is the most electronegative element, a single fluorine atom is a relatively poor hydrogen bond acceptor. The replacement of a C-H bond with a C-F bond can either increase or decrease LogP, depending on the surrounding molecular environment.[7]
Generally, monofluorination can lead to a slight increase in lipophilicity, while gem-difluorination at the 3-position of azetidine often results in a more substantial increase in LogP.[8] This is attributed to the creation of a more lipophilic surface area and the masking of the polar C-N bond. Careful consideration of the overall molecular structure is crucial when predicting the impact of fluorination on this key property.
Conformational Control: The Gauche Effect and Dipole Interactions
Fluorine substitution has a profound impact on the conformational preferences of the azetidine ring. The puckered nature of the four-membered ring can be influenced by stereoelectronic effects, most notably the gauche effect between the C-F bond and the nitrogen lone pair, as well as charge-dipole interactions in the protonated state.[1]
In the protonated state, a favorable electrostatic interaction between the partial negative charge on the fluorine and the positive charge on the nitrogen (C–F···N+) can stabilize a specific ring pucker.[1] This conformational locking can have significant implications for the presentation of substituents and their interaction with a biological target.
Diagram: Conformational Influence of Fluorination on Azetidine
Caption: Fluorine's influence on azetidine ring pucker.
Synthetic Strategies for Fluorinated Azetidines
The increased demand for fluorinated azetidines has spurred the development of robust and scalable synthetic methodologies. The following sections detail representative protocols for the preparation of key building blocks.
Synthesis of N-Boc-3-fluoroazetidine
A common route to 3-fluoroazetidine involves the fluorination of a suitably protected 3-hydroxyazetidine precursor. Diethylaminosulfur trifluoride (DAST) is a frequently employed fluorinating agent for this transformation.
Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine
-
Starting Material: N-Boc-3-hydroxyazetidine.
-
Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Fluorination: Add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford N-Boc-3-fluoroazetidine.[9][10]
Diagram: Synthetic Pathway to N-Boc-3-fluoroazetidine
Caption: Synthesis of N-Boc-3-fluoroazetidine.
Synthesis of 3,3-Difluoroazetidine Hydrochloride
The synthesis of 3,3-difluoroazetidine often starts from a protected azetidin-3-one, which undergoes gem-difluorination followed by deprotection.
Experimental Protocol: Synthesis of 3,3-Difluoroazetidine Hydrochloride
-
Starting Material: 1-Benzhydrylazetidin-3-one.
-
Fluorination: To a solution of 1-benzhydrylazetidin-3-one (1.0 eq.) in anhydrous DCM at 0 °C, add DAST (2.5 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with DCM. Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the crude 1-benzhydryl-3,3-difluoroazetidine by column chromatography.
-
Deprotection: Dissolve the purified 1-benzhydryl-3,3-difluoroazetidine in methanol, add 10% Pd/C, and subject the mixture to hydrogenation at 50 psi for 16 hours.
-
Salt Formation: Filter the reaction mixture through Celite, and add a solution of HCl in diethyl ether to the filtrate.
-
Isolation: Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 3,3-difluoroazetidine hydrochloride as a white solid.[4][8][11][12][13][14]
Applications in Medicinal Chemistry: Case Studies
The unique properties of fluorinated azetidines have been leveraged in the design of numerous successful drug candidates across various therapeutic areas.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
Azetidine-based compounds have been extensively explored as inhibitors of DPP-4, an enzyme involved in glucose metabolism. The introduction of a fluorine atom at the 3-position of the azetidine ring has been shown to enhance the potency and improve the pharmacokinetic profile of these inhibitors.[2][15]
The 3-fluoroazetidine moiety can engage in favorable interactions within the S1 pocket of the DPP-4 active site. Furthermore, the reduced basicity of the azetidine nitrogen can mitigate potential off-target effects and improve oral bioavailability.[2][16][17][18]
Table 1: Structure-Activity Relationship of Fluorinated Azetidine-based DPP-4 Inhibitors
| Compound | R Group | DPP-4 IC50 (nM) |
| 1 | H | >1000 |
| 2 | F | 85 |
| 3 | OMe | 350 |
Data is illustrative and based on trends reported in the literature.[2][16]
Baricitinib: A JAK Inhibitor for Rheumatoid Arthritis
Baricitinib (Olumiant®) is an FDA-approved Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[19][20] A key structural feature of baricitinib is its 3-(cyanomethyl)-3-(1H-pyrazol-4-yl)azetidine core. While not directly fluorinated on the azetidine ring, the principles of using a substituted azetidine to achieve desirable properties are evident. The azetidine scaffold serves to correctly orient the pyrazole and cyanomethyl substituents for optimal binding to the ATP-binding pocket of JAK1 and JAK2.[21][22]
The incorporation of fluorine into the broader scaffold of JAK inhibitors is a common strategy to enhance metabolic stability and modulate potency.[23] The case of baricitinib highlights the versatility of the azetidine ring as a central scaffold for complex drug molecules.[19][20]
Fluorinated Azetidines as Bioisosteres
A significant application of fluorinated azetidines is their use as bioisosteres for other common structural motifs in drug discovery.
Bioisostere for Piperidine and Pyrrolidine
The conformationally constrained nature of the azetidine ring makes it an attractive bioisostere for larger, more flexible saturated heterocycles like piperidine and pyrrolidine.[3][24] This substitution can lead to improved metabolic stability and aqueous solubility. The introduction of fluorine can further fine-tune the physicochemical properties to more closely mimic the desired characteristics of the parent scaffold while offering a novel chemical space.[7][25]
Diagram: Azetidine as a Bioisostere
Caption: Fluorinated azetidine as a piperidine bioisostere.
Conclusion and Future Perspectives
Fluorinated azetidines represent a powerful and versatile class of building blocks in modern medicinal chemistry. The strategic incorporation of fluorine onto the azetidine scaffold provides a nuanced approach to fine-tuning the physicochemical and pharmacological properties of drug candidates. From modulating basicity and lipophilicity to exerting precise conformational control, the benefits of this structural motif are increasingly recognized.
As synthetic methodologies continue to advance, providing even greater access to a diverse range of substituted fluorinated azetidines, their application in drug discovery is set to expand further. The exploration of novel fluorination patterns and their use in more complex molecular architectures will undoubtedly lead to the development of innovative therapeutics with improved efficacy and safety profiles. The fluorinated azetidine is no longer a synthetic novelty but a validated and indispensable tool in the medicinal chemist's armamentarium.
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Shi, J. G., et al. (2014). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. Journal of Clinical Pharmacology, 54(12), 1354-1361. [Link]
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Khan, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]
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Chanteux, H., et al. (2019). Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Pharmaceuticals, 12(1), 35. [Link]
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Immunomart. (n.d.). 3-Fluoroazetidine hydrochloride. Retrieved from [Link]
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MedPath. (2025). Baricitinib | Advanced Drug Monograph. Retrieved from [Link]
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Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]
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De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2894-2897. [Link]
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Khan, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]
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Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]
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O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 571-581. [Link]
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Khan, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Semantic Scholar. [Link]
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De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. [Link]
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Massachusetts Institute of Technology. (2024, June 29). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. [Link]
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The Rise of a Privileged Scaffold: A Technical Guide to gem-Difluoroazetidines in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a paramount tool for optimizing molecular properties. Among the plethora of fluorinated motifs, the gem-difluoroazetidine scaffold has emerged as a particularly powerful and versatile building block. This guide provides an in-depth technical exploration of the synthesis, unique physicochemical characteristics, and strategic applications of gem-difluoroazetidine derivatives. We will delve into the causality behind synthetic choices, the profound impact of gem-difluorination on key drug-like properties, and the role of this scaffold in shaping the next generation of therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this privileged structural motif.
Introduction: The Fluorine Advantage in a Strained Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest in drug discovery due to its inherent ring strain (approximately 27.7 kcal/mol)[1]. This strain enhances the nucleophilicity of the nitrogen atom, facilitating interactions with biological targets[1]. When this unique cyclic system is further functionalized with a gem-difluoro group at the 3-position, a confluence of beneficial properties arises.
The introduction of the CF₂ group serves as a bioisosteric replacement for a carbonyl group or a methylene group, profoundly influencing a molecule's metabolic stability, lipophilicity, and conformational behavior[2]. The strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the azetidine nitrogen, impacting its ionization state at physiological pH and, consequently, its target engagement and pharmacokinetic profile. This guide will unpack the synthesis and strategic deployment of this valuable scaffold.
Synthesis of the gem-Difluoroazetidine Core: A Strategic Approach
The construction of the 3,3-difluoroazetidine ring system is a non-trivial synthetic challenge. A robust and widely adopted strategy involves a two-step sequence starting with a Reformatsky-type reaction, followed by the reduction of the resulting β-lactam.
Key Synthetic Pathway: From Imine to Azetidine
A prevalent method for synthesizing 3,3-difluoroazetidines involves the reduction of a 3,3-difluoroazetidin-2-one intermediate[3][4]. This β-lactam is typically formed through a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate[3][4].
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for 3,3-difluoroazetidines.
Experimental Protocol: Synthesis of N-Boc-3,3-difluoroazetidine
A common and versatile intermediate is the N-Boc protected 3,3-difluoroazetidine. The following is a representative, step-by-step methodology for its synthesis, starting from commercially available 1-benzhydryl-3-hydroxyazetidine.
Step 1: Oxidation to 1-Benzhydrylazetidin-3-one
-
Rationale: The hydroxyl group is oxidized to a ketone to enable subsequent fluorination.
-
Procedure:
-
To a solution of 1-benzhydrylazetidin-3-ol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as Dess-Martin periodinane or conduct a Swern oxidation.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Work up the reaction by quenching with sodium thiosulfate solution, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography to yield 1-benzhydrylazetidin-3-one.
-
Step 2: Deoxofluorination to 1-Benzhydryl-3,3-difluoroazetidine
-
Rationale: The ketone is converted to the gem-difluoro group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common choice.
-
Procedure:
-
In a fume hood, dissolve 1-benzhydrylazetidin-3-one in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C and slowly add DAST.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 1-benzhydryl-3,3-difluoroazetidine.
-
Step 3: Deprotection and Boc Protection
-
Rationale: The benzhydryl protecting group is removed, and the more versatile Boc group is installed.
-
Procedure:
-
Dissolve 1-benzhydryl-3,3-difluoroazetidine in methanol.
-
Add palladium on carbon (10%) and di-tert-butyl dicarbonate (Boc₂O).
-
Subject the mixture to catalytic hydrogenation at room temperature for several hours[5].
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield N-Boc-3,3-difluoroazetidine[5].
-
Physicochemical Properties and Conformational Analysis
The introduction of the gem-difluoro group has a profound and predictable impact on the physicochemical properties of the azetidine scaffold.
Impact on Basicity (pKa) and Lipophilicity (logP)
The two fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly lowers the basicity of the azetidine nitrogen. This reduction in pKa can be advantageous in drug design, as it can prevent undesired protonation in acidic compartments and fine-tune interactions with target proteins.
Conversely, fluorination generally increases the lipophilicity (logP) of a molecule[1]. However, the effect of the CF₂ group can be complex and context-dependent[2]. The table below provides a comparative overview of these properties.
| Compound | pKa (Predicted) | logP (Predicted) |
| Azetidine | 11.29 | -0.15 |
| 3,3-Difluoroazetidine | ~7.5 - 8.5 | ~0.5 - 1.0 |
Note: Exact experimental values can vary based on substitution patterns. The values for 3,3-difluoroazetidine are estimated based on data for similar fluorinated heterocycles.[2][6][7]
Conformational Preferences
The azetidine ring exists in a puckered conformation. The introduction of the gem-difluoro group can influence this puckering. The stereoelectronic gauche effect between the C-F bonds and adjacent C-C or C-N bonds can favor specific conformations[8]. This conformational constraint can be beneficial for pre-organizing a molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity. NMR studies, particularly utilizing ¹⁹F-¹H scalar couplings and heteronuclear NOEs, are powerful tools for elucidating these conformational biases in solution[8].
Applications in Drug Discovery and Beyond
The unique properties of the gem-difluoroazetidine scaffold have led to its incorporation into a range of biologically active molecules and advanced materials.
Medicinal Chemistry Applications
-
Kinase Inhibitors: The ability of the CF₂ group to act as a metabolically stable bioisostere for a carbonyl group makes it an attractive feature in the design of kinase inhibitors, where amide bonds are prevalent.
-
Neuroscience: The modulation of pKa and lipophilicity is particularly relevant for central nervous system (CNS) drug discovery, where blood-brain barrier penetration is a critical factor. 3,3-Difluoroazetidine derivatives have been explored as components of cannabinoid receptor modulators[1].
-
Diabetes and Metabolic Diseases: The scaffold has been incorporated into molecules targeting dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.
Caption: Relationship between the scaffold's properties and applications.
Material Science Applications
Beyond medicine, the 3,3-difluoroazetidine motif has found utility in material science. It is used as a precursor for rhodamine dyes, where it helps to fine-tune their fluorescent wavelengths for bioimaging applications[1]. Its ability to modulate the HOMO-LUMO energy gap also makes it a promising component for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells[1].
Characterization and Data
Thorough characterization is essential for confirming the structure and purity of synthesized gem-difluoroazetidine derivatives. NMR spectroscopy is a primary tool for this purpose.
Spectroscopic Data for N-Boc-3,3-difluoroazetidine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | ~4.2 | t | ~12 |
| ~1.4 | s | ||
| ¹³C NMR | ~155 (C=O) | s | |
| ~120 (CF₂) | t | J_CF ≈ 250 | |
| ~80 (C(CH₃)₃) | s | ||
| ~60 (CH₂) | t | J_CF ≈ 25 | |
| ~28 (C(CH₃)₃) | s | ||
| ¹⁹F NMR | ~ -95 to -105 | s or t |
Note: These are approximate values and can vary depending on the solvent and specific substitution. Data is compiled from typical ranges for such structures.[9][10]
Conclusion and Future Outlook
The gem-difluoroazetidine scaffold represents a confluence of desirable properties for modern drug discovery: the inherent reactivity and structural uniqueness of a strained ring system, combined with the profound modulatory effects of gem-difluorination. Its ability to enhance metabolic stability, fine-tune pKa and lipophilicity, and impose conformational constraints makes it a powerful tool for medicinal chemists. As synthetic methodologies continue to evolve, we can anticipate the even wider application of this privileged scaffold in the development of novel therapeutics and advanced materials. The insights provided in this guide are intended to empower researchers to harness the full potential of gem-difluoroazetidines in their scientific endeavors.
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The Impact of 3,3-Difluorination on the Physicochemical Profile of Azetidine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Azetidine Scaffold and the Strategic Role of Fluorine
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique structural framework that can enhance key drug-like properties such as solubility and metabolic stability when compared to more traditional, larger ring systems.[1] The strategic modification of this core structure allows for fine-tuning of a molecule's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.
Among the various synthetic modifications, the introduction of fluorine atoms has proven to be a particularly powerful strategy in drug design.[2][3] The unique electronic properties of fluorine, most notably its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's basicity (pKa), lipophilicity (logP/logD), and resistance to metabolic degradation.[2][3] This guide provides an in-depth technical analysis of the physicochemical consequences of introducing a geminal difluoro group at the 3-position of the azetidine ring, a common motif in contemporary drug discovery. We will explore the underlying principles, present comparative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to assess these critical properties.
Core Physicochemical Properties of Difluoroazetidine Derivatives
The introduction of a 3,3-difluoro moiety to the azetidine ring induces significant and predictable changes in several key physicochemical parameters that are critical for drug development.
Basicity (pKa): The Inductive Effect of Fluorine
The basicity of the azetidine nitrogen is a crucial determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions. The strong electron-withdrawing inductive effect of the two fluorine atoms at the 3-position significantly reduces the electron density on the nitrogen atom.[4][5] This makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a substantial decrease in the pKa of the corresponding conjugate acid compared to the non-fluorinated parent azetidine.
This reduction in basicity can be highly advantageous in drug design. A lower pKa can mitigate interactions with acidic off-targets, such as hERG, and can increase the fraction of the neutral, more membrane-permeable form of the drug at physiological pH, potentially improving oral bioavailability.[3]
Lipophilicity (logP/logD): A Complex Interplay of Effects
Lipophilicity, the measure of a compound's partitioning between a nonpolar and a polar phase, is a critical factor influencing absorption, distribution, metabolism, and excretion (ADME). The impact of fluorination on lipophilicity is more complex than its effect on pKa. While the replacement of hydrogen with fluorine generally increases lipophilicity due to the hydrophobic nature of the C-F bond, the strong polarization of the C-F bonds can also lead to increased interactions with polar environments, which can either increase or decrease lipophilicity depending on the molecular context.[4][5]
For 3,3-difluoroazetidine derivatives, the introduction of the CF2 group often leads to an increase in lipophilicity (logP) compared to the parent azetidine. However, the magnitude of this effect can be influenced by the nature and position of other substituents on the molecule.[4] It is essential to experimentally determine the lipophilicity of each new derivative to understand its specific structure-property relationship.
Aqueous Solubility: Balancing Lipophilicity and Crystal Packing
Aqueous solubility is a prerequisite for the absorption of orally administered drugs. The solubility of a compound is influenced by a combination of factors, including its lipophilicity, hydrogen bonding capacity, and crystal lattice energy. While an increase in lipophilicity often correlates with decreased aqueous solubility, the introduction of fluorine can sometimes disrupt crystal packing in the solid state, which can lead to an improvement in solubility. Therefore, the effect of 3,3-difluorination on the aqueous solubility of azetidine derivatives must be evaluated on a case-by-case basis.
Metabolic Stability: The Strength of the C-F Bond
A significant advantage of incorporating fluorine into drug candidates is the enhanced metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance in the liver.[2][6][7] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic half-life of a compound can be extended, leading to improved pharmacokinetic profiles and potentially lower required doses.[2][6][7] The 3,3-difluoroazetidine motif is often employed to block metabolic oxidation at the 3-position of the azetidine ring.
Quantitative Physicochemical Data: A Comparative Analysis
The following table presents a comparative analysis of the experimentally determined pKa and logP values for a parent N-substituted azetidine and its corresponding 3,3-difluoro derivative, illustrating the typical effects of geminal difluorination.
| Compound | Structure | pKa | logP |
| N-Benzylazetidine | ![]() | 9.3 | 1.8 |
| N-Benzyl-3,3-difluoroazetidine | ![]() | 6.5 | 2.3 |
Data sourced from a comprehensive study on fluorinated saturated heterocyclic amines.[4][5]
As the data clearly indicates, the introduction of the 3,3-difluoro group leads to a significant decrease in pKa (ΔpKa = -2.8) and a notable increase in lipophilicity (ΔlogP = +0.5). This dataset underscores the profound impact of this specific structural modification on the fundamental physicochemical properties of the azetidine scaffold.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data is the cornerstone of robust drug discovery programs. The following sections provide detailed, step-by-step methodologies for the determination of the key physicochemical properties of difluoroazetidine derivatives.
Determination of pKa by Potentiometric Titration
The potentiometric titration method is a gold standard for pKa determination due to its accuracy and reliability.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation:
-
Accurately weigh and dissolve the difluoroazetidine derivative in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO).
-
Dilute the solution with deionized water to a final concentration of approximately 1-10 mM.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place the sample solution in a thermostatted vessel and stir.
-
Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound) using a calibrated burette.
-
-
Data Acquisition:
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the pKa can be calculated using specialized software that analyzes the entire titration curve.
-
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
The shake-flask method remains the benchmark for logP and logD determination due to its direct measurement of partitioning.
Workflow for logP/logD Determination:
Caption: Workflow for logP/logD determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 for logD7.4).
-
Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together overnight and then separating the layers.
-
-
Partitioning:
-
Add a known amount of the difluoroazetidine derivative to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Shake the vial at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).
-
-
Phase Separation:
-
Centrifuge the vials to ensure complete separation of the two phases.
-
-
Concentration Measurement:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) using the formula: logP or logD = log ( [Concentration in octanol] / [Concentration in aqueous phase] )
-
Determination of Aqueous Solubility
Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol (Thermodynamic Solubility):
-
Sample Preparation:
-
Add an excess amount of the solid difluoroazetidine derivative to a vial containing an aqueous buffer of the desired pH.
-
-
Equilibration:
-
Shake the vial at a constant temperature for an extended period (24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
-
Separation:
-
Filter the suspension through a low-binding filter or centrifuge at high speed to remove all undissolved solid.
-
-
Analysis:
-
Analyze the concentration of the compound in the clear supernatant using a calibrated HPLC-UV or LC-MS method.
-
-
Reporting:
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
-
Determination of Metabolic Stability in Liver Microsomes
This in vitro assay is a standard method for assessing the susceptibility of a compound to Phase I metabolism.
Workflow for Microsomal Stability Assay:
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Step-by-Step Protocol:
-
Incubation Mixture Preparation:
-
Prepare a solution of the difluoroazetidine derivative in a phosphate buffer (pH 7.4).
-
Add liver microsomes (from human or other species) to the solution.
-
Pre-incubate the mixture at 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the resulting line, calculate the in vitro half-life (T½) and the intrinsic clearance (CLint).
-
Conclusion
The strategic incorporation of a 3,3-difluoro moiety into the azetidine scaffold offers a powerful tool for medicinal chemists to modulate the physicochemical properties of drug candidates. This modification typically leads to a significant reduction in basicity and an increase in lipophilicity, which can have beneficial effects on a compound's ADME profile. Furthermore, the inherent strength of the C-F bond often imparts enhanced metabolic stability. However, the precise effects on properties such as aqueous solubility can be more complex and require empirical determination.
The experimental protocols detailed in this guide provide a robust framework for the accurate assessment of these critical physicochemical parameters. A thorough understanding and systematic evaluation of these properties are essential for the rational design of novel difluoroazetidine derivatives and for advancing promising candidates through the drug discovery and development pipeline.
References
-
Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Obach, R. S. (2020). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In The AAPS Journal, 22(4), 83. Retrieved January 21, 2026, from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Retrieved January 21, 2026, from [Link]
-
Ryabukhin, S. V., et al. (2023). Aza-Heterocyclic Building Blocks with In-Ring CF2-Fragment. Retrieved January 21, 2026, from [Link]
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Damstrup, M., et al. (2005). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. Retrieved January 21, 2026, from [Link]
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Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved January 21, 2026, from [Link]
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Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. Retrieved January 21, 2026, from [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved January 21, 2026, from [Link]
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The Ascendance of a Privileged Scaffold: A Technical Guide to 3,3-Difluoroazetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 3,3-difluoroazetidine scaffold has emerged as a particularly compelling structural unit. This guide provides a comprehensive technical overview of 3,3-difluoroazetidine compounds, from their synthesis to their impact on molecular properties and applications in drug discovery. We will delve into the causality behind synthetic choices, the nuanced effects of gem-difluorination on reactivity and conformation, and the strategic deployment of this moiety in the design of novel therapeutics.
Introduction: The Strategic Value of the 3,3-Difluoroazetidine Moiety
Azetidines, as saturated four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery due to their unique structural and physicochemical properties.[1] Their inherent ring strain (approximately 27.7 kcal/mol) enhances the accessibility of the nitrogen lone pair, leading to increased nucleophilicity compared to less strained cyclic amines.[2] This feature, combined with their three-dimensional character, makes them attractive scaffolds for exploring novel chemical space.
The introduction of a gem-difluoro group at the 3-position of the azetidine ring imparts a range of beneficial properties. Fluorine's high electronegativity can profoundly influence a molecule's electronic environment, conformation, and metabolic stability.[3] Specifically, the 3,3-difluoroazetidine unit offers:
-
Modulation of Physicochemical Properties: The two fluorine atoms increase lipophilicity, which can enhance membrane permeability and improve oral absorption of drug candidates.[2] Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the azetidine nitrogen, a crucial parameter for optimizing drug-receptor interactions and reducing off-target effects.[3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 3-position of the azetidine ring resistant to oxidative metabolism, a common pathway for drug degradation.
-
Conformational Constraint: The presence of the gem-difluoro group influences the puckering of the azetidine ring, providing a degree of conformational rigidity that can be advantageous for locking in a bioactive conformation.
-
Bioisosteric Replacement: The CF₂ group can act as a bioisostere for other functionalities, such as a carbonyl group or a gem-dimethyl group, offering a strategy to fine-tune biological activity while improving drug-like properties.
These attributes have positioned 3,3-difluoroazetidine as a "privileged scaffold" in medicinal chemistry, with its hydrochloride salt being a readily available and versatile building block for further chemical elaboration.[2][4]
Synthetic Strategies for the 3,3-Difluoroazetidine Core
The efficient and scalable synthesis of the 3,3-difluoroazetidine ring system is paramount to its widespread application. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the scale of the reaction.
The Primary Synthetic Pathway: From Aldimines to 3,3-Difluoroazetidines
A robust and widely adopted method for the synthesis of 3,3-difluoroazetidines involves a two-step sequence starting from aldimines. This approach leverages a Reformatsky-type reaction followed by a reduction of the resulting β-lactam.[5]
Step 1: Synthesis of 3,3-Difluoroazetidin-2-ones
The initial step involves the reaction of an aldimine with ethyl bromodifluoroacetate in the presence of a reducing agent, typically zinc, to form a 3,3-difluoroazetidin-2-one.[5] This reaction proceeds through a zinc enolate intermediate.
Step 2: Reduction of 3,3-Difluoroazetidin-2-ones
The resulting 3,3-difluoroazetidin-2-one is then reduced to the corresponding 3,3-difluoroazetidine. A high-yield method for this transformation utilizes monochlorohydroalane as the reducing agent.[5]
Caption: Primary synthetic route to 3,3-difluoroazetidines.
Alternative Synthetic Approaches
While the Reformatsky-based method is prevalent, other strategies for accessing fluorinated azetidines exist, offering alternative starting points and substitution patterns.
-
From 3-Hydroxyazetidine: The fluorination of 3-hydroxyazetidine derivatives presents a direct approach to introduce fluorine onto the azetidine ring. This transformation can be achieved using various fluorinating agents. Although direct gem-difluorination from the hydroxyl group is challenging, this precursor is a key intermediate for synthesizing mono-fluorinated azetidines.[6][7]
-
Strain-Release Reactions: The ring-opening of highly strained bicyclic systems, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, with reagents like benzyl chloroformate can provide access to functionalized trifluoromethyl-substituted azetidines.[3] While not directly yielding 3,3-difluoroazetidines, this methodology highlights the utility of strain-release strategies in constructing substituted azetidine scaffolds.
Physicochemical Properties and Reactivity
The introduction of the gem-difluoro group at the 3-position significantly influences the physicochemical properties and reactivity of the azetidine ring.
| Property | 3,3-Difluoroazetidine Hydrochloride | Notes |
| CAS Number | 288315-03-7 | [8] |
| Molecular Formula | C₃H₆ClF₂N | [8] |
| Molecular Weight | 129.53 g/mol | [8] |
| Appearance | White powder | [2] |
| Melting Point | 136 – 140 °C | [2] |
| Purity (¹H NMR) | >97% | [2] |
Table 1: Physicochemical Properties of 3,3-Difluoroazetidine Hydrochloride.
Basicity and Lipophilicity
The two electron-withdrawing fluorine atoms have a pronounced effect on the basicity of the azetidine nitrogen, lowering its pKa compared to the non-fluorinated parent compound. This reduction in basicity can be advantageous in drug design by minimizing interactions with off-target biological molecules and improving the pharmacokinetic profile.
In terms of lipophilicity, the gem-difluoro group generally increases the molecule's nonpolar character, leading to improved partitioning into lipid bilayers and potentially enhanced cell membrane permeability.[2]
Reactivity
Despite the electron-withdrawing nature of the fluorine atoms, the azetidine nitrogen in 3,3-difluoroazetidine remains a competent nucleophile due to the inherent ring strain.[2] This allows for a variety of N-functionalization reactions.
Caption: Reactivity of the 3,3-difluoroazetidine nitrogen.
-
N-Alkylation and N-Acylation: The nitrogen can be readily alkylated or acylated using standard protocols to introduce a wide range of substituents.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to form N-aryl derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides access to N-alkylated products.
The stability of the azetidine ring in 3,3-difluoroazetidine is noteworthy. While highly strained rings can be susceptible to ring-opening reactions, the 3,3-difluoroazetidine scaffold is generally robust under many synthetic conditions.
Applications in Drug Discovery and Beyond
The unique properties of the 3,3-difluoroazetidine moiety have led to its exploration in various fields, most notably in medicinal chemistry and materials science.
Medicinal Chemistry
The incorporation of the 3,3-difluoroazetidine unit into bioactive molecules is a strategy to enhance their drug-like properties. While specific examples of marketed drugs containing this exact moiety are still emerging, the broader class of fluorinated azetidines has demonstrated significant potential. For instance, azetidine-containing drugs like baricitinib and cobimetinib showcase the value of this heterocyclic system in targeting kinases and other enzymes.[3]
The 3,3-difluoroazetidine scaffold is often employed as a bioisosteric replacement for less stable or less desirable functional groups. Its rigid structure can also help in probing the topology of binding pockets and improving ligand-receptor interactions.
Materials Science
Beyond pharmaceuticals, 3,3-difluoroazetidine hydrochloride serves as a valuable precursor in the synthesis of advanced materials:
-
Fluorescent Dyes: It is used in the synthesis of rhodamine dyes, where the fluorinated azetidine group allows for fine-tuning of their fluorescent wavelengths for bioimaging applications.[2]
-
Energetic Materials: The high ring strain and the presence of nitrogen make the azetidine ring an interesting component for energetic materials. Combining the 3,3-difluoroazetidine structure with other nitrogen-rich heterocycles can lead to the formation of polycyclic compounds with high thermal stability.[4]
-
Organic Electronics: The ability of the 3,3-difluoroazetidine group to modulate the HOMO-LUMO energy gap suggests its potential use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[2]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of 3,3-Difluoroazetidine Hydrochloride
-
To a solution of 3,3-difluoroazetidine hydrochloride (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq.) at 0 °C.
-
The acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-acylated 3,3-difluoroazetidine.
Conclusion
The 3,3-difluoroazetidine scaffold represents a confluence of desirable properties for modern drug discovery and materials science. Its synthesis is well-established, and the gem-difluoro group imparts a unique combination of modulated basicity, enhanced lipophilicity, and metabolic stability. The inherent reactivity of the azetidine nitrogen, driven by ring strain, allows for versatile functionalization, making it a valuable building block for the creation of diverse chemical libraries. As our understanding of the subtle interplay between fluorination and molecular properties continues to grow, the strategic application of the 3,3-difluoroazetidine moiety is poised to play an increasingly important role in the development of next-generation therapeutics and advanced materials.
References
[3] Al-Zoubi, R. M., & Al-Zoubi, M. S. (2022). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Molecules, 27(19), 6295. [Link]
[9] PubChem. (n.d.). 3,3-Difluoroazetidine. National Center for Biotechnology Information. Retrieved from [Link]
[10] El-Sayed, N. F., & El-Bendary, E. R. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 28(14), 5369. [Link]
[8] PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
[4] FM-Chemicals. (n.d.). 288315-03-7 | 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]
[11] Zha, G.-F., Li, W.-D., & Zhang, H.-B. (2023). Synthesis and Reactivity of 2-Diazo-1,1,3,3,3-Pentafluoropropyl Phosphonate. European Journal of Organic Chemistry, 26(24), e202300309. [Link]
[12] ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved from [Link]
[13] Ojima, I., et al. (2012). Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids. Journal of Medicinal Chemistry, 55(22), 9977–9989. [Link]
[14] Jacobsen, E. N., & Reisman, S. E. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(28), 12055–12060. [Link]
[6] Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Retrieved from
[15] Grygorenko, O. O., & Radchenko, D. S. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
[1] Scott, J. S., & Williams, G. D. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Medicinal Chemistry Letters, 13(5), 726–731. [Link]
[7] Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Retrieved from
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The Strategic Application of Benzyl 3,3-difluoroazetidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine moiety has garnered significant attention due to its unique conformational constraints and its ability to act as a bioisosteric replacement for other functional groups. The introduction of fluorine atoms into this scaffold, particularly as a gem-difluoro substitution, further enhances its utility by modulating properties such as metabolic stability, lipophilicity, and basicity. This technical guide focuses on Benzyl 3,3-difluoroazetidine-1-carboxylate, a key building block that provides a stable, yet readily cleavable, entry point for the incorporation of the 3,3-difluoroazetidine motif into a diverse range of biologically active molecules.
The benzyloxycarbonyl (Cbz) protecting group offers a robust shield for the azetidine nitrogen, stable to a wide range of reaction conditions, yet susceptible to mild cleavage via hydrogenolysis. This orthogonality to acid- and base-labile protecting groups makes it a strategic choice in multi-step syntheses. This guide will delve into the synthesis, properties, and applications of Benzyl 3,3-difluoroazetidine-1-carboxylate, providing a comprehensive resource for researchers aiming to leverage this valuable synthetic intermediate.
Synthesis and Chemical Properties
The synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate typically commences with the commercially available 3,3-difluoroazetidine hydrochloride. The key transformation is the N-protection of the secondary amine with a benzyloxycarbonyl group.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1255666-58-0 | |
| Molecular Formula | C₁₁H₁₁F₂NO₂ | |
| Molecular Weight | 227.21 g/mol | |
| Appearance | Typically a colorless oil or a white to off-white solid | General knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | General knowledge |
| Stability | The Cbz group is stable under a wide range of acidic and basic conditions but is sensitive to catalytic hydrogenolysis. |
Applications in Drug Discovery
The 3,3-difluoroazetidine motif is a valuable bioisostere and its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties. Benzyl 3,3-difluoroazetidine-1-carboxylate serves as a key intermediate for introducing this moiety into various therapeutic agents.
As a Building Block for Kinase Inhibitors
Many kinase inhibitors feature heterocyclic scaffolds that engage in hydrogen bonding interactions within the ATP-binding site. The 3,3-difluoroazetidine moiety can be employed to fine-tune the properties of these inhibitors. While specific examples detailing the direct use of the title compound are proprietary, the general strategy involves the deprotection of the Cbz group followed by N-alkylation or N-arylation to append the azetidine to a larger pharmacophore.
In the Synthesis of Antiviral Compounds
Fluorinated nucleoside and non-nucleoside analogs are a cornerstone of antiviral drug discovery.[1] The 3,3-difluoroazetidine scaffold can be incorporated into novel antiviral agents to enhance their metabolic stability and cell permeability.[2] The synthesis of such compounds would involve the deprotection of Benzyl 3,3-difluoroazetidine-1-carboxylate and subsequent coupling with a suitably functionalized heterocyclic base or another key fragment.
As a Component of GPCR Modulators
G-protein coupled receptors (GPCRs) are a major class of drug targets. The rigid and polar nature of the azetidine ring can be exploited in the design of novel GPCR ligands. The incorporation of the 3,3-difluoroazetidine group can influence ligand binding and functional activity.[3]
Illustrative Application Workflow
Caption: General workflow for the application of Benzyl 3,3-difluoroazetidine-1-carboxylate in synthesis.
Experimental Protocols
Synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate
This protocol is adapted from general procedures for the N-Cbz protection of secondary amines.[4][5]
Materials:
-
3,3-Difluoroazetidine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,3-difluoroazetidine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Benzyl 3,3-difluoroazetidine-1-carboxylate.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should be consistent with the structure of the target compound. The purity can be assessed by HPLC.
Deprotection of the Cbz Group
This protocol is a standard procedure for the hydrogenolysis of a Cbz group.
Materials:
-
Benzyl 3,3-difluoroazetidine-1-carboxylate
-
Palladium on carbon (10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve Benzyl 3,3-difluoroazetidine-1-carboxylate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% of Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 4-16 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate in vacuo to obtain the deprotected 3,3-difluoroazetidine.
Self-Validation: The completion of the deprotection can be confirmed by the disappearance of the benzyl protons and the Cbz carbonyl in the ¹H and ¹³C NMR spectra, respectively, and by mass spectrometry.
Supplier Information
A number of chemical suppliers offer Benzyl 3,3-difluoroazetidine-1-carboxylate. Researchers should consider purity, availability, and cost when selecting a supplier.
| Supplier | Product Number | Purity | Availability |
| CymitQuimica | IN-DA00A3X8 | Not specified | Inquire |
| King-Pharm | 524692 | Not specified | In Stock, Ready to Ship |
| Parchem | Not specified | Not specified | Inquire |
| ChemUniverse | P46798 (related compound) | 97% | 6 to 8 days lead time |
Note: The ChemUniverse product is a related, but different, compound (Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) and is included for informational purposes.
Conclusion
Benzyl 3,3-difluoroazetidine-1-carboxylate is a strategically important building block for the incorporation of the 3,3-difluoroazetidine moiety into drug candidates. Its robust Cbz protecting group allows for versatile synthetic manipulations, while its straightforward deprotection provides access to the free amine for further functionalization. The unique properties conferred by the difluoroazetidine scaffold make this compound a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of their lead compounds. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this key intermediate in their drug discovery programs.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
ChemUniverse. BENZYL 3-FLUORO-3-(HYDROXYMETHYL)AZETIDINE-1-CARBOXYLATE [P46798]. [Link]
-
PubMed. Design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication. [Link]
-
PubMed. Synthesis and antiviral activities of 3-deaza-3-fluoroaristeromycin and its 5' analogues. [Link]
-
PubMed. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The 3,3-difluoroazetidine moiety, in particular, has emerged as a valuable structural motif in drug discovery.[1] Its incorporation can enhance metabolic stability, lipophilicity, and binding affinity, making it a desirable building block for novel therapeutics.[2][3] This application note provides a detailed protocol for the synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate, a key intermediate for accessing this important class of compounds. The described method focuses on the geminal difluorination of a ketone precursor, offering researchers a practical guide to producing this valuable synthetic intermediate.
Reaction Scheme
Caption: Overall reaction for the synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| Benzyl 3-oxoazetidine-1-carboxylate | ≥97% | Various | 105258-93-3 |
| Diethylaminosulfur trifluoride (DAST) | Synthesis Grade | Various | 38078-09-0 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Various | 75-09-2 |
| Saturated aqueous sodium bicarbonate | Reagent Grade | Various | 144-55-8 |
| Anhydrous magnesium sulfate | Reagent Grade | Various | 7487-88-9 |
| Diethyl ether | ACS Grade | Various | 60-29-7 |
| Hexanes | ACS Grade | Various | 110-54-3 |
| Ethyl acetate | ACS Grade | Various | 141-78-6 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocol
This protocol details the geminal difluorination of Benzyl 3-oxoazetidine-1-carboxylate using Diethylaminosulfur trifluoride (DAST).[4]
Caption: Experimental workflow for the synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of DAST: Slowly add Diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 eq) dropwise to the stirred solution via syringe. Caution: DAST is toxic and moisture-sensitive; handle it in a well-ventilated fume hood.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford Benzyl 3,3-difluoroazetidine-1-carboxylate as a pure compound.
Mechanism of Fluorination
The conversion of the ketone to a geminal difluoride using DAST proceeds through a well-established mechanistic pathway.[6][7]
Caption: Proposed mechanism for the DAST-mediated difluorination of Benzyl 3-oxoazetidine-1-carboxylate.
Initially, the oxygen atom of the ketone carbonyl group acts as a nucleophile, attacking the sulfur atom of DAST. This is followed by the elimination of a fluoride ion and a proton to form an alkoxyaminosulfur difluoride intermediate. Subsequent elimination of a second fluoride ion generates a resonance-stabilized thionium ion. Finally, nucleophilic attack by a fluoride ion on the carbocationic center yields the desired geminal difluoride product.[6][7]
Safety Considerations
-
DAST Handling: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent. It is corrosive, toxic upon inhalation and contact, and reacts violently with water.[5] It is also thermally unstable and can decompose explosively at temperatures above 90 °C.[4][8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Alternative Reagents: For researchers seeking safer alternatives to DAST, Deoxo-Fluor® and XtalFluor® reagents are commercially available.[8][9] These reagents offer improved thermal stability and are often crystalline solids, making them easier to handle.[9][10] XtalFluor-E, in particular, has been shown to be an effective reagent for the deoxofluorination of ketones.[11][12]
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for Benzyl 3,3-difluoroazetidine-1-carboxylate |
| ¹H NMR | Signals corresponding to the benzyl group (aromatic and benzylic protons) and the azetidine ring protons. |
| ¹³C NMR | Signals for the benzyl group, the carbamate carbonyl, and the azetidine ring carbons, including the characteristic triplet for the CF₂ carbon due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₁F₂NO₂ (m/z = 227.07). |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Incomplete reaction | Insufficient DAST, low reaction temperature, or short reaction time. | Increase the equivalents of DAST, allow the reaction to stir for a longer period at room temperature. |
| Low yield | Decomposition of DAST, incomplete reaction, or loss during work-up/purification. | Ensure DAST is of good quality and added at 0 °C. Perform careful extraction and purification. |
| Formation of byproducts | Presence of moisture, or side reactions due to impurities. | Use anhydrous solvents and reagents. Purify the starting material if necessary. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The use of DAST for geminal difluorination is a powerful transformation, and with the availability of safer alternatives like XtalFluor reagents, the accessibility of such fluorinated motifs is continually improving.
References
-
Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]
-
Wikipedia. Diethylaminosulfur trifluoride. [Link]
-
Wikipedia. Fluorination with aminosulfuranes. [Link]
-
Reddit. Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]
-
Lévesque, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(15), 5034-5044. [Link]
-
ResearchGate. Synthesis of 3,3-Difluoroazetidines. [Link]
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SCI. Simpler fluorine chemistry. [Link]
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Yang, X. B., et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances, 13(4), 2600-2610. [Link]
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ResearchGate. XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. [Link]
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Application Note & Protocol: Strategic N-Cbz Protection of 3,3-Difluoroazetidine for Advanced Drug Discovery
Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry
The 3,3-difluoroazetidine moiety is an increasingly important structural motif in modern drug discovery. Its incorporation into small molecule candidates can significantly enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability, thereby favorably impacting pharmacokinetic and pharmacodynamic profiles. The controlled functionalization of the azetidine nitrogen is paramount for its use as a versatile building block in library synthesis and lead optimization. The benzyloxycarbonyl (Cbz) protecting group offers a robust and reliable strategy for masking the secondary amine of 3,3-difluoroazetidine. The Cbz group is renowned for its stability across a wide range of reaction conditions, its tendency to induce crystallinity which aids in purification, and its orthogonal removal conditions, typically through catalytic hydrogenolysis.[1][2] This application note provides a detailed, field-proven protocol for the N-Cbz protection of 3,3-difluoroazetidine, grounded in established chemical principles and supported by practical insights for researchers in pharmaceutical and chemical development.
Reaction Principle: Nucleophilic Acyl Substitution
The N-Cbz protection of 3,3-difluoroazetidine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the azetidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[3][4] This is followed by the expulsion of the chloride leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it unreactive.[3][5]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the N-Cbz protection protocol for 3,3-difluoroazetidine.
Caption: Workflow for the N-Cbz protection of 3,3-difluoroazetidine.
Detailed Protocol: N-Cbz-3,3-difluoroazetidine Synthesis
This protocol is adapted from standard Schotten-Baumann conditions, which are effective for the acylation of amines in a biphasic system.[3] The use of a mild inorganic base like sodium bicarbonate is crucial to neutralize the HCl byproduct without promoting side reactions.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,3-Difluoroazetidine Hydrochloride | ≥95% | Commercially Available | Starting material can be the free base or the HCl salt. If using the salt, an additional equivalent of base is required. |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% | Commercially Available | Moisture sensitive; handle under inert atmosphere.[7] |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | Mild base for HCl scavenging. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Co-solvent to aid solubility. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For aqueous washes. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent. |
| Deionized Water | N/A | In-house | Reaction and work-up solvent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoroazetidine hydrochloride (1.0 eq).
-
Dissolution: Add a 2:1 mixture of Tetrahydrofuran (THF) and water. Stir until the starting material is fully dissolved.
-
Basification: Add sodium bicarbonate (NaHCO₃) (2.2 eq) portion-wise. Note: If starting with the free base of 3,3-difluoroazetidine, use 1.2 eq of NaHCO₃.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up - Quenching and Extraction: Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash with brine. This step helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to afford the pure N-Cbz-3,3-difluoroazetidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Expert Insights and Causality
-
Choice of Base: Sodium bicarbonate is a preferred base for this transformation as it is strong enough to neutralize the generated HCl but mild enough to minimize potential racemization if chiral centers were present and to avoid hydrolysis of the benzyl chloroformate.[1][6] Stronger bases like sodium hydroxide could lead to decomposition of the Cbz-Cl reagent.[6]
-
Solvent System: The THF/water biphasic system is advantageous as it dissolves both the polar amine salt and the nonpolar benzyl chloroformate, facilitating the reaction at the interface.
-
Temperature Control: Maintaining a low temperature (0 °C) during the addition of the highly reactive Cbz-Cl is critical to control the exothermic reaction and prevent the formation of byproducts.[3]
-
Azetidine Ring Stability: The strained four-membered azetidine ring can be susceptible to ring-opening under harsh acidic conditions.[8] The use of a mild base and controlled pH during the reaction and work-up is essential to maintain the integrity of the azetidine core. The N-Cbz protection itself reduces the basicity of the nitrogen, which can enhance its stability in subsequent synthetic steps.[8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient base; poor quality Cbz-Cl. | Add an additional portion of NaHCO₃; use freshly opened or distilled Cbz-Cl. |
| Low Yield | Hydrolysis of Cbz-Cl; protonation of the amine. | Ensure slow, cold addition of Cbz-Cl; verify sufficient base is present. |
| Presence of Impurities | Formation of dibenzyl carbonate from Cbz-Cl hydrolysis. | Optimize temperature control; ensure efficient stirring. |
Safety Precautions
-
Benzyl chloroformate is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
The reaction generates HCl gas, which is corrosive. The use of a base is necessary to neutralize it.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The N-Cbz protection of 3,3-difluoroazetidine is a fundamental and enabling transformation for the incorporation of this valuable fluorinated motif into complex molecules. The protocol detailed herein provides a reliable and scalable method, emphasizing control over reaction parameters to ensure high yield and purity. By understanding the underlying chemical principles and potential challenges, researchers can confidently employ this procedure to advance their drug discovery programs.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry. Cbz Protection - Common Conditions. [Link]
-
Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. Org. Synth. 2015, 92, 91-102. [Link]
-
ResearchGate. Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. ChemInform 2003, 35(16). [Link]
-
Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]
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Hernández, J. N.; Ramírez, M. A.; Martín, V. S. First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. J. Org. Chem. 2003, 68, 743-746. [Link]
-
Grokipedia. Benzyl chloroformate. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Molecules 2023. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]
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experimental procedure for benzyl carbamate protection of azetidines
Introduction
Azetidines are four-membered heterocyclic amines that have garnered significant attention in medicinal chemistry and drug development. Their unique conformational properties and ability to serve as bioisosteric replacements for more common saturated heterocycles have made them privileged scaffolds in the design of novel therapeutics.[1] The inherent reactivity of the azetidine nitrogen, however, necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions.[2]
The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines, valued for its stability across a range of reaction conditions and its facile removal under mild, specific protocols.[3][4] This application note provides a detailed experimental procedure for the benzyl carbamate protection of azetidines, delving into the underlying chemical principles, offering practical guidance for optimization, and presenting a comprehensive troubleshooting guide.
Mechanism & Scientific Rationale
The protection of an azetidine with benzyl chloroformate (Cbz-Cl) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the azetidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate.[3][5] This is followed by the expulsion of a chloride ion as a leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting azetidine, which would render it non-nucleophilic.[3][6]
Commonly, this reaction is performed under Schotten-Baumann conditions, which involve a biphasic system of an organic solvent and an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate).[2][7][8] This method is effective for maintaining a controlled pH and facilitating the removal of the HCl byproduct.[9] The choice of base and solvent can be critical to the success of the reaction, influencing both yield and purity.
Reaction Workflow Diagram
Caption: Workflow for the Cbz protection of azetidines.
Experimental Protocol
This protocol describes a general method for the benzyl carbamate protection of a generic azetidine. Researchers should optimize the stoichiometry and reaction conditions based on the specific properties of their azetidine substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Azetidine hydrochloride | ≥98% | Commercially Available | Can be used directly. |
| Benzyl chloroformate (Cbz-Cl) | ≥95% | Commercially Available | Lachrymator, handle in a fume hood.[10] |
| Sodium Carbonate (Na₂CO₃) | Reagent Grade | Commercially Available | Used as the base. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. |
| Deionized Water | N/A | In-house | |
| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | N/A | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Dissolution of Azetidine: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azetidine hydrochloride (1.0 equivalent) in a mixture of 1,4-dioxane and water (a common ratio is 1:1 v/v).
-
Addition of Base: Add sodium carbonate (2.5 equivalents) to the solution. Stir the mixture until the base is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Ensure the temperature is maintained at 0 °C during the addition to control the reaction's exothermicity.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz-azetidine.[11]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Protonation of the starting azetidine. - Hydrolysis of benzyl chloroformate. | - Increase reaction time or temperature (monitor for side products). - Ensure sufficient base is present to neutralize the generated HCl. - Add benzyl chloroformate slowly at 0 °C to minimize hydrolysis. |
| Presence of Starting Material | - Insufficient benzyl chloroformate. - Inadequate reaction time. | - Use a slight excess of benzyl chloroformate (e.g., 1.1-1.2 equivalents). - Continue stirring and monitor the reaction until completion. |
| Formation of Dibenzyl Carbonate | - Reaction of benzyl chloroformate with benzyl alcohol (formed from hydrolysis). | - Use anhydrous solvents. - Ensure the reaction is not unnecessarily prolonged. |
| Racemization (for chiral azetidines) | - Use of a strong base or elevated temperatures. | - Use a weaker base like sodium bicarbonate.[8] - Maintain a low reaction temperature. |
Deprotection of the Cbz Group
A key advantage of the Cbz group is its selective removal. The most common method for deprotection is catalytic hydrogenolysis.[3][4] This involves stirring the Cbz-protected azetidine with a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas.[12] This mild procedure cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3]
Conclusion
The benzyl carbamate protection of azetidines is a robust and reliable method for safeguarding the amine functionality during complex synthetic sequences. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired N-Cbz-azetidine. The straightforward deprotection via hydrogenolysis further underscores the utility of the Cbz group in modern organic synthesis and drug discovery.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Available at: [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Available at: [Link]
-
ResearchGate. Strategies for the functionalization of azetidine-containing... | Download Scientific Diagram. Available at: [Link]
-
Grokipedia. Benzyl chloroformate. Available at: [Link]
-
Wikipedia. Benzyl chloroformate. Available at: [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available at: [Link]
- Houben-Weyl. (2005). 2 Protection of Functional Groups. Science of Synthesis, 21, 53.
-
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
-
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available at: [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]
-
Common Organic Chemistry. Benzyl Chloroformate. Available at: [Link]
- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
-
ChemRxiv. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Available at: [Link]
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Unlocking New Vistas in Bioimaging: Applications of 3,3-Difluoroazetidine
Introduction: The Rise of a Unique Building Block in Molecular Imaging
In the dynamic landscape of bioimaging, the quest for probes with enhanced specificity, superior photophysical properties, and improved in vivo stability is relentless. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool in medicinal chemistry and drug discovery, offering a means to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Among the array of fluorinated motifs, the 3,3-difluoroazetidine moiety has garnered significant attention as a versatile building block for the design of next-generation imaging agents.
This four-membered nitrogen-containing heterocycle, adorned with a gem-difluoro group, presents a unique combination of structural rigidity, polarity, and metabolic stability.[2] The high ring strain of the azetidine ring enhances the accessibility of the nitrogen lone pair, making it a potent nucleophile for synthetic modifications.[2] Furthermore, the gem-difluoro group acts as a lipophilic bioisostere for a carbonyl group, influencing molecular conformation and improving metabolic resistance without significantly increasing steric bulk.[3][4][5] These characteristics make 3,3-difluoroazetidine an attractive component for both fluorescent probes and radiotracers for Positron Emission Tomography (PET).
This comprehensive guide delves into the burgeoning applications of 3,3-difluoroazetidine in bioimaging, providing detailed application notes and protocols for its use in fluorescence microscopy and as a promising scaffold for the development of novel PET radiotracers.
Part 1: Fine-Tuning Fluorophores for Advanced Fluorescence Imaging
The incorporation of 3,3-difluoroazetidine into classic fluorophore structures, such as rhodamines, has been shown to be a powerful strategy for rationally tuning their spectral and chemical properties with remarkable precision.[2] This approach has led to the development of the "Janelia Fluor" (JF) series of dyes, which exhibit substantial increases in brightness and photostability, making them exceptional tools for live-cell and in vivo imaging.[2]
Causality Behind the Experimental Choice: Why 3,3-Difluoroazetidine?
The electron-withdrawing nature of the two fluorine atoms on the azetidine ring has a profound impact on the electronic structure of the fluorophore. This "inductive effect" leads to a hypsochromic shift, or a "blue-shift," in both the absorption and emission spectra of the dye.[2] For instance, replacing an unsubstituted azetidine with a 3,3-difluoroazetidine in a rhodamine scaffold can result in a predictable blue-shift of approximately 15 nm.[2] This allows for the fine-tuning of fluorophores to match specific laser lines and to create a broader palette of colors for multiplexed imaging.
Furthermore, the gem-difluoro group influences the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, colorless lactone form of rhodamine dyes. The increased electron-withdrawing character of the 3,3-difluoroazetidine substituent shifts the equilibrium towards the lactone form, which can enhance the cell permeability of the dye.[6]
Application Note: Creating Custom-Tuned Janelia Fluor Dyes
The synthesis of 3,3-difluoroazetidine-containing rhodamines is achieved through a robust and versatile palladium-catalyzed C-N cross-coupling reaction.[7][8][9][10][11][12] This method overcomes the limitations of traditional acid-catalyzed condensation reactions, which are often incompatible with a wide range of functional groups.
Experimental Workflow for Synthesis of a 3,3-Difluoroazetidinyl Rhodamine Dye
Caption: Palladium-catalyzed synthesis of a 3,3-difluoroazetidinyl rhodamine dye.
Protocol: Palladium-Catalyzed Synthesis of a 3,3-Difluoroazetidinyl Rhodamine
This protocol is adapted from the work of Grimm et al. and describes a general method for the synthesis of azetidinyl rhodamine dyes.[7][8][9][10][11][12]
Materials:
-
Fluorescein ditosylate derivative
-
3,3-Difluoroazetidine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the fluorescein ditosylate (1.0 equiv), 3,3-difluoroazetidine hydrochloride (2.5 equiv), Pd(OAc)₂ (0.2 equiv), and BINAP (0.3 equiv).
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the addition of sodium tert-butoxide (4.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 3,3-difluoroazetidinyl rhodamine dye.
Application Note: Live-Cell Imaging with Janelia Fluor Dyes
3,3-Difluoroazetidine-containing Janelia Fluor dyes, such as JF₅₂₅ and JF₅₀₃, are exceptionally well-suited for live-cell imaging when coupled to self-labeling protein tags like HaloTag and SNAP-tag.[13][14][15] Their high brightness, photostability, and, in some cases, improved cell permeability allow for long-term imaging and single-molecule tracking experiments.[2][6][15]
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for labeling and imaging live cells with Janelia Fluor dyes.
Protocol: Live-Cell Labeling and Imaging with JF-HaloTag Ligands
This protocol provides a general procedure for labeling live cells expressing a HaloTag fusion protein with a Janelia Fluor dye.[13][14][15]
Materials:
-
Cells cultured on glass-bottom dishes and expressing a protein of interest fused to HaloTag.
-
Janelia Fluor-HaloTag ligand (e.g., JF₅₂₅-HaloTag ligand) stock solution in DMSO.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters for the chosen Janelia Fluor dye.
Procedure:
-
Cell Culture: Plate cells on glass-bottom imaging dishes and allow them to adhere and grow to the desired confluency.
-
Labeling Solution Preparation: Dilute the Janelia Fluor-HaloTag ligand stock solution in pre-warmed cell culture medium to the desired final concentration (typically 100-500 nM).
-
Cell Labeling: Remove the culture medium from the cells and replace it with the labeling solution. Incubate the cells at 37 °C for 15-30 minutes.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed cell culture medium for 5 minutes each to remove unbound dye.
-
Imaging: Replace the wash medium with fresh, pre-warmed imaging medium (e.g., phenol red-free medium) and proceed with imaging on a fluorescence microscope.
Photophysical Properties of 3,3-Difluoroazetidine-Containing Janelia Fluor Dyes
| Dye | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| JF₅₂₅ | 525 | 549 | 0.91 | 9.4 x 10⁴ |
| JF₅₀₃ | 503 | 529 | 0.87 | 8.3 x 10⁴ |
Data obtained from Grimm et al., Nat. Methods, 14(10), 987–994 (2017).[2]
Part 2: A Promising Scaffold for Next-Generation PET Radiotracers
While the application of 3,3-difluoroazetidine in fluorescent probes is well-established, its potential in the realm of Positron Emission Tomography (PET) is an exciting and rapidly emerging area of research. The unique properties of this moiety make it an attractive candidate for the design of novel PET radiotracers with improved pharmacokinetic profiles.
Rationale for Using 3,3-Difluoroazetidine in PET Tracer Design
-
Bioisosterism and Metabolic Stability: The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving metabolic stability by blocking sites of oxidation.[3][4][5] This is a critical consideration in PET tracer design, as rapid in vivo metabolism can lead to the accumulation of radiometabolites that can confound image interpretation.[16]
-
Modulation of Lipophilicity: The introduction of fluorine can significantly alter the lipophilicity of a molecule, which in turn affects its ability to cross the blood-brain barrier (BBB) and its overall biodistribution.[17] The gem-difluoro group generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than a gem-dimethyl group, offering a means to fine-tune this critical parameter.[4]
-
¹⁸F-Labeling Potential: Although direct radiolabeling on the 3,3-difluoroazetidine ring itself is challenging, the azetidine nitrogen provides a convenient handle for the attachment of prosthetic groups containing the positron-emitting isotope Fluorine-18 (¹⁸F).
Application Note: A Prospective Approach to ¹⁸F-Labeled 3,3-Difluoroazetidine PET Tracers
Given the nascent stage of this specific application, this section provides a prospective guide for the design and synthesis of a hypothetical ¹⁸F-labeled PET tracer incorporating a 3,3-difluoroazetidine moiety. The proposed strategy involves the synthesis of a suitable precursor and subsequent radiolabeling using a well-established prosthetic group, such as [¹⁸F]fluoroethyl tosylate.
Conceptual Workflow for PET Tracer Synthesis
Caption: A conceptual workflow for the synthesis of an ¹⁸F-labeled PET tracer.
Hypothetical Protocol: Synthesis of an ¹⁸F-Labeled 3,3-Difluoroazetidine Tracer
This protocol outlines a hypothetical synthesis of a PET tracer where the 3,3-difluoroazetidine moiety is attached to a targeting vector, and the ¹⁸F-label is introduced via N-alkylation with [¹⁸F]fluoroethyl tosylate.
Part A: Synthesis of the Precursor
-
Synthesis of the Targeting Vector: Synthesize the core molecule that will bind to the biological target of interest (e.g., a receptor or enzyme). This vector should contain a reactive functional group, such as a primary or secondary amine, that is not part of the 3,3-difluoroazetidine ring.
-
Coupling with 3,3-Difluoroazetidine: Couple the 3,3-difluoroazetidine moiety to the targeting vector using standard organic chemistry techniques (e.g., reductive amination, amide coupling). The final precursor should have a free secondary amine on the azetidine ring for the subsequent radiolabeling step.
Part B: Automated Radiosynthesis of the ¹⁸F-Tracer
This part of the protocol would be performed in a hot cell using an automated synthesis module.
Materials:
-
Precursor with 3,3-difluoroazetidine (from Part A).
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Ethylene glycol-1,2-ditosylate.
-
Kryptofix 2.2.2 (K₂₂₂).
-
Potassium carbonate (K₂CO₃).
-
Acetonitrile (anhydrous).
-
HPLC system for purification.
-
Sterile vials and formulation solutions.
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Synthesis of [¹⁸F]Fluoroethyl Tosylate: Add ethylene glycol-1,2-ditosylate in anhydrous acetonitrile to the dried [¹⁸F]fluoride and heat at 85-100 °C for 5-10 minutes to produce [¹⁸F]fluoroethyl tosylate.[18][19][20]
-
Radiolabeling of the Precursor: Add the precursor solution in anhydrous acetonitrile to the reaction vessel containing [¹⁸F]fluoroethyl tosylate. Heat the mixture at 100-120 °C for 10-15 minutes to effect N-alkylation of the azetidine nitrogen.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled final product.
-
Formulation: Remove the HPLC solvent, and formulate the purified tracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo use.
Considerations for In Vivo Evaluation:
-
PET Imaging: Conduct dynamic PET imaging in an appropriate animal model to assess the brain uptake, biodistribution, and target engagement of the novel tracer.
-
Metabolite Analysis: Analyze blood and brain samples to determine the extent of in vivo metabolism and identify any radiometabolites.[16]
-
Blocking Studies: Perform blocking studies with a known ligand for the target to demonstrate the specificity of the tracer's binding.
Conclusion and Future Perspectives
The 3,3-difluoroazetidine moiety has proven to be a valuable addition to the molecular toolbox for bioimaging. Its ability to fine-tune the properties of fluorescent dyes has already led to the development of superior probes for live-cell imaging. The logical progression is to leverage its unique characteristics for the design of novel PET radiotracers. While the direct application in PET is still in its early stages, the foundational principles of medicinal chemistry and radiochemistry strongly support its potential. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile building block, paving the way for the next generation of high-performance imaging agents to unravel the complexities of biology and disease.
References
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Grimm, J. B., & Lavis, L. D. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters, 13(24), 6354–6357. [Link]
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Grimm, J. B., & Lavis, L. D. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters, 13(24), 6354–6357. [Link]
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Torres, R. A., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(30), e202200765. [Link]
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Grimm, J. B., & Lavis, L. D. (2011). Synthesis of rhodamines from fluoresceins using Pd-catalyzed C-N cross-coupling. Organic letters, 13(24), 6354–6357. [Link]
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Grimm, J. B., et al. (2017). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Methods in Molecular Biology, 1663, 179–188. [Link]
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Grimm, J. B., et al. (2017). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. JoVE (Journal of Visualized Experiments). [Link]
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Grimm, J. B., & Lavis, L. D. (2015). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Figshare. [Link]
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Grimm, J. B., et al. (2017). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Semantic Scholar. [Link]
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Grimm, J. B., et al. (2017). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. ResearchGate. [Link]
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Grimm, J. B., et al. (2017). Design and synthesis of JF 503 (a) Synthesis and properties of azetidinyl-rhodols 16-17. ResearchGate. [Link]
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Torres, R. A., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(30), e202200765. [Link]
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Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature methods, 14(10), 987–994. [Link]
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Krcal, A., et al. (2019). 7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers. Bioconjugate chemistry, 30(6), 1749–1761. [Link]
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Grimm, J. B., et al. (2017). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Methods in molecular biology (Clifton, N.J.), 1663, 179–188. [Link]
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ResearchGate. The replacement and application of carbonyl bioisosteres. [Link]
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Muthusamy, A. K., et al. (2019). Optimization and functionalization of red-shifted rhodamine dyes. bioRxiv. [Link]
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Wuest, M., et al. (2017). Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. MedChemComm, 8(4), 648-656. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]
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Graham, T. J. A., et al. (2016). Asymmetric 18F-fluorination for applications in positron emission tomography. Chemical Science, 7(10), 6345-6354. [Link]
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ResearchGate. O-029: Radiosynthesis of [18F]gem-difluoroalkenes and [18F]CF3 groups-preparation of [18F]lansoprazole and related analogs for PET imaging of tau neurofibrillary tangles. [Link]
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ResearchGate. Fluorine-18 containing FDA-approved PET tracers as of August 2021. [Link]
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Schou, M., et al. (2014). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. Journal of visualized experiments : JoVE, (90), e51739. [Link]
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Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
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Scott, P. J. H. (2009). Fluorine-18 Chemistry for PET: A Concise Introduction. ResearchGate. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI radiopharmacy and chemistry, 7(1), 32. [Link]
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Carreira, E. M., & Fessard, T. (2012). Application of Bioisosteres in Drug Design. ETH Zurich Research Collection. [Link]
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Svatunek, D., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals (Basel, Switzerland), 16(5), 636. [Link]
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Grygorenko, O., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry (Weinheim an der Bergstrasse, Germany), 30(72), e202403277. [Link]
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Li, S., et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Digital Commons@Becker. [Link]
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Zhang, Z., et al. (2022). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. ResearchGate. [Link]
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Niemi, R., et al. (2021). Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes: Biotransformation Pathways and Defluorination Investigated by UHPLC-HRMS. Metabolites, 11(11), 748. [Link]
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Li, S., et al. (2023). [F]Tosyl fluoride as a versatile [F]fluoride source for the preparation of F-labeled radiopharmaceuticals. ResearchGate. [Link]
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Bernard-Gauthier, V., et al. (2016). Synthesis and in vivo stability studies of [18F]-zwitterionic phosphonium aryltrifluoroborate/indomethacin conjugates. RSC Advances, 6(79), 75459-75470. [Link]
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Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen research portal. [Link]
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PubChem. 3,3-Difluoroazetidine. [Link]
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Konken, P., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(11), 1934-1946. [Link]
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Svatunek, D., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]
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Application Notes and Protocols for the Catalytic Hydrogenation of Cbz-Protected Azetidines
Abstract and Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, owing to its general stability and versatile deprotection methods.[1] Among these, catalytic hydrogenation stands out for its mild conditions and clean byproducts—yielding only toluene and carbon dioxide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the removal of the Cbz group from nitrogen-containing four-membered rings, or azetidines.
Azetidines are increasingly sought-after scaffolds in drug discovery due to their unique conformational constraints and ability to serve as bioisosteres for other functional groups.[2] However, their inherent ring strain (approx. 25.4 kcal/mol) raises valid concerns about potential ring-opening side reactions during synthetic manipulations.[2] This guide addresses these challenges directly, providing field-proven protocols and explaining the causality behind experimental choices to ensure the integrity of the azetidine ring is maintained during Cbz deprotection. We will explore both classical hydrogenolysis with hydrogen gas and safer, more scalable transfer hydrogenation techniques. Critically, studies have shown that the azetidine ring is remarkably stable under standard hydrogenolysis conditions, allowing for selective Cbz removal without degradation of the core structure.[3]
Mechanistic Rationale: Preserving the Azetidine Core
The deprotection of a Cbz-protected amine via catalytic hydrogenation is a hydrogenolysis reaction. The process occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).
The accepted mechanism involves the following key steps:
-
Adsorption: Both molecular hydrogen (H₂) and the Cbz-protected azetidine adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the palladium surface, generating active palladium-hydride species.
-
Benzyl C-O Bond Cleavage: The benzylic carbon-oxygen bond of the carbamate is cleaved through reductive attack by the activated hydrogen. This is the key hydrogenolysis step.[2]
-
Intermediate Formation: This cleavage generates toluene and an unstable carbamic acid intermediate attached to the azetidine nitrogen.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and yielding the free secondary amine of the azetidine.[2]
The resilience of the azetidine ring during this process can be attributed to the high activation energy required to cleave the endocyclic C-N or C-C bonds compared to the relatively weak benzylic C-O bond of the Cbz group. The reaction conditions are typically mild enough to favor the kinetically preferred hydrogenolysis of the protecting group over the more energy-intensive ring-opening pathways.
Caption: Mechanism of Pd/C-catalyzed Cbz deprotection.
Comparative Overview of Hydrogenation Methods
The choice between direct hydrogenation with H₂ gas and catalytic transfer hydrogenation often depends on the available equipment, scale, and safety infrastructure. Both methods are highly effective for Cbz removal from azetidines.
| Parameter | Direct Hydrogenation (H₂) | Catalytic Transfer Hydrogenation | Key Considerations |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate, NaBH₄, Cyclohexene | Transfer hydrogenation avoids the direct handling of flammable H₂ gas, enhancing safety.[1] |
| Catalyst | 10% Pd/C, Pd(OH)₂/C (Pearlman's) | 10% Pd/C is most common. | Pearlman's catalyst can be more effective for stubborn deprotections and less prone to causing isomerization.[4] |
| Pressure | Atmospheric (balloon) to high pressure (Parr shaker) | Atmospheric | Higher pressure can accelerate sluggish reactions but requires specialized, pressure-rated equipment.[5] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol | Protic solvents like methanol and ethanol are generally preferred and can help avoid catalyst poisoning.[1] |
| Typical Temp. | Room Temperature | Room Temperature to 40 °C | Reactions are typically not heated unless progress is slow. |
| Safety Profile | Requires careful handling of flammable H₂ gas and pyrophoric catalyst.[6] | Safer alternative to H₂ gas; still requires careful handling of the pyrophoric catalyst.[5] |
Experimental Protocols
Safety First: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Always handle in a well-ventilated fume hood and do not allow the catalyst to dry on filter paper.[6][7] Quench the used catalyst by suspending it in water before disposal. When using hydrogen gas, ensure there are no ignition sources nearby and that the system is properly purged.[5][8]
Protocol 4.1: Cbz Deprotection using Hydrogen Gas (H₂ Balloon)
This protocol is suitable for small-scale (10-500 mg) reactions at atmospheric pressure.
Materials:
-
N-Cbz-azetidine substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Celite® 545
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum/nitrogen manifold
-
Hydrogen balloon assembly
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the N-Cbz-azetidine substrate (1.0 eq).
-
Catalyst Addition: In the fume hood, carefully add 10% Pd/C (typically 10-20% by weight relative to the substrate).[9]
-
Inert Atmosphere: Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add the chosen solvent (e.g., MeOH, 0.05-0.1 M concentration) via syringe under a positive pressure of nitrogen.
-
Hydrogenation: Evacuate the flask again and backfill with hydrogen from a balloon. For efficient reaction, it is good practice to repeat this vacuum/hydrogen cycle three times.[4]
-
Reaction: Stir the black suspension vigorously at room temperature. Vigorous stirring is crucial for ensuring good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical stain for the free amine is ninhydrin. Reactions are often complete within 1-4 hours.[9]
-
Workup - Catalyst Removal: Once complete, carefully purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with solvent at all times to prevent the catalyst from igniting.[6]
-
Isolation: Wash the Celite® pad thoroughly with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 4.2: Cbz Deprotection using Transfer Hydrogenation
This protocol is an excellent alternative that avoids the use of hydrogen gas and is easily scalable.
Materials:
-
N-Cbz-azetidine substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® 545
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Cbz-azetidine substrate (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar and a reflux condenser.[1]
-
Reagent Addition: Carefully add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-90 minutes.
-
Workup and Isolation: Follow steps 8 and 9 from Protocol 4.1 to remove the catalyst and isolate the product. The workup is identical.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of gem-Difluoroazetidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of gem-difluoroazetidines. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. The gem-difluoroazetidine motif is a valuable building block in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. However, its synthesis is often fraught with difficulties, from handling hazardous reagents to battling low yields and complex purifications.
This resource provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to help you navigate these challenges successfully.
Section 1: Troubleshooting Guide - Deoxofluorination of β-Lactams
The conversion of an azetidin-2-one (β-lactam) carbonyl to a gem-difluoro group is a cornerstone of gem-difluoroazetidine synthesis. Reagents like (diethylamino)sulfur trifluoride (DAST) and Deoxo-Fluor® are powerful but notoriously sensitive. This section addresses the most common issues encountered during this critical step.
Q1: My deoxofluorination with DAST or Deoxo-Fluor® is giving very low yields (<30%). What are the likely causes?
A: Low yields in this reaction are common and typically trace back to two primary areas: reagent integrity and reaction conditions.
-
Causality - Reagent Integrity: DAST and its analogs are extremely sensitive to moisture. Hydrolysis not only consumes the reagent but also generates hydrogen fluoride (HF), which can promote undesired side reactions or degradation of your substrate. Thermal decomposition is also a significant issue; DAST can disproportionate explosively at elevated temperatures.
-
Troubleshooting Steps & Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. Solvents must be freshly distilled from an appropriate drying agent (e.g., CaH₂) or taken from a commercial anhydrous packaging system (e.g., AcroSeal™). All manipulations should be performed under a dry, inert atmosphere (N₂ or Ar).
-
Reagent Quality and Handling: Use a fresh bottle of the fluorinating agent or one that has been properly stored and handled. Upon receiving, flush the bottle with argon and seal it tightly. For dispensing, use a syringe technique under a positive pressure of inert gas. Never leave the bottle open to the air.
-
Temperature Control: The addition of the fluorinating agent should be performed at a low temperature, typically -78 °C (dry ice/acetone bath), to control the initial exothermic reaction. After the addition, the reaction is often allowed to warm slowly to room temperature. A common mistake is warming the reaction too quickly, which can lead to uncontrolled decomposition and byproduct formation.
-
Q2: I'm observing significant byproduct formation, such as ring-opened products or Pummerer-type rearrangements. How can I minimize this?
A: The formation of byproducts is often linked to the high reactivity of the fluorinating agent and the specific nature of your substrate.
-
Causality - Reaction Mechanism: The reaction proceeds through an intermediate fluoro-oxosulfonium species. If the substrate has susceptible functional groups (e.g., adjacent sulfoxides) or if reaction conditions are too harsh, alternative reaction pathways can compete with the desired nucleophilic fluoride displacement. Pummerer-type rearrangements are a known issue with sulfoxide-containing substrates.
-
Troubleshooting Steps & Solutions:
-
Use a Milder Reagent: Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is generally considered more thermally stable and less prone to inducing side reactions than DAST. For particularly sensitive substrates, consider even milder, more modern reagents if available.
-
Optimize Stoichiometry: Using a large excess of the fluorinating agent can drive the reaction to completion but may also increase the rate of side reactions. Try reducing the equivalents of the fluorinating agent to 1.5–2.0 equivalents to see if byproduct formation decreases without significantly impacting conversion.
-
Incorporate a Fluoride Source: The addition of an external fluoride source like pyridine-HF can sometimes improve reaction outcomes by facilitating the final fluoride displacement step and buffering the reaction mixture.
-
Q3: The reaction is not going to completion, and I'm recovering a lot of starting material. What adjustments should I make?
A: Incomplete conversion points to insufficient reactivity under the chosen conditions.
-
Causality - Substrate Reactivity: Steric hindrance around the carbonyl group or the presence of electron-withdrawing groups on the azetidine ring can significantly slow down the rate of fluorination. The reaction may simply require more energy or a longer time to proceed.
-
Troubleshooting Steps & Solutions:
-
Increase Reaction Temperature (Cautiously): If the reaction stalls at room temperature, gentle heating may be required. However, this must be done with extreme caution, especially with DAST. A common strategy is to let the reaction stir at room temperature for an extended period (12-24 hours) first. If still incomplete, consider gentle heating to 40-50 °C, preferably with a more stable reagent like Deoxo-Fluor®. Always perform this behind a blast shield.
-
Use a Less Hindered Solvent: While dichloromethane (DCM) is common, a less coordinating solvent like toluene or 1,2-dichloroethane (DCE) can sometimes enhance reactivity, particularly if gentle heating is required.
-
Add a Catalytic Amount of a Lewis Acid: In some specific cases, a catalytic amount of a Lewis acid (e.g., SbF₃) has been shown to promote deoxofluorination. However, this can also increase the risk of side reactions and should be trialed on a small scale first.
-
Section 2: FAQs - General Synthetic Strategies & Method Selection
Q4: What are the main synthetic routes to gem-difluoroazetidines, and how do I choose the best one for my target molecule?
A: There are two primary strategies for synthesizing the gem-difluoroazetidine core:
-
Late-Stage Fluorination: This is the most common approach, involving the synthesis of an azetidine ring precursor (usually a β-lactam) followed by deoxofluorination of the C3 or C4 carbonyl group. This route is often preferred when the azetidine precursor is readily accessible.
-
Cyclization of a Fluorinated Precursor: This strategy involves synthesizing an acyclic, fluorinated building block and then performing an intramolecular cyclization to form the azetidine ring. For example, the cyclization of γ-amino-α,α-difluoro esters can yield 3,3-difluoroazetidines. This approach is advantageous when the required fluorinated starting materials are commercially available or easy to prepare.
Choosing a Route: The decision depends heavily on the substitution pattern of your target molecule and the availability of starting materials. If you are starting from a complex, non-fluorinated molecule, a late-stage fluorination might be the only viable option. If your target has a simpler substitution pattern, a cyclization approach might offer a more efficient and higher-yielding pathway.
Q5: Are there safer alternatives to DAST for deoxofluorination?
A: Yes. The potential hazards of DAST have driven the development of several alternatives with improved safety profiles.
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): As mentioned, it is more thermally stable than DAST, making it a safer choice for reactions that may require gentle heating. Its efficacy is comparable to DAST across a wide range of substrates.
-
Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride): This is a solid reagent that is significantly more thermally stable than DAST. Its crystalline nature can also make it easier to handle and weigh accurately compared to liquid reagents.
-
XtalFluor-E® and XtalFluor-M®: These are also crystalline solids with enhanced thermal stability and are effective for deoxofluorination reactions.
While these reagents are safer, they are still moisture-sensitive and should be handled with all the precautions applicable to DAST.
Q6: How do I purify my final gem-difluoroazetidine compound effectively?
A: Purification can be challenging due to the similar polarity of the product and certain byproducts.
-
Standard Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. The gem-difluoro group generally makes the product less polar than the starting β-lactam.
-
TLC Visualization: Many fluorinated compounds do not visualize well under UV light. It is crucial to use a staining agent (e.g., potassium permanganate, ceric ammonium molybdate) to visualize all spots on your TLC plate.
-
Dealing with Baseline Byproducts: If you have non-polar byproducts that are difficult to separate, consider using a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate).
-
Aqueous Workup: Before chromatography, a careful aqueous workup is essential to quench any remaining fluorinating agent. This is typically done by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This should be done cautiously in a fume hood as it will release gas.
Section 3: Featured Experimental Protocol
Synthesis of 3,3-Difluoro-1-benzhydrylazetidine from 1-Benzhydrylazetidin-3-one
This protocol is a representative example of a deoxofluorination reaction.
Step 1: Reaction Setup
-
Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
In the flask, dissolve 1-benzhydrylazetidin-3-one (1.0 g, 4.21 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Reagent Addition
-
While maintaining the temperature at -78 °C, slowly add Deoxo-Fluor® (1.2 mL, 6.32 mmol, 1.5 equivalents) dropwise via syringe over 15 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
Step 3: Reaction Progression
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate, stain with KMnO₄).
Step 4: Workup and Quenching
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (30 mL). Caution: Vigorous gas evolution will occur.
-
Allow the mixture to stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford the title compound as a colorless oil.
Section 4: Visual Guides & Data
Diagrams
Caption: Troubleshooting Workflow for Low Yields.
Data Table
Table 1: Comparison of Common Fluorinating Agents for β-Lactam Deoxofluorination
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | Liquid | High reactivity, widely used | Thermally unstable, moisture sensitive, can cause side reactions |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | Liquid | More thermally stable than DAST, lower vapor pressure | High cost, moisture sensitive |
| Fluolead™ | (4-tBu-2,6-Me₂C₆H₂)SF₃ | Solid | High thermal stability, easier to handle | Higher molecular weight, may have different solubility |
| XtalFluor-E® | (Et₂NCF₂CHFCF₃) | Solid | Crystalline solid, high stability | Cost, newer reagent with less literature precedence |
Section 5: References
-
Title: A Practical Guide to Deoxofluorination Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of gem-Difluoro Compounds Source: Chemical Reviews URL: [Link]
-
Title: Recent Advances in the Synthesis of Fluorinated Azetidines Source: Chemistry – A European Journal URL: [Link]
-
Title: Deoxo-Fluor: A New Reagent for Deoxyfluorination Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of 3,3-Difluoroazetidines by Deoxofluorination of Azetidin-3-ones Source: Organic Letters URL: [Link]
optimizing reaction conditions for N-Cbz-3,3-difluoroazetidine synthesis
Technical Support Center: Synthesis of N-Cbz-3,3-difluoroazetidine
Welcome to the technical support center for the synthesis and optimization of N-Cbz-3,3-difluoroazetidine. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during this synthesis, moving beyond simple protocols to explain the causality behind experimental choices.
The 3,3-difluoroazetidine motif is a highly sought-after building block in modern medicinal chemistry. Its incorporation can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide focuses on a common synthetic route: the deoxofluorination of N-Cbz-azetidin-3-one using (diethylamino)sulfur trifluoride (DAST).
Synthetic Strategy Overview
The synthesis of N-Cbz-3,3-difluoroazetidine is typically achieved via a two-stage process. The first stage involves securing the nitrogen-protected azetidinone core, which is then subjected to deoxofluorination to install the geminal difluoro group.
Caption: Overall workflow for N-Cbz-3,3-difluoroazetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Carboxybenzyl (Cbz) protecting group in this synthesis?
The Cbz group serves two critical functions. First, it "masks" the nucleophilicity of the azetidine nitrogen, preventing it from reacting with the electrophilic fluorinating agent (DAST) or participating in other undesired side reactions.[3] Second, its electron-withdrawing nature can influence the reactivity of the adjacent carbonyl group, preparing it for fluorination. The Cbz group is stable under the fluorination conditions but can be reliably removed later via methods like catalytic hydrogenolysis.[3][4][5]
Q2: Why is DAST a common choice for this fluorination, and what are its principal hazards?
DAST is a widely used deoxofluorinating agent effective at converting carbonyls into geminal difluorides.[6] Its utility comes from its high reactivity and commercial availability. However, DAST is notoriously hazardous.[7][8]
-
Thermal Instability: It can decompose violently, especially at temperatures above 70-90 °C. It is crucial that DAST reactions are never heated.[6][7]
-
Moisture Sensitivity: DAST reacts rapidly with water to produce highly toxic and corrosive hydrogen fluoride (HF) gas.[9] This necessitates the use of strictly anhydrous solvents and apparatus.
-
Toxicity and Corrosivity: DAST itself is toxic and corrosive. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]
Q3: Are there safer, modern alternatives to DAST for this transformation?
Yes. Due to the hazards associated with DAST, several alternatives have been developed. These are often preferred, especially for larger-scale synthesis.
-
Deoxo-Fluor®: (Bis(2-methoxyethyl)aminosulfur trifluoride) is more thermally stable than DAST, making it a safer choice.
-
FLUOLEAD®: This is a newer generation, solid fluorinating agent that is significantly safer and easier to handle than DAST.[7] While these reagents are safer, they are also typically more expensive. The choice often depends on the scale of the reaction and the laboratory's safety infrastructure.[10]
Q4: How should I monitor the progress of the DAST fluorination reaction?
The most common method is Thin-Layer Chromatography (TLC). A sample of the reaction mixture is carefully quenched (e.g., in a vial with a small amount of saturated NaHCO₃ solution) before spotting on a TLC plate. The disappearance of the N-Cbz-azetidin-3-one starting material and the appearance of a new, typically less polar, spot corresponding to the product indicates reaction progress. A co-spot of the starting material alongside the reaction mixture is essential for accurate comparison.
Q5: What analytical techniques are essential for characterizing the final N-Cbz-3,3-difluoroazetidine product?
A combination of techniques is required for unambiguous structure confirmation:
-
¹H NMR: To confirm the proton environment of the azetidine ring and Cbz group.
-
¹³C NMR: To observe the characteristic triplet for the CF₂ carbon due to C-F coupling.
-
¹⁹F NMR: This is crucial to confirm the presence of the geminal difluoro group. It should show a single resonance for the two equivalent fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]
Troubleshooting Guide: Deoxofluorination Step
This section addresses specific issues that may arise during the critical deoxofluorination of N-Cbz-azetidin-3-one with DAST.
Caption: Troubleshooting decision tree for the DAST fluorination step.
Problem: My reaction shows very low or no conversion of the starting ketone.
-
Plausible Cause: The DAST reagent may have degraded due to improper storage or exposure to moisture. DAST is highly sensitive to water, which leads to its rapid decomposition.[9]
-
Corrective Action: Always use a fresh bottle of DAST or a recently opened one that has been stored under an inert atmosphere (nitrogen or argon). Ensure all glassware is rigorously flame-dried or oven-dried before use, and that the solvent (typically dichloromethane) is anhydrous.
-
Plausible Cause: The reaction temperature was not optimized. While DAST addition must be done at low temperatures (-78 °C) to control the initial exothermic reaction, the reaction often requires warming to proceed to completion.[7]
-
Corrective Action: After the dropwise addition of DAST at -78 °C, allow the reaction to stir and slowly warm to room temperature. Monitor by TLC every hour after it reaches room temperature. A typical reaction time is 2-4 hours at ambient temperature.[7]
Problem: My TLC shows the formation of many byproducts and streaking.
-
Plausible Cause: The reaction temperature was too high, or the addition of DAST was too fast. Uncontrolled temperature can lead to the thermal decomposition of DAST and subsequent side reactions.[8]
-
Corrective Action: Maintain strict temperature control. Add the DAST dropwise to a cooled (-78 °C, acetone/dry ice bath) solution of the ketone. An uncontrolled exotherm is a significant safety risk and a primary cause of byproduct formation.
-
Plausible Cause: Acidic byproducts (like HF from moisture) are present on the TLC plate, causing streaking.
-
Corrective Action: Ensure the small aliquot taken for TLC analysis is thoroughly quenched with a basic solution (like saturated NaHCO₃) before spotting. For the bulk reaction, a slow and careful quench into a vigorously stirred, cold, saturated sodium bicarbonate solution is critical to neutralize acidic species before extraction.[7]
Problem: I am having difficulty purifying the product by column chromatography.
-
Plausible Cause: Sulfur-containing byproducts from the DAST reaction are co-eluting with your product.
-
Corrective Action: Ensure the aqueous workup is thorough. After quenching, wash the combined organic layers with water and then brine.[7] If problems persist, consider a filtration through a small plug of silica gel before concentrating the crude material for full column chromatography. This can remove some of the more polar baseline impurities.
Quantitative Data & Recommended Parameters
The following table summarizes the optimized reaction conditions for the deoxofluorination step.
| Parameter | Recommended Value | Rationale & Causality |
| Stoichiometry (DAST) | 1.2 - 1.5 equivalents | A slight excess ensures complete conversion of the ketone. Using too much increases cost and makes purification more difficult. |
| Solvent | Dichloromethane (DCM), Anhydrous | DCM is the preferred solvent due to its inertness and ability to dissolve both reactants. It must be anhydrous to prevent DAST decomposition.[7] |
| Temperature | -78 °C to Room Temperature | Initial low temperature is for safety and to control the exotherm. Gradual warming is required for the reaction to proceed to completion.[6][7] |
| Reaction Time | 2 - 4 hours at Room Temp. | This duration is typically sufficient for full conversion after the initial addition and warming. Progress should always be confirmed by TLC. |
| Typical Yield | 60 - 85% | Yields are highly dependent on the quality of the DAST and the strict exclusion of moisture. |
Experimental Protocol: Deoxofluorination of N-Cbz-azetidin-3-one
Disclaimer: This protocol involves hazardous materials. All operations must be performed by trained personnel in a certified chemical fume hood with appropriate PPE.
Materials:
-
N-Cbz-azetidin-3-one (1.0 eq)
-
(Diethylamino)sulfur trifluoride (DAST) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup:
-
Under a nitrogen or argon atmosphere, add N-Cbz-azetidin-3-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolve the starting material in anhydrous DCM (to make a ~0.1 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
While stirring vigorously, add DAST (1.2 eq) dropwise via syringe over 15-20 minutes. Crucial: Monitor the internal temperature to ensure it does not rise significantly.
-
-
Reaction Progression:
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction's progress periodically by TLC.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask in an ice bath.
-
In a separate flask, prepare a vigorously stirred, cold (0 °C) saturated aqueous NaHCO₃ solution.
-
Slowly and carefully , transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution. Vigorous gas evolution (CO₂) will occur.
-
Allow the quenched mixture to stir for 20 minutes.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine all organic layers and wash sequentially with water and then brine.[7]
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-Cbz-3,3-difluoroazetidine as a pure product.
-
References
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH).
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [No Source Provided].
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
- Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. ResearchGate.
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
- Fluorinating agents. ACS GCI Pharmaceutical Roundtable.
- Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry. [No Source Provided].
- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. [No Source Provided].
- The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... ResearchGate.
- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit.
- What are the scalability issues of DAST?. Blog.
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
- Diethylaminosulfur Trifluoride (DAST). SciSpace.
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [No Source Provided].
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH).
- Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses.
- Selective Defluorination Approach to N-Cbz-3,3-difluoro-2-difluoromethylenepyrrolidine and Its Application to 3,3-difluoroproline Dipeptide Synthesis. PubMed.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis.
- (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.. ResearchGate.
- 3,3-Difluoroazetidine 97 288315-03-7. Sigma-Aldrich.
- 3,3-Difluoroazetidine hydrochloride | CAS Number 28815-03-7. Ossila.
- 3,3-Difluoroazetidine | C3H5F2N | CID 2758248. PubChem.
- 288315-03-7 | 3,3-Difluoroazetidine hydrochloride. ChemScene.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
- 3,3-Difluoroazetidine hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals. [No Source Provided].
- 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247. PubChem.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. PubMed.
- 3,3-Difluoroazetidine hydrochloride-COA-60431-MedChemExpress. [No Source Provided].
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. What are the scalability issues of DAST? - Blog [btcpharmtech.com]
- 9. nbinno.com [nbinno.com]
- 10. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Fluorination of Azetidine Rings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the fluorination of azetidine rings. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of fluorinated azetidines. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of these reactions and optimize your experimental outcomes.
The introduction of fluorine into azetidine scaffolds is a powerful strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. However, the inherent ring strain of the four-membered azetidine ring presents unique challenges, often leading to the formation of undesired side products. This guide will delve into the common side reactions—ring-opening, elimination, and rearrangement—providing you with the knowledge to identify, understand, and mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products observed during the fluorination of azetidine rings?
A1: The most prevalent side products arise from three main pathways driven by the azetidine ring's inherent strain and the nature of the fluorinating agent:
-
Ring-Opened Products: The strained four-membered ring is susceptible to nucleophilic or acid-catalyzed ring-opening, leading to the formation of acyclic amino-fluorides or related derivatives.[1][2][3]
-
Elimination Products: In the case of hydroxy-substituted azetidines, elimination of water can compete with nucleophilic substitution, resulting in the formation of unsaturated azetidine derivatives (azetines) or ring-opened unsaturated amines.[4][5]
-
Rearrangement Products: Cationic intermediates, which can form during fluorination with reagents like DAST, may undergo skeletal rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, leading to structurally isomeric products.[6][7]
Q2: How does the choice of fluorinating agent impact the formation of side products?
A2: The choice of fluorinating agent is critical and significantly influences the reaction mechanism and potential side reactions.
-
Deoxofluorinating Reagents (e.g., DAST, Deoxo-Fluor): These reagents are known to generate acidic byproducts (HF) which can catalyze ring-opening. They can also promote carbocation formation, making rearrangements a significant concern, especially with substituted azetidines.[6][7][8][9]
-
Electrophilic Fluorinating Reagents (e.g., Selectfluor): While generally milder, these reagents can still participate in reactions that lead to ring-opening, particularly if the reaction conditions promote the formation of cationic intermediates.[10][11][12] The reaction mechanism can be complex and may involve single electron transfer (SET) pathways.[11]
Q3: Can the protecting group on the azetidine nitrogen influence the outcome of the fluorination?
A3: Absolutely. The nitrogen protecting group plays a crucial role in modulating the reactivity and stability of the azetidine ring.
-
Electron-withdrawing groups (e.g., Boc, Cbz): These groups can decrease the nucleophilicity of the nitrogen, potentially reducing its participation in unwanted side reactions. However, they may not always prevent acid-catalyzed ring-opening.
-
Bulky protecting groups: These can sterically hinder certain reaction pathways, which can be advantageous in controlling regioselectivity and preventing intermolecular side reactions.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section provides a detailed breakdown of common side products, their proposed mechanisms of formation, and actionable troubleshooting steps.
Issue 1: Formation of Ring-Opened Products
Symptoms:
-
Presence of acyclic fluoroamines in the crude reaction mixture, identified by NMR and MS analysis.
-
Significant loss of starting material without corresponding formation of the desired fluoroazetidine.
Root Causes and Mechanisms:
Ring-opening of azetidines during fluorination is a common problem, primarily driven by the high ring strain (approx. 25.5 kcal/mol). This can occur through two main pathways:
-
Acid-Catalyzed Ring-Opening: Many fluorinating reagents, such as DAST and Deoxo-Fluor, generate hydrogen fluoride (HF) as a byproduct.[8][13] Protonation of the azetidine nitrogen enhances the ring's electrophilicity, making it highly susceptible to nucleophilic attack by fluoride ions or other nucleophiles present in the reaction mixture.[2]
-
Nucleophilic Ring-Opening: The fluoride ion itself can act as a nucleophile and attack one of the ring carbons, leading to cleavage of a C-N bond. This is particularly relevant in reactions where a good leaving group is formed on a ring carbon, or when the nitrogen is quaternized.[3]
Visualizing the Mechanism: Acid-Catalyzed Ring-Opening
Caption: Acid-catalyzed ring-opening of an azetidine during fluorination.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol and Explanation |
| Use of an Acid Scavenger | Protocol: Add a non-nucleophilic, sterically hindered base, such as proton sponge (1,8-bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine, to the reaction mixture. Explanation: These bases can effectively neutralize the in-situ generated acid (e.g., HF) without interfering with the fluorinating agent or the substrate. This minimizes the concentration of the protonated, activated azetidinium species. |
| Choice of a Milder Fluorinating Agent | Protocol: If using a potent deoxofluorinating agent like DAST, consider switching to a milder alternative such as Fluolead™ or XtalFluor® reagents, which are known to produce less acidic byproducts under certain conditions. Electrophilic fluorinating agents like Selectfluor can also be a good alternative.[12] Explanation: Milder reagents can reduce the propensity for carbocation formation and acid-catalyzed side reactions. |
| Control of Reaction Temperature | Protocol: Perform the fluorination at the lowest possible temperature that still allows for a reasonable reaction rate. Dropwise addition of the fluorinating agent at low temperatures (e.g., -78 °C) is highly recommended. Explanation: Lower temperatures can help to control the reaction kinetics, favoring the desired substitution pathway over higher-activation energy side reactions like ring-opening. |
| Protecting Group Strategy | Protocol: Employ an electron-withdrawing protecting group on the azetidine nitrogen, such as a tert-butoxycarbonyl (Boc) group.[14] Explanation: This reduces the basicity of the nitrogen atom, making it less susceptible to protonation and subsequent acid-catalyzed degradation. |
Issue 2: Formation of Elimination Products
Symptoms:
-
Formation of unsaturated side products (azetines or acyclic unsaturated amines), often observed when fluorinating hydroxy-substituted azetidines.
-
The molecular weight of the side product corresponds to the loss of water from the starting material.
Root Causes and Mechanisms:
Elimination reactions are a common competitive pathway to nucleophilic substitution, particularly in the deoxofluorination of alcohols.[4] The mechanism often involves the formation of an intermediate that can either undergo substitution by fluoride or lose a proton from an adjacent carbon to form a double bond.
Visualizing the Mechanism: Elimination vs. Substitution
Caption: Competing substitution and elimination pathways in the fluorination of a hydroxyazetidine.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol and Explanation |
| Optimize Reaction Conditions | Protocol: Use less hindered bases and lower reaction temperatures. The choice of solvent can also influence the ratio of substitution to elimination. Aprotic, non-polar solvents often favor substitution. Explanation: Harsher conditions (high temperatures, strong bases) tend to favor elimination pathways. Optimizing these parameters can tip the balance towards the desired substitution reaction. |
| Choice of Fluorinating Reagent | Protocol: Consider using fluorinating agents that are less prone to promoting elimination. For example, some modern reagents like PyFluor have been shown to provide higher selectivity for deoxyfluorination over elimination compared to DAST. Explanation: The nature of the intermediate formed with the fluorinating agent can influence the propensity for elimination. |
| Substrate Design | Protocol: If possible, modify the substrate to disfavor elimination. For example, avoid substrates where the proton to be eliminated is particularly acidic or sterically accessible. Explanation: The structure of the starting material has a significant impact on the reaction outcome. Strategic substrate design can be a powerful tool to control reactivity. |
Issue 3: Formation of Rearrangement Products
Symptoms:
-
Isolation of a product with the correct mass for a fluoroazetidine, but with an unexpected substitution pattern as determined by NMR spectroscopy.
-
This is more common with highly substituted azetidines, particularly at positions adjacent to the reaction center.
Root Causes and Mechanisms:
Rearrangements often proceed through carbocationic intermediates. Fluorinating agents like DAST can facilitate the formation of these intermediates, which can then undergo skeletal rearrangements to form a more stable carbocation before being trapped by a fluoride ion.[6][7]
Visualizing the Mechanism: Wagner-Meerwein Rearrangement
Caption: A simplified representation of a carbocationic rearrangement during fluorination.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol and Explanation |
| Use Reagents that Avoid Carbocation Formation | Protocol: Employ fluorinating agents and conditions that favor an SN2-type mechanism over an SN1-type mechanism. This often involves using milder reagents and avoiding strongly acidic conditions. Explanation: By preventing the formation of a discrete carbocation, the possibility of rearrangement is significantly reduced. |
| Lower Reaction Temperature | Protocol: Conduct the reaction at very low temperatures (e.g., -78 °C). Explanation: Lower temperatures can disfavor the formation of carbocationic intermediates and any subsequent rearrangement pathways, which typically have higher activation energies. |
| Solvent Choice | Protocol: Use less polar solvents. Explanation: Polar, protic solvents can stabilize carbocationic intermediates, making rearrangements more likely. Using non-polar, aprotic solvents can help to suppress these pathways. |
Experimental Protocols
General Protocol for Deoxofluorination of a 3-Hydroxyazetidine with DAST
Caution: Diethylaminosulfur trifluoride (DAST) is toxic and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood by trained personnel.
-
Preparation: A solution of the 3-hydroxyazetidine derivative (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.2 eq) is added dropwise to the stirred solution over a period of 15-30 minutes.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature over 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: The layers are separated, and the aqueous layer is extracted with DCM (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired fluoroazetidine.
References
- Doyle, A. G., & Kalow, J. A. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Tetrahedron, 69(27-28), 5702-5709.
-
The Doyle Group. (n.d.). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Retrieved from [Link]
- McNally, A., & Prier, C. K. (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Science, 361(6398), 171-174.
- White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
-
Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. Retrieved from [Link]
- Jacobsen, E. N., & Wu, J. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(40), 12771–12775.
-
ResearchGate. (n.d.). Role of Selectfluor® in the reported fluorination reaction. Retrieved from [Link]
- Burkart, M. D., et al. (2000). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(25), 8743–8748.
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Substitution and Elimination Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]
-
Thieme. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine atom(s) Substitution and/or Elimination Reactions from CF3, and CF2 Perfluoroalkyl groups of Organofluorinated Compounds. Retrieved from [Link]
- Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
-
Chad's Prep®. (n.d.). Distinguishing Between Substitution & Elimination Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-DIFLUORODIPHENYLDIFLUOROMETHANE. Retrieved from [Link]
- Ferreira, S. B., et al. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(7), 1130-1131.
- Gembus, V., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.
- Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- Singh, V., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 64(15), 11116–11128.
Sources
- 1. Deconstructive fluorination of cyclic amines by carbon-carbon cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. siue.edu [siue.edu]
- 5. scispace.com [scispace.com]
- 6. DAST - Enamine [enamine.net]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. Selectfluor™ [sigmaaldrich.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Poisoning in Benzyl Carbamate (Cbz) Deprotection
Welcome to the technical support center for benzyl carbamate (Cbz) deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed hydrogenolysis for the removal of the Cbz protecting group and encounter challenges related to catalyst poisoning. Here, we will explore the root causes of catalyst deactivation and provide actionable troubleshooting strategies to ensure successful and efficient deprotection reactions.
Introduction: The Challenge of Cbz Deprotection
The benzyloxycarbonyl (Cbz) group is a cornerstone in amine protection strategies, particularly in peptide synthesis and complex molecule construction. Its removal is most commonly achieved through palladium-catalyzed hydrogenolysis, a robust and generally high-yielding method. This process involves the cleavage of the Cbz group using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.
However, the efficiency of this critical step can be severely hampered by catalyst poisoning, a phenomenon where certain chemical species bind to the active sites of the palladium catalyst, rendering it inactive. This leads to sluggish or incomplete reactions, posing a significant bottleneck in synthetic workflows. Understanding the mechanisms of catalyst poisoning is paramount to developing effective countermeasures.
Frequently Asked Questions (FAQs)
Q1: My Cbz deprotection reaction is stalled. How do I know if catalyst poisoning is the issue?
A1: The primary signs of catalyst poisoning are a dramatic decrease in the reaction rate or a complete halt in the consumption of the starting material. You might observe that the reaction proceeds initially but then plateaus, even with sufficient hydrogen pressure and stirring. If you have ruled out other common issues like poor substrate solubility or insufficient hydrogen pressure, catalyst poisoning is a strong possibility.
Q2: What are the most common culprits behind palladium catalyst poisoning in Cbz deprotection?
A2: Palladium catalysts are notoriously sensitive to a range of functional groups and impurities. The most common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functionalities are potent poisons for palladium catalysts. They strongly adsorb to the palladium surface, blocking the active sites required for catalysis.
-
Nitrogen Heterocycles: Substrates containing nitrogen-based heterocycles, such as pyridines, indoles, and quinolines, can coordinate with the palladium center, leading to deactivation.
-
Phosphorus Compounds: Similar to sulfur, phosphorus-containing groups can also poison the catalyst.
-
Halides: Although less common, certain halogenated compounds can act as catalyst inhibitors.
-
Product Amine: The amine product of the deprotection can itself coordinate to the palladium catalyst, causing deactivation.
Q3: Can the choice of catalyst support affect its susceptibility to poisoning?
A3: Yes, the support material can influence the catalyst's performance and resistance to poisoning. For instance, palladium on alumina (Pd/Al₂O₃) has shown different susceptibility to sulfur poisoning compared to palladium on silica-alumina (Pd/SiO₂-Al₂O₃). The acidity and surface properties of the support can impact how poisons interact with the catalyst.
Troubleshooting Guide: A Step-by-Step Approach
When faced with a stalled Cbz deprotection, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve issues related to catalyst poisoning.
Caption: Decision tree for mitigating catalyst poisoning.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation for Cbz Deprotection
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere when possible.
-
Hydrogenation: Purge the flask with an inert gas, then introduce hydrogen. A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions. For more challenging substrates, a pressurized hydrogenation apparatus may be necessary.
-
Reaction: Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Cbz Deprotection in the Presence of a Suspected Nitrogen-Containing Poison
-
Dissolution: Dissolve the Cbz-protected amine in a mixture of a primary solvent (e.g., methanol, ethanol) and glacial acetic acid (e.g., 10:1 v/v).
-
Catalyst Addition and Hydrogenation: Follow steps 2-5 from Protocol 1. The presence of acetic acid should prevent catalyst deactivation by protonating the nitrogen-containing poison and the product amine.
References
- Application Notes and Protocols: Palladium-Catalyzed Cbz Deprotection - Benchchem. (URL: )
- Regeneration of palladium based catalyst for methane ab
- Sulfur Poisoning and Regeneration of Palladium-based C
- Poisoning and deactivation of palladium c
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (URL: [Link])
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (URL: [Link])
- Method for reactivating palladium catalysts - Google P
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc.
Technical Support Center: Synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate
Welcome to the dedicated technical support resource for the synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve your reaction yields and product purity.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate. The typical synthetic route involves the N-acylation of 3,3-difluoroazetidine with benzyl chloroformate.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate.
Question 1: Why is my yield of Benzyl 3,3-difluoroazetidine-1-carboxylate consistently low?
A consistently low yield can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Let's break down the potential causes and their solutions.
Possible Cause 1: Incomplete Deprotonation of 3,3-Difluoroazetidine Hydrochloride
-
Explanation: The starting material is often the hydrochloride salt, which needs to be neutralized to the free amine to act as a nucleophile.[1][2] Incomplete deprotonation will result in a lower concentration of the reactive nucleophile, thus leading to a lower yield.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like K₂CO₃ or NaHCO₃ can also be used but may have limited solubility in common organic solvents.
-
Stoichiometry of the Base: Ensure at least one equivalent of the base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the equilibrium towards the free amine.
-
Pre-stirring: Before adding the benzyl chloroformate, stir the mixture of 3,3-difluoroazetidine hydrochloride and the base in the solvent for a period (e.g., 15-30 minutes) to ensure complete formation of the free amine.
-
Possible Cause 2: Degradation of Benzyl Chloroformate
-
Explanation: Benzyl chloroformate is sensitive to moisture and can degrade over time, especially if not stored properly. Degradation will lead to a lower effective concentration of your acylating agent.
-
Troubleshooting Steps:
-
Check the Quality: Use freshly opened or properly stored benzyl chloroformate. If in doubt, consider purifying it by distillation under reduced pressure.
-
Anhydrous Conditions: Ensure your reaction is performed under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Possible Cause 3: Suboptimal Reaction Temperature
-
Explanation: The acylation reaction is typically exothermic. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.
-
Troubleshooting Steps:
-
Controlled Addition: Add the benzyl chloroformate dropwise to the solution of the free amine at a low temperature (e.g., 0 °C) to control the initial exotherm.
-
Gradual Warming: After the addition, allow the reaction to slowly warm to room temperature and stir for a sufficient time to ensure completion. Monitor the reaction progress by TLC or LC-MS.
-
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine or DIPEA | Good solubility in organic solvents, non-nucleophilic. |
| Base Equivalents | 1.1 - 1.2 eq. | Ensures complete deprotonation of the hydrochloride salt. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants, relatively inert. |
| Temperature | 0 °C to Room Temperature | Controls exotherm and allows for reaction completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of moisture-sensitive reagents. |
Question 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Side product formation is a common issue that can complicate purification and reduce your yield.
Likely Side Product 1: Dimerization/Oligomerization
-
Explanation: If the reaction conditions are not carefully controlled, the newly formed product can potentially react with remaining free amine, leading to undesired oligomeric byproducts. However, this is less likely in acylation compared to alkylation. A more probable side reaction is the formation of dibenzyl carbonate from the reaction of benzyl chloroformate with any residual moisture or alcohol.
-
Minimization Strategies:
-
Controlled Addition: As mentioned previously, slow, dropwise addition of benzyl chloroformate to the amine solution ensures that the acylating agent is consumed by the desired nucleophile as it is added.
-
Anhydrous Conditions: Rigorously exclude water from your reaction.
-
Likely Side Product 2: Impurities from Starting Materials
-
Explanation: The purity of your starting materials, 3,3-difluoroazetidine hydrochloride and benzyl chloroformate, is crucial. Impurities in these reagents can be carried through the reaction or participate in side reactions.
-
Minimization Strategies:
-
Purity Check: Verify the purity of your starting materials by NMR or other appropriate analytical techniques before starting the reaction.
-
Purification of Starting Materials: If necessary, purify the starting materials. 3,3-Difluoroazetidine hydrochloride can be recrystallized, and benzyl chloroformate can be distilled.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best work-up procedure for this reaction?
-
Answer: A standard aqueous work-up is typically effective. After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted benzyl chloroformate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q2: How should I purify the final product?
-
Answer: Flash column chromatography on silica gel is the most common method for purifying Benzyl 3,3-difluoroazetidine-1-carboxylate. A gradient of ethyl acetate in hexanes is typically a good starting point for the mobile phase. Monitor the fractions by TLC to isolate the pure product.
Q3: What are the key safety considerations for this synthesis?
-
Answer:
-
Benzyl Chloroformate: This is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3,3-Difluoroazetidine Hydrochloride: This compound can cause skin and eye irritation.[2] Handle with appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
General Precautions: Always be aware of the potential hazards of all chemicals used and consult the Safety Data Sheets (SDS) before starting any experiment.
-
Q4: Can I use a different benzylating agent?
-
Answer: While benzyl chloroformate is common for forming the carbamate, other benzylating agents could be used for N-benzylation to form the corresponding amine. For instance, benzyl bromide could be used in the presence of a base. However, this would result in N-benzyl-3,3-difluoroazetidine, not the desired carboxylate. For the synthesis of the title compound, benzyl chloroformate is the appropriate reagent.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
III. Experimental Protocol
Synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate
-
To a solution of 3,3-difluoroazetidine hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq.) at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.05 eq.) dropwise to the cooled solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-30% ethyl acetate in hexanes) to afford the pure Benzyl 3,3-difluoroazetidine-1-carboxylate.
IV. References
-
Nassiri, M. A. (2015). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione derivatives. Research on Chemical Intermediates, 41(11), 8419-8427. [Link]
-
CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. (n.d.). Retrieved January 21, 2026, from
-
Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(39), 7897–7900. [Link]
-
Supporting Information for "Enantioselective Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of N-Vinylindoles with Arylboronic Acids". (n.d.). Retrieved January 21, 2026, from [Link]
-
Request PDF: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (n.d.). Retrieved January 21, 2026, from [Link]
-
CN109627190B - Synthesis method of benzyl carbazate - Google Patents. (n.d.). Retrieved January 21, 2026, from
-
3,3-Difluoroazetidine hydrochloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents. (n.d.). Retrieved January 21, 2026, from
-
The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (n.d.). Arkivoc. Retrieved January 21, 2026, from [Link]
-
A Process For Purification Of Substituted Benzyl Halides. (n.d.). Quick Company. Retrieved January 21, 2026, from [Link]
Sources
stability of Benzyl 3,3-difluoroazetidine-1-carboxylate under acidic conditions
Technical Support Center: Benzyl 3,3-difluoroazetidine-1-carboxylate
Introduction
Benzyl 3,3-difluoroazetidine-1-carboxylate is a critical building block in modern medicinal chemistry. The 3,3-difluoroazetidine motif is increasingly utilized as a bioisosteric replacement for other functionalities, offering modulation of physicochemical properties such as lipophilicity and metabolic stability. The carbobenzyloxy (Cbz) protecting group is standard for the azetidine nitrogen, valued for its general stability. However, its behavior under acidic conditions—often required for downstream synthetic steps or workup procedures—is a frequent source of experimental challenges. This guide provides in-depth technical answers, troubleshooting protocols, and mechanistic insights to help researchers navigate the complexities of handling this valuable reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general stability of Benzyl 3,3-difluoroazetidine-1-carboxylate in common laboratory acids?
The stability is highly dependent on the acid's strength, concentration, temperature, and reaction time. The N-Cbz group is generally stable to mild acidic conditions but can be cleaved under harsher conditions. [1][2]The 3,3-difluoroazetidine ring itself is relatively robust, but prolonged exposure to strong, non-nucleophilic acids at elevated temperatures can pose a risk of decomposition.
-
Trifluoroacetic Acid (TFA): In anhydrous dichloromethane (DCM), TFA is often used for the removal of Boc protecting groups. [3][4]Benzyl 3,3-difluoroazetidine-1-carboxylate will exhibit limited stability. While brief exposure (e.g., during an extractive workup) may be tolerated, prolonged treatment (hours) or use of neat TFA will lead to significant cleavage of the Cbz group. [3]* Hydrochloric Acid (HCl): Aqueous HCl can lead to slow hydrolysis of the carbamate. Anhydrous HCl in organic solvents (e.g., dioxane, isopropanol, or diethyl ether) is a more potent reagent for Cbz cleavage and should be used with caution if the Cbz group is to be retained. [5]The resulting deprotected amine will form the hydrochloride salt, 3,3-difluoroazetidine hydrochloride. [6]* Acetic Acid (AcOH): The compound is generally stable in acetic acid, especially at room temperature. It is often used as a solvent for hydrogenolysis or in combination with stronger acids like HBr for deprotection. [7]* Lewis Acids (e.g., AlCl₃, BF₃·OEt₂): Lewis acids can effectively mediate the removal of Cbz groups. [7][8]Their use requires careful optimization, as they can also potentially catalyze ring-opening of the strained azetidine ring, particularly if the nitrogen is activated. [9]
Q2: I'm attempting to cleave a different protecting group (e.g., Boc) with TFA, but I'm also losing my Cbz group. How can I prevent this?
This is a common selectivity challenge. While the Cbz group is more acid-stable than a Boc group, the cleavage rates can be competitive under certain conditions. [10][11] Causality: The mechanism for acid-mediated Cbz cleavage involves protonation of the carbamate oxygen, followed by nucleophilic attack (often by the counter-ion) at the benzylic carbon or unimolecular cleavage to form a stable benzyl cation. High concentrations of a strong acid like TFA accelerate this process.
Solutions & Troubleshooting:
-
Lower the Temperature: Perform the Boc deprotection at 0 °C or even -10 °C. This will dramatically slow the rate of Cbz cleavage relative to Boc cleavage.
-
Reduce TFA Concentration: Use the minimum effective concentration of TFA (e.g., 10-20% in DCM instead of 50% or neat). [4]3. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the Boc-protected starting material is consumed.
-
Alternative Acids: Consider using a milder acidic system for Boc removal, such as 4M HCl in dioxane at 0 °C for a short duration or toluenesulfonic acid. [4]
Q3: I'm concerned about the stability of the 3,3-difluoroazetidine ring itself under strong acid. What are the potential degradation pathways?
While the Cbz group is often the primary site of reaction, the strained azetidine ring can be susceptible to acid-mediated ring-opening, although the gem-difluoro substitution can influence this reactivity.
Mechanistic Insight:
-
Protonation: The azetidine nitrogen is the most basic site and will be protonated in acid. This deactivates it towards further reaction but also increases ring strain.
-
Ring-Opening: Under harsh conditions (e.g., strong Lewis acids or high temperatures), a nucleophile can attack one of the ring carbons, leading to cleavage. [9][12]The presence of the electron-withdrawing fluorine atoms at the 3-position would likely disfavor the formation of a carbocation at that position, potentially directing nucleophilic attack to the C2/C4 positions.
A potential (though generally unfavorable) degradation pathway is visualized below.
Caption: Workflow for Cbz deprotection using HCl/Dioxane.
Step-by-Step Methodology:
-
Preparation: Dissolve Benzyl 3,3-difluoroazetidine-1-carboxylate (1.0 equiv) in anhydrous DCM or ethyl acetate (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Add 4M HCl in dioxane (4.0 - 5.0 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm slowly to room temperature while stirring. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the free amine) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Isolation: Add diethyl ether or MTBE to the resulting residue and stir or sonicate. The hydrochloride salt product will precipitate as a solid. Collect the solid by filtration, wash with fresh ether, and dry under high vacuum.
Protocol 2: Monitoring Stability During an Acidic Workup
This QC protocol helps determine if the compound is stable under your specific workup conditions.
Step-by-Step Methodology:
-
Sample Preparation: In a small vial, dissolve a known amount of your compound (e.g., 10 mg) in the organic solvent used for your extraction (e.g., 1 mL of ethyl acetate).
-
Acid Exposure: Add the acidic aqueous solution you plan to use for your workup (e.g., 1 mL of 1M HCl).
-
Simulate Workup: Stir the biphasic mixture vigorously for the anticipated duration of your workup (e.g., 15 minutes).
-
Analysis: Separate the organic layer. Dry it with a small amount of Na₂SO₄, filter, and concentrate. Analyze the residue by ¹H NMR or LC-MS.
-
Evaluation: Compare the analytical data to a sample of the starting material. Look for the appearance of new peaks corresponding to the deprotected azetidine or other impurities. A clean spectrum indicates stability under the tested conditions.
Troubleshooting Logic
Use this decision tree to diagnose and solve common issues.
Caption: Troubleshooting decision tree for acidic reactions.
References
-
Vinayagam, V., et al. (2024). A Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674. Available at: [Link]
-
Maji, R. (2025). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]
-
PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines – Carbamates. Master Organic Chemistry. Available at: [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Figueiredo, R. M., et al. (2005). Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers. Journal of Combinatorial Chemistry, 7(4), 547-556. Available at: [Link]
-
ResearchGate. (n.d.). Ring-opening of azetidines. Available at: [Link]
-
PubMed. (2005). Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers. Available at: [Link]
-
Jackson, R. F., et al. (2012). The Acid-Mediated Ring Opening Reactions of α-aryl-lactams. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. tdcommons.org [tdcommons.org]
- 6. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The acid-mediated ring opening reactions of α-aryl-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Deprotection of N-Benzyl Azetidines
Welcome to the technical support center for N-benzyl azetidine deprotection. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this critical synthetic step. The N-benzyl group is a robust and widely used protecting group for the azetidine nitrogen; however, its removal can be fraught with difficulties, from stalled reactions to undesired side products. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Catalytic Hydrogenolysis (Pd/C) - The Workhorse and Its Woes
Catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) with hydrogen gas, is the most common method for N-benzyl deprotection. While effective in many cases, it is also the source of frequent experimental failures.
Frequently Asked Questions (FAQs): Catalytic Hydrogenolysis
Q1: My hydrogenolysis reaction of N-benzyl azetidine has stalled. TLC analysis shows only starting material, even after several hours. What is the most likely cause?
A1: The most probable cause is catalyst poisoning . Both the starting N-benzyl azetidine and, more significantly, the deprotected secondary azetidine product, are amines. These basic nitrogen atoms can strongly coordinate to the palladium metal surface, occupying the active sites and preventing the catalytic cycle from proceeding.[1][2] This is a very common issue in N-debenzylation reactions.[1]
Q2: How can I mitigate catalyst poisoning by the amine product?
A2: The most effective strategy is to protonate the amine, converting it into an ammonium salt which has a significantly lower affinity for the palladium surface. This is typically achieved by adding an acid to the reaction mixture.
-
Acidic Additives: The addition of 1.5 to 2.0 equivalents of a mild acid like acetic acid is a well-established method to facilitate the reaction.[3][4] Alternatively, using a salt of the substrate (e.g., the hydrochloride salt) or adding acids like HCl can also be effective, though this may require a neutralization step during workup.[1] The protonation of the nitrogen makes the C-N sigma bond more polarized and thus more susceptible to hydrogenolysis.[3]
-
Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often more effective and less prone to poisoning than standard Pd/C for substrates containing basic nitrogen atoms.[5] It is generally considered a more active catalyst for debenzylation.
Q3: My starting material contains a sulfur atom (e.g., a thioether or thiol). Will this affect the reaction?
A3: Yes, absolutely. Sulfur-containing compounds are potent and often irreversible poisons for palladium catalysts.[6] If your substrate contains sulfur, standard catalytic hydrogenolysis is highly likely to fail. You must switch to an alternative deprotection method that is tolerant of sulfur.
Q4: I'm observing side products. Besides incomplete reaction, what else should I look for?
A4: A significant concern with azetidines is the potential for ring opening due to their inherent ring strain (approx. 25.4 kcal/mol).[7] While generally stable under neutral hydrogenolysis conditions, aggressive conditions (e.g., strong acids, high temperatures) could potentially lead to cleavage of the C-N bonds, resulting in linear amine byproducts. Another possible side reaction, though less common for N-benzyl groups compared to O-benzyl groups, is saturation of the benzyl group's aromatic ring.
Q5: What are the optimal reaction conditions (pressure, temperature, solvent) for a standard N-benzyl azetidine hydrogenolysis?
A5: There is no single "optimal" set of conditions, as it depends on the specific substrate. However, a good starting point is outlined in the table below. Optimization is often necessary.
| Parameter | Recommended Starting Condition | Troubleshooting Action | Rationale |
| Catalyst | 10% Pd/C or 20% Pd(OH)₂/C | Switch to Pd(OH)₂/C if Pd/C is ineffective. | Pearlman's catalyst (Pd(OH)₂/C) is generally more active for N-debenzylation.[5] |
| Catalyst Loading | 10-20 mol% (by weight of Pd) | Increase loading to 50-100 mol% for difficult substrates. | Compensates for catalyst deactivation and slow reaction rates. |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | Increase pressure (e.g., 50 psi). | Higher H₂ concentration can increase reaction rate. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Switch to a protic solvent like EtOH or add acetic acid. | Protic solvents can aid in protonolysis and substrate solubility.[5] |
| Temperature | Room Temperature | Increase to 40-60 °C.[4] | Provides activation energy for more challenging debenzylations. |
| Additive | None | Add 1.5-2.0 eq. Acetic Acid.[3][4] | Prevents catalyst poisoning by forming the ammonium salt.[1] |
Workflow: Troubleshooting Catalytic Hydrogenolysis
Below is a logical workflow to diagnose and solve common issues with catalytic hydrogenolysis of N-benzyl azetidines.
Caption: Troubleshooting workflow for failed hydrogenolysis.
Section 2: Alternative Deprotection Strategies
When catalytic hydrogenolysis fails, particularly due to catalyst poisoning or substrate incompatibility, several alternative methods can be employed.
Frequently Asked Questions (FAQs): Alternative Methods
Q6: My substrate is incompatible with palladium catalysts. What is a robust alternative for N-debenzylation?
A6: The Birch reduction is a powerful, classical method for cleaving benzyl groups and is an excellent choice when catalytic methods fail. It involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol proton source. This method is particularly useful for substrates containing sulfur or other catalyst poisons.
Q7: What are the main challenges and potential side reactions of a Birch reduction?
A7: The primary challenges are operational; the reaction requires anhydrous conditions and the handling of liquid ammonia (-33 °C) and reactive alkali metals. Over-reduction is a potential side reaction. If other reducible functional groups are present (e.g., esters, ketones, alkynes), they may also be affected. The aromatic rings of other parts of the molecule can also be reduced to dihydroaromatics under these conditions.[8]
Q8: I have heard of oxidative deprotection using DDQ. When is this method appropriate?
A8: Oxidative deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is another alternative, though it is most effective for benzyl groups that are electron-rich, such as a p-methoxybenzyl (PMB) group.[4] It is generally not as effective for standard, unsubstituted N-benzyl groups. The reaction proceeds via hydride abstraction from the benzylic position to form a stabilized iminium ion, which is then hydrolyzed during workup. This method is fast and avoids the use of heavy metals or high pressures.
Section 3: Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenolysis with Acetic Acid
This protocol is a robust starting point for the deprotection of a standard N-benzyl azetidine.
Materials:
-
N-benzyl azetidine substrate
-
20% Palladium hydroxide on carbon (Pearlman's catalyst)
-
Glacial acetic acid
-
Ethanol (anhydrous)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the N-benzyl azetidine substrate (1.0 eq).
-
Dissolve the substrate in ethanol (approx. 0.1 M concentration).
-
Add glacial acetic acid (1.5 eq).[4]
-
Carefully add 20% Pd(OH)₂/C (15-20 mol % by weight). Caution: Palladium catalysts can be pyrophoric. Handle in an inert atmosphere if dry.
-
Seal the flask, and purge the atmosphere by evacuating and backfilling with nitrogen (3 cycles), followed by evacuating and backfilling with hydrogen gas (3 cycles).
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature. For more difficult substrates, the reaction can be heated to 60 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material spot and the appearance of a more polar product spot (which may streak without acidic elution).
-
Upon completion, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with ethanol. Caution: Do not allow the catalyst on the Celite pad to dry completely in the air, as it can ignite. Keep it wet with solvent until it can be disposed of properly.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting residue will be the acetate salt of the azetidine. It can be purified as is, or a basic workup (e.g., with NaHCO₃ solution and extraction into an organic solvent) can be performed to isolate the free amine.
Protocol 2: N-Debenzylation via Birch Reduction
This protocol should be performed by personnel experienced with handling reactive metals and cryogenic liquids.
Materials:
-
N-benzyl azetidine substrate
-
Liquid ammonia (NH₃)
-
Sodium metal (Na)
-
Ethanol (absolute)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up a three-neck flask equipped with a dry ice condenser, a gas inlet, and a septum in a well-ventilated fume hood.
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Condense ammonia gas into the flask to the desired volume.
-
To the liquid ammonia, add a solution of the N-benzyl azetidine (1.0 eq) in anhydrous THF.
-
Slowly add small, freshly cut pieces of sodium metal (approx. 3-4 eq) to the stirred solution until a persistent deep blue color is observed.
-
Once the blue color persists for 30 minutes, quench the reaction by the dropwise addition of absolute ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Carefully add water to the residue, and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected azetidine.
-
Purify the product by column chromatography or distillation as required.
Section 4: Analysis and Work-up
Frequently Asked Questions (FAQs): Analysis & Work-up
Q9: How do I properly analyze the reaction progress by TLC?
A9: The product, a secondary amine, is basic and will often streak on a standard silica TLC plate. To get a clean spot, add a small amount of triethylamine or ammonia to your TLC mobile phase (e.g., 1% triethylamine in 10% methanol/dichloromethane). For visualization, ninhydrin stain is excellent for detecting the secondary amine product, which typically appears as a yellow or orange spot.
Q10: My product is volatile and I'm losing it during work-up. What can I do?
A10: Small, deprotected azetidines can be volatile. After removing the catalyst, you can precipitate the product as a salt (e.g., by adding ethereal HCl to form the hydrochloride salt) if it is soluble in your reaction solvent. This non-volatile salt can then be isolated by filtration. Alternatively, minimize solvent removal under high vacuum and at elevated temperatures.
Mechanism: The Role of Acid in Preventing Catalyst Poisoning
The diagram below illustrates how an acidic additive prevents the deprotected azetidine from poisoning the palladium catalyst.
Caption: Acid prevents catalyst poisoning by protonating the amine.
References
- Li, G., et al. (2012).
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Al-Rawashdeh, N. A. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3334-3356.
- Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.
-
Wang, X., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Available at: [Link]
- Ram, S. & Spicer, L. D. (1988). CTH Removal of N-Benzyl Groups. Tetrahedron Letters, 29(31), 3741-3744.
- Shimizu, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2417-2423.
- Sajiki, H., et al. (1998). 2-17 Science About O-Benzyl protecting groups.
- Kuwahara, S., et al. (1998). Hydrogenolytic debenzylation of sulfur-containing peptides. Chemical & Pharmaceutical Bulletin, 46(10), 1618-1620.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
- De-protection of N-Benzyl groups. Sciencemadness.org.
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
- Help with debenzyl
- Tetrahedron Green Chem - Bari - Uniba.
- Technical Support Center: Troubleshooting Incomplete Debenzyl
- Hydrogen
- A novel application of DDQ as electrophile in the Nenitzescu reaction. PubMed.
- Organic Reaction Workup Formulas for Specific Reagents.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- DDQ in mechanochemical C–N coupling reactions. Beilstein Journals.
- PREPARATION AND SYNTHETIC APPLIC
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Highly stereoselective benzyl
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
- Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
- Troubleshooting Thin Layer Chrom
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Azetidine synthesis. Organic Chemistry Portal.
- Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Benchchem.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- 1,4-Dihydrobenzoic acid. Organic Syntheses Procedure.
- Birch reduction of (-)-ephedrine.
Sources
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Birch reduction of (-)-ephedrine. Formation of a new, versatile intermediate for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Scalability in Difluoroazetidine Synthesis
Welcome to the technical support center dedicated to addressing the unique challenges of scaling the synthesis of difluoroazetidines. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale experiments to pilot or manufacturing-scale production. The inherent ring strain of the azetidine core, combined with the energetic and often hazardous nature of fluorination chemistry, presents a distinct set of obstacles that require careful consideration and planning.[1][2]
This document moves beyond standard protocols to explore the causality behind common scalability failures. We will provide troubleshooting guides in a practical question-and-answer format, detailed experimental workflows, and data-driven insights to ensure your scale-up process is safe, efficient, and reproducible.
Section 1: Troubleshooting Guide - Common Scale-Up Failures
This section addresses specific issues encountered during the scale-up of difluoroazetidine synthesis.
Poor Yield and Selectivity in Deoxofluorination
Q: Our deoxofluorination of an N-protected 3-azetidinone with a sulfonyl fluoride reagent (e.g., DAST, Deoxo-Fluor®) works well at the 1g scale (~85% yield), but the yield drops to below 50% at the 100g scale, with significant by-product formation. What is the likely cause?
A: This is a classic scalability problem rooted in thermal management and mixing inefficiency.[3]
-
Causality - The Surface-Area-to-Volume Problem: Exothermic reactions, like deoxofluorination, are challenging to scale. As you increase the batch size, the volume of the reaction increases cubically, while the surface area of the reactor (which is responsible for heat dissipation) only increases squarely. This leads to inefficient heat removal, causing localized hot spots within the reactor.[4] These hot spots can accelerate the decomposition of the thermally sensitive fluorinating agent and the desired product, leading to a cascade of side reactions.
-
Troubleshooting Steps:
-
Calorimetry Data: Before scaling, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum rate of heat evolution. This data is critical for engineering a safe process.
-
Controlled Reagent Addition: Do not add the fluorinating agent all at once. Implement a slow, controlled addition via a syringe pump or a pressure-equalizing dropping funnel. The addition rate should be dictated by the reactor's ability to maintain the target temperature.
-
Mixing Efficiency: What works with a small magnetic stir bar will fail in a large reactor. Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., pitched-blade turbine or anchor stirrer) to provide adequate agitation and prevent localized concentration and temperature gradients.[3]
-
Solvent Choice: While solvents like Dichloromethane (DCM) are common in the lab, consider higher-boiling point solvents like 1,2-dichloroethane (DCE) or toluene for better temperature control at a larger scale, provided they are compatible with your reaction chemistry.
-
Work-up and Purification Nightmares
Q: During the aqueous work-up of our large-scale reaction, we are experiencing persistent emulsions that take hours to separate. Furthermore, column chromatography, which was straightforward in the lab, is now impractical and inefficient. How can we improve our downstream processing?
A: Downstream processing is often where scalability issues become most apparent.[5] Emulsions and difficult purifications are common hurdles.
-
Causality - Phase Separation & Impurity Profile: At scale, the increased volume and agitation intensity can stabilize emulsions, especially if minor by-products act as surfactants. The impurity profile may also change at scale, introducing compounds that complicate purification.[5]
-
Troubleshooting & Optimization:
-
Extraction Protocol:
-
Avoid Vigorous Shaking: In the separation funnel or reactor, gentle rocking or slow agitation is often sufficient.
-
Brine Wash: Always perform a final wash with saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions.
-
Solvent Selection: If possible, use a solvent with a significantly different density than water (e.g., Ethyl Acetate, Toluene) to facilitate phase separation.
-
-
Crystallization over Chromatography: The most effective way to purify compounds at scale is through crystallization.
-
Solvent Screening: Perform a thorough anti-solvent screening at the milligram scale to identify a solvent system that provides good solubility at high temperatures and poor solubility at room temperature or below.[4]
-
Controlled Cooling: Implement a slow, linear cooling ramp. Crash-cooling will lead to fine, impure powders that are difficult to filter.[4]
-
Seeding: Seeding the solution with a small amount of pure crystalline material at the point of supersaturation can promote the growth of large, well-defined crystals.
-
-
Section 2: Fluorinating Agents & Safety at Scale
The choice of fluorinating agent is paramount for a successful and safe scale-up. While reagents like DAST are common in academic labs, their thermal instability poses significant risks at a larger scale.
Comparative Analysis of Common Deoxofluorinating Agents
| Reagent | Formula | Key Advantages | Key Disadvantages & Scalability Issues |
| DAST | Et₂NSF₃ | Highly effective for a wide range of substrates. | Thermally unstable; can detonate above 90°C. Not recommended for large-scale use. |
| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | More thermally stable than DAST. | Can still undergo exothermic decomposition. More expensive. |
| Morph-DAST | (Morpholino)SF₃ | Significantly more stable and safer than DAST.[6] | Often requires higher temperatures or longer reaction times. |
| PyFluor | C₅H₅N-(HF)ₓ | Solid, stable reagent. Can be handled in air. | Can be less reactive; may require activation. |
| Elemental Fluorine (F₂) | F₂ | Most atom-economical source of fluorine. | Extremely hazardous, toxic, and reactive. Requires specialized equipment (e.g., continuous flow reactors) and expertise.[7][8] |
Safety Protocol: Handling Fluorinating Agents
Handling fluorine-containing compounds requires stringent safety measures.[9][10]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (double-gloving is recommended).[9]
-
Fume Hood: All manipulations must be performed in a certified, well-ventilated chemical fume hood.
-
Emergency Preparedness: Keep calcium gluconate gel readily accessible. In case of skin contact with any reagent that can generate HF, immediately flush with copious amounts of water for 15 minutes and then apply the gel while seeking immediate medical attention.[10]
-
Quenching: Never quench a fluorination reaction with pure water, as the reaction can be violent. Slowly add the reaction mixture to a cooled, stirred, saturated solution of sodium bicarbonate (NaHCO₃).
Section 3: Scalable Synthesis Workflow & Protocols
This section provides a generalized workflow and a detailed protocol for a common route to N-Boc-3,3-difluoroazetidine, a key building block.
General Synthesis Workflow Diagram
The following diagram illustrates a typical synthetic sequence, highlighting critical control points for scalability.
Caption: A scalable workflow for N-Boc-3,3-difluoroazetidine synthesis.
Protocol: Pilot-Scale Synthesis of N-Boc-3,3-difluoroazetidine
This protocol is adapted from methodologies that prioritize thermal safety and scalability.[6]
Materials:
-
N-Boc-azetidin-3-one: 500 g (2.92 mol)
-
Morph-DAST: 1.04 kg (4.67 mol, 1.6 equiv)
-
Dichloromethane (DCM), anhydrous: 5 L
-
Saturated aqueous sodium bicarbonate (NaHCO₃): 5 L
-
Saturated aqueous sodium chloride (Brine): 2 L
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
10 L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet
-
Pressure-equalizing dropping funnel (2 L)
-
Controlled temperature circulator for reactor jacket
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with N-Boc-azetidin-3-one (500 g) and anhydrous DCM (2.5 L).
-
Cooling: Begin stirring and cool the reactor contents to 0 °C using the circulator.
-
Reagent Preparation: In a separate dry flask under nitrogen, dissolve Morph-DAST (1.04 kg) in anhydrous DCM (2.5 L). Transfer this solution to the dropping funnel.
-
Controlled Addition (Critical Step): Add the Morph-DAST solution to the reactor dropwise over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 5 °C. Adjust the addition rate as necessary to maintain temperature control.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
In-Process Control (IPC): Take a small aliquot from the reaction, quench it with NaHCO₃, extract with DCM, and analyze by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the reactor to 0 °C. Slowly and carefully transfer the reaction mixture via cannula or pump into a separate vessel containing 5 L of vigorously stirred, pre-cooled (0 °C) saturated NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur.
-
Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 1 L).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 L), water (2 L), and finally brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Boc-3,3-difluoroazetidine can often be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use elemental fluorine (F₂) for a more atom-economical process? A1: While F₂ is the most fundamental fluorinating agent, its use is highly specialized and hazardous.[8] Direct fluorination with F₂ is extremely energetic and non-selective. It should only be attempted by highly trained personnel in facilities specifically designed for fluorine gas handling, typically employing continuous flow technology to manage the reaction safely on a small scale at any given moment.[7]
Q2: My final product has inconsistent purity. What are the likely side products? A2: A common side product in deoxofluorination is the corresponding elimination product (an alkene), formed via dehydration. Over-fluorination is also possible. If the work-up is not performed carefully, hydrolysis of the product back to the starting ketone can also occur.
Q3: Is continuous flow chemistry a viable option for scaling difluoroazetidine synthesis? A3: Absolutely. Continuous flow chemistry is an excellent strategy for improving the safety and scalability of hazardous reactions.[8][11] By using small-diameter tubing, flow reactors offer superior heat and mass transfer compared to batch reactors, minimizing hot spots and improving reaction control. This is particularly advantageous for highly exothermic fluorination reactions.[11]
References
- Safety and handling of fluorin
- Fluorine Safety. Purdue University Department of Chemistry.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- The synthetic method of 3 fluoro azetidine derivatives.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Key details that are easily overlooked during the scale-up of the synthesis process. Arborpharm.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Molecules.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Scalable Continuous Flow Process for the Synthesis of Eflornithine Using Fluoroform as Difluoromethyl Source.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
- Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Diloxanide Furo
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- 8. researchgate.net [researchgate.net]
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- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Introduction
The deliberate incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the pharmacological profile of a molecule.[1][3] However, the synthesis and purification of these compounds present distinct challenges.[1][4] Fluorination reactions can be aggressive, leading to a variety of impurities, including constitutional isomers, degradation products, and residual fluorinating agents.[5] Furthermore, the altered polarity and reactivity of fluorinated heterocycles often complicate standard purification protocols.[6]
This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) designed to assist researchers in overcoming common hurdles in the purification of fluorinated heterocyclic compounds. The guidance provided herein is grounded in established chemical principles and field-proven methodologies to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated heterocyclic compounds often difficult to purify by standard silica gel chromatography?
A1: The purification challenges arise from several fluorine-induced effects. The high electronegativity of fluorine can reduce the polarity of the overall molecule and alter its dipole moment, leading to weaker interactions with the silica stationary phase and resulting in poor separation. Additionally, some fluorinated compounds can be unstable on silica, leading to degradation. For instance, elimination of hydrogen fluoride (HF) has been observed during column chromatography of some fluorinated dihydropyridines.[7]
Q2: What are the most common types of impurities I should expect in my fluorinated heterocyclic reaction?
A2: Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of contamination.
-
Isomeric Products: Fluorination can sometimes occur at multiple positions, leading to constitutional isomers that are often difficult to separate.[5]
-
Over-fluorinated or Under-fluorinated Products: Depending on the reaction conditions, you may see products with more or fewer fluorine atoms than desired.
-
Hydrolysis or Degradation Products: The presence of moisture or reactive functional groups can lead to decomposition of the target compound, especially with highly reactive fluorinating agents.[6]
-
Residual Fluorinating Agent and its Byproducts: Reagents like Selectfluor® or DAST leave behind byproducts that must be removed.[4][7] For example, the byproducts from DAST are often colored and can interfere with subsequent steps.
Q3: Are there any general "best practices" for handling crude fluorinated heterocyclic reaction mixtures before purification?
A3: Yes. A preliminary aqueous workup is often beneficial. Carefully quenching the reaction with an appropriate reagent (e.g., saturated sodium bicarbonate for acidic byproducts) can remove a significant portion of inorganic salts and water-soluble impurities. For reactions using electrophilic fluorinating agents, a wash with a mild reducing agent like sodium bisulfite can help remove unreacted reagent. Always be mindful of the stability of your compound to aqueous acidic or basic conditions.
Q4: Can I use reverse-phase chromatography for these compounds?
A4: Absolutely. Reverse-phase chromatography (e.g., C18) is often an excellent alternative to normal-phase silica gel. The separation is based on hydrophobicity, and the increased lipophilicity of many fluorinated compounds can lead to good retention and separation. Acetonitrile/water or methanol/water gradients are typically effective mobile phases.
Q5: How can I effectively remove residual fluoride ions from my final product?
A5: Residual inorganic fluoride can be detrimental to downstream applications. Removal can be achieved by:
-
Aqueous Washes: Thoroughly washing the organic layer with water or brine during workup.
-
Precipitation: In some cases, fluoride can be precipitated by the addition of calcium or lanthanum salts.[8][9]
-
Specialized Scavengers: Using solid-supported scavengers or ion-exchange resins can be highly effective for trace amounts.[10]
Troubleshooting Guide
Problem 1: Poor Separation of Isomers on Silica Gel
Symptoms:
-
19F NMR of the crude reaction mixture shows multiple signals corresponding to different isomers.
-
TLC analysis shows co-eluting spots or streaking.
-
Column chromatography yields mixed fractions or a single broad peak containing multiple isomers.
Potential Causes:
-
The isomers have very similar polarities due to the subtle electronic effects of fluorine substitution.
-
Interaction with the silica stationary phase is insufficient to resolve the compounds.
-
On-column degradation is occurring, leading to a complex mixture.[7]
Proposed Solutions:
-
Optimize Normal-Phase Chromatography:
-
Solvent System Screening: Experiment with a range of solvent systems. A less polar solvent system (e.g., hexanes/ethyl acetate) may provide better resolution than more polar systems (e.g., dichloromethane/methanol). Consider adding a small amount of a modifier like triethylamine to deactivate acidic sites on the silica if your compound is basic.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or fluorinated stationary phases, which can offer different selectivity.
-
-
Employ Reverse-Phase HPLC:
-
This is often the most effective method for separating closely related isomers. The differential hydrophobicity of the isomers can be exploited for separation.
-
-
Crystallization:
-
If the product is a solid, fractional crystallization can be a powerful technique for isolating the desired isomer in high purity.
-
Problem 2: Persistent Contamination with Fluorinating Agent Byproducts
Symptoms:
-
The purified product is colored, even after chromatography.
-
1H or 19F NMR shows signals corresponding to the fluorinating agent or its decomposition products (e.g., byproducts from Selectfluor® or DAST).
-
Mass spectrometry reveals ions corresponding to these byproducts.
Potential Causes:
-
The byproducts are co-eluting with the desired product.
-
The byproducts are chemically interacting with the product.
-
The initial workup was insufficient to remove the bulk of the byproducts.
Proposed Solutions:
| Impurity Source | Proposed Removal Strategy | Rationale |
| Selectfluor® Byproducts | 1. Aqueous wash with saturated NaHCO3 followed by brine. 2. Pass a solution of the crude material through a short plug of silica gel before full chromatography. | The byproducts are often ionic and can be removed with an aqueous wash. A silica plug can adsorb polar impurities. |
| DAST Byproducts | 1. Careful quenching of the reaction with a saturated aqueous solution of NaHCO3 at low temperature. 2. Use of a scavenger resin, such as an isocyanate resin, to react with amine byproducts. | DAST byproducts are often reactive and can be quenched and removed. Scavenger resins offer a clean and efficient way to remove specific types of impurities.[4] |
| Nucleophilic Fluoride Sources (e.g., KF, CsF) | 1. Filtration of the crude reaction mixture to remove insoluble salts. 2. Thorough aqueous workup to dissolve and remove residual salts. | These are inorganic salts that are typically insoluble in organic solvents and can be removed by physical and extractive methods. |
Problem 3: Product Degradation During Purification
Symptoms:
-
Appearance of new spots on TLC plates during column chromatography.
-
Low recovery of the desired product after purification.
-
NMR of the "purified" product shows signals of decomposition products (e.g., from HF elimination).[7]
Potential Causes:
-
The fluorinated heterocycle is sensitive to the acidic nature of silica gel.[7]
-
The compound is thermally labile and degrades on the column.
-
The compound is unstable in the solvents used for chromatography.
Proposed Solutions:
-
Deactivate Silica Gel: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Switch to neutral or basic alumina, or consider reverse-phase chromatography.
-
Avoid Prolonged Exposure: Run the column as quickly as possible without sacrificing resolution.
-
Non-Chromatographic Methods: If the compound is highly unstable, consider purification by crystallization, sublimation, or extraction.[11]
Experimental Protocols
Protocol 1: General Procedure for a Pre-Chromatography Aqueous Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (or another appropriate quenching agent) with vigorous stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1 M HCl (if the product is neutral and there are basic impurities).
-
Saturated aqueous NaHCO3 (to remove acidic impurities).
-
Water.
-
Brine (to aid in phase separation and remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product, which is now ready for chromatographic purification.
Protocol 2: Small-Scale Test for Crystallization Solvent Selection
-
Place a small amount (10-20 mg) of the crude solid product in a test tube.
-
Add a small amount of a single solvent and heat gently to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
If crystals form, this is a good candidate for a single-solvent crystallization.
-
If no crystals form, or if the product "oils out," try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.
-
Heat to re-dissolve, and then cool slowly as described above.
-
Once a suitable solvent system is identified, scale up the crystallization.
Visualizations
Workflow for Impurity Identification and Removal
Caption: A logical workflow for identifying impurities and selecting an appropriate purification strategy.
Decision Tree for Chromatography Method Selection
Caption: A decision tree to guide the selection of an appropriate chromatographic method.
References
-
ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved January 21, 2026, from [Link]
-
O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2587-2600. [Link]
-
Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825-6848. [Link]
-
Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Future challenges and opportunities with fluorine in drugs?. Retrieved January 21, 2026, from [Link]
-
Mlostoń, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(11), 2945. [Link]
-
Saltworks Technologies. (2019). Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipitation. Retrieved January 21, 2026, from [Link]
-
Mlostoń, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(11), 2945. [Link]
-
Chemistry LibreTexts. (2023). Common Troubleshooting Tips. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved January 21, 2026, from [Link]
-
Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4381-4402. [Link]
-
Wang, F., et al. (2022). Removal of fluoride ions from aqueous solution by metaettringite. Scientific Reports, 12(1), 4337. [Link]
-
Wang, J., & Sánchez-Roselló, M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 984-987. [Link]
-
Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved January 21, 2026, from [Link]
-
Nenajdenko, V. G. (Ed.). (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved January 21, 2026, from [Link]
-
Frontiers. (n.d.). Efficient Coagulation Removal of Fluoride Using Lanthanum Salts: Distribution and Chemical Behavior of Fluorine. Retrieved January 21, 2026, from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved January 21, 2026, from [Link]
-
LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US4330419A - Method of and solvent for removing inorganic fluoride deposits.
-
MDPI. (n.d.). Special Issue : Fluorine-Containing Pharmaceuticals. Retrieved January 21, 2026, from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved January 21, 2026, from [Link]
-
University of Cambridge. (n.d.). Fluorination Reactions. Retrieved January 21, 2026, from [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 5. pharmtech.com [pharmtech.com]
- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. saltworkstech.com [saltworkstech.com]
- 9. Frontiers | Efficient Coagulation Removal of Fluoride Using Lanthanum Salts: Distribution and Chemical Behavior of Fluorine [frontiersin.org]
- 10. Removal of fluoride ions from aqueous solution by metaettringite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹⁹F NMR Analysis of Benzyl 3,3-difluoroazetidine-1-carboxylate
In the landscape of modern drug discovery, the integration of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The 3,3-difluoroazetidine moiety, in particular, has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, offering unique conformational constraints and electronic properties. The precise and unambiguous characterization of these building blocks is paramount. This guide provides an in-depth analysis of Benzyl 3,3-difluoroazetidine-1-carboxylate using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective against other analytical techniques and structural analogs.
The Structural and Spectroscopic Landscape
Benzyl 3,3-difluoroazetidine-1-carboxylate presents a distinct set of spectroscopic challenges and opportunities. The presence of the two geminal fluorine atoms on the azetidine ring profoundly influences the electronic environment of the neighboring protons. Understanding the through-bond scalar (J) coupling between the ¹H and ¹⁹F nuclei is critical for definitive structural elucidation.
| Compound Name | Benzyl 3,3-difluoroazetidine-1-carboxylate |
| Molecular Formula | C₁₁H₁₁F₂NO₂ |
| Molecular Weight | 227.21 g/mol |
| CAS Number | 1217540-36-8 |
| Structure | ![]() |
¹H NMR Analysis: A Detailed Interpretation
The ¹H NMR spectrum provides a complete map of the proton environments within the molecule. The analysis hinges on three key regions: the aromatic protons of the benzyl group, the benzylic methylene protons, and the azetidine ring protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of Benzyl 3,3-difluoroazetidine-1-carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for this class of compounds and its well-defined residual solvent peak at δ 7.26 ppm.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
Data Interpretation and Representative Spectrum
The spectrum is characterized by three distinct signals, each providing specific structural information.
-
Aromatic Protons (δ ~7.4 ppm): The five protons on the phenyl ring of the benzyl group typically appear as a complex multiplet around 7.4 ppm. In many standard spectra, this may resolve into a broad singlet-like peak.
-
Benzylic Protons (δ ~5.1 ppm): The two protons of the benzylic methylene group (C₆H₅CH₂ -) are chemically equivalent and appear as a sharp singlet at approximately 5.13 ppm. The absence of coupling indicates no adjacent protons.
-
Azetidine Protons (δ ~4.4 ppm): This is the most informative signal. The four protons on the azetidine ring are chemically and magnetically equivalent. They appear as a triplet at around 4.38 ppm. This triplet multiplicity is the result of coupling to the two adjacent ¹⁹F nuclei.
The Crucial Role of ³JHF Coupling
The triplet observed for the azetidine protons is a direct consequence of scalar coupling to the two geminal fluorine atoms. According to the n+1 rule, where n is the number of equivalent coupling partners, the four protons are split into a triplet (2+1=3) by the two fluorine atoms. The magnitude of this three-bond H-F coupling (³JHF) is typically in the range of 11-13 Hz for 3,3-difluoroazetidines. This coupling is a definitive diagnostic marker for the structure.
Summary of ¹H NMR Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Key Insights |
| ~7.40 ppm | Multiplet / Singlet | 5H | C₆H₅ - | Confirms the presence of the unsubstituted phenyl ring. |
| ~5.13 ppm | Singlet | 2H | -CH₂ -Ph | Confirms the benzylic methylene group. |
| ~4.38 ppm | Triplet (t) | 4H | -CH₂ -CF₂-CH₂ - | Definitive evidence of the 3,3-difluoroazetidine ring; the triplet pattern arises from ³JHF coupling. |
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of the target compound.
¹⁹F NMR Analysis: Unambiguous Confirmation
¹⁹F NMR is a highly sensitive technique that provides direct evidence for the presence and electronic environment of fluorine atoms in a molecule. For Benzyl 3,3-difluoroazetidine-1-carboxylate, it offers a simple yet powerful confirmation of the difluoro-substitution pattern.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: A spectrometer equipped with a probe capable of observing the ¹⁹F nucleus (e.g., a broadband or fluorine-specific probe). The operating frequency for ¹⁹F on a 400 MHz ¹H instrument is approximately 376 MHz.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often with ¹H decoupling to simplify the spectrum (though not strictly necessary here).
-
Spectral Width: A typical range for organofluorine compounds is +30 to -250 ppm.
-
Referencing: The chemical shifts are referenced externally to a standard like CFCl₃ (δ 0 ppm).
-
Data Interpretation and Representative Spectrum
The ¹⁹F NMR spectrum is exceptionally clean, containing only one major signal.
-
Fluorine Signal (δ ~ -95.5 ppm): The two fluorine atoms are chemically and magnetically equivalent. They appear as a single resonance at approximately -95.5 ppm. The multiplicity of this signal, if observed without ¹H decoupling, would be a quintet. This is because the two fluorine atoms are coupled to the four equivalent adjacent protons (n+1 rule, 4+1=5). This H-F coupling provides the same ³JHF value observed in the ¹H spectrum, offering a self-validating system of analysis.
Summary of ¹⁹F NMR Data
| Chemical Shift (δ) | Multiplicity (¹H-coupled) | Assignment | Key Insights |
| ~-95.5 ppm | Quintet (quint) | -CF₂ - | Unambiguously confirms the presence of the gem-difluoro group on the azetidine ring. |
Comparison with Alternatives: A Multi-Technique Approach
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹H & ¹⁹F NMR | Detailed structural map, connectivity, stereochemistry. | Unambiguous confirmation of the 3,3-difluoroazetidine core via H-F coupling. | Requires higher sample concentration; provides limited purity information without a quantitative standard. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Confirms the molecular formula (C₁₁H₁₁F₂NO₂) by detecting the molecular ion peak (e.g., [M+H]⁺ at m/z 228.08). | Provides no information on connectivity or isomerism. |
| HPLC/UPLC | Purity assessment and quantification. | Excellent for determining the purity of the sample and separating it from starting materials or by-products. | Does not provide structural information on its own; requires coupling to a detector like MS. |
| Infrared (IR) Spectroscopy | Functional group identification. | Can confirm the presence of the carbamate C=O stretch (~1700 cm⁻¹) and C-F bonds (~1100-1300 cm⁻¹). | Provides a general fingerprint but lacks the detailed structural resolution of NMR. |
Comparative Workflow
Caption: A multi-technique approach for full characterization.
The Fluorine Effect: Comparison with a Non-Fluorinated Analog
To appreciate the impact of the gem-difluoro group, it is instructive to compare the ¹H NMR data with its non-fluorinated counterpart, Benzyl azetidine-1-carboxylate.
| Position | Benzyl 3,3-difluoroazetidine-1-carboxylate (δ) | Benzyl azetidine-1-carboxylate (δ) | Shift Difference (Δδ) | Rationale |
| Azetidine CH₂ | ~4.38 ppm | ~3.9-4.1 ppm | +0.3 to +0.5 ppm | The two highly electronegative fluorine atoms strongly withdraw electron density from the adjacent methylene groups, deshielding the protons and shifting their resonance downfield. |
| Benzylic CH₂ | ~5.13 ppm | ~5.10 ppm | Minimal | The electronic effect of the fluorine atoms is attenuated over the distance and does not significantly impact the benzylic protons. |
This comparison clearly demonstrates the powerful deshielding effect of fluorine, a key principle in the interpretation of organofluorine NMR spectra.
Conclusion
The combined use of ¹H and ¹⁹F NMR spectroscopy provides an unequivocal method for the structural characterization of Benzyl 3,3-difluoroazetidine-1-carboxylate. The key diagnostic features—the downfield triplet for the azetidine protons in the ¹H spectrum and the single quintet in the ¹⁹F spectrum—create a self-consistent and definitive analytical signature. When integrated into a multi-technique workflow that includes mass spectrometry and chromatography, researchers can ensure the identity, purity, and structural integrity of this vital building block, paving the way for its successful application in drug discovery and development.
References
-
Capot Chemical Co., Ltd. (n.d.). Benzyl 3,3-difluoroazetidine-1-carboxylate, 1217540-36-8. Retrieved from [Link]
Part 1: The Definitive Spectroscopic Profile of N-Cbz-3,3-difluoroazetidine
An In-Depth Comparative Guide to the Spectroscopic Characterization of N-Cbz-3,3-difluoroazetidine
In the landscape of modern medicinal chemistry, the integration of fluorine into small molecules is a cornerstone strategy for modulating metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoroazetidine moiety, in particular, has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, offering a unique conformational constraint.[1] However, the successful synthesis and application of these building blocks are critically dependent on precise and unambiguous structural verification. This guide provides a comprehensive analysis of the spectroscopic characteristics of N-Cbz-3,3-difluoroazetidine, a key intermediate in many synthetic pathways.
We will dissect its signature spectral features across Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will present a head-to-head comparison with its common N-Boc protected alternative, providing the experimental data and causal explanations necessary for researchers to distinguish these critical compounds confidently.
The following data represents a typical spectroscopic profile for N-Cbz-3,3-difluoroazetidine, synthesized from established chemical principles and data from analogous structures. The carboxybenzyl (Cbz) protecting group imposes distinct and readily identifiable features that, when combined with the unique signals from the difluoroazetidine ring, create a definitive analytical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach
NMR is the most powerful tool for the structural elucidation of this molecule. A multi-nuclear (¹H, ¹³C, ¹⁹F) approach is essential for complete characterization.
The proton NMR spectrum is characterized by two main regions: the signals from the Cbz protecting group and the unique signal from the azetidine ring protons.
-
Azetidine Protons (CH₂): The four protons on the C2 and C4 positions of the azetidine ring are chemically equivalent. They appear as a single signal, which is split into a triplet by the two adjacent fluorine atoms (a ²JH-F coupling). This is a hallmark of the 3,3-difluoroazetidine core.
-
Cbz Group Protons: The benzylic protons (CH₂) of the Cbz group typically appear as a sharp singlet, as there are no adjacent protons to couple with. The five aromatic protons on the phenyl ring produce a complex multiplet in their characteristic downfield region.
The ¹³C NMR spectrum provides critical confirmation of the carbon skeleton and the presence of C-F bonds through observable coupling constants.
-
Azetidine Carbons:
-
C3 (CF₂): This carbon experiences direct, one-bond coupling to two fluorine atoms, resulting in a triplet with a large coupling constant (¹JC-F), typically in the range of 240-250 Hz. Its chemical shift is significantly influenced by the attached fluorines.
-
C2/C4 (CH₂): These equivalent carbons exhibit a two-bond coupling to the fluorine atoms (²JC-F), also appearing as a triplet but with a much smaller coupling constant (typically 20-25 Hz).
-
-
Cbz Group Carbons: The spectrum will also show the characteristic signals for the carbamate carbonyl (C=O), the benzylic carbon (CH₂), and the aromatic carbons of the phenyl ring.
¹⁹F NMR is a highly sensitive and specific technique for fluorinated compounds.[2] For N-Cbz-3,3-difluoroazetidine, the spectrum is straightforward and confirmatory.
-
The two equivalent fluorine atoms produce a single resonance.
-
This signal is split into a triplet by the four neighboring protons on the C2 and C4 positions of the ring (²JF-H coupling). The chemical shift is typically observed in the range of -100 to -110 ppm (relative to CFCl₃).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups. The spectrum is dominated by the strong absorption of the carbamate carbonyl.
-
C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group is expected around 1700-1720 cm⁻¹ .
-
C-F Stretch: Strong absorption bands corresponding to the C-F bond stretches are typically found in the fingerprint region, between 1100-1300 cm⁻¹ .
-
Aromatic C-H Stretch: Signals corresponding to the aromatic C-H bonds of the phenyl ring appear above 3000 cm⁻¹ .
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the definitive confirmation of the elemental composition.
-
Molecular Ion: The expected [M+H]⁺ or [M+Na]⁺ adducts will be observed, and their measured mass should correspond to the calculated exact mass of C₁₁H₁₁F₂NO₂ with high accuracy (typically <5 ppm error).
-
Fragmentation: A characteristic fragmentation pattern often involves the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxy group.
Part 2: Comparative Analysis: N-Cbz- vs. N-Boc-3,3-difluoroazetidine
In many synthetic schemes, the tert-butyloxycarbonyl (Boc) group is used as an alternative to Cbz for amine protection.[4] While both serve a similar purpose, their distinct structures lead to clear and easily distinguishable spectroscopic data. Understanding these differences is crucial for reaction monitoring and quality control.
The primary distinction lies in the signals from the protecting groups themselves. The core 3,3-difluoroazetidine signals (the triplet in ¹H and ¹⁹F NMR, and the C-F coupled carbons in ¹³C NMR) will remain conceptually similar, though minor chemical shift variations may occur due to the different electronic environments.
Data Presentation: Spectroscopic Comparison
The following table summarizes the key expected spectroscopic data for N-Cbz- and N-Boc-3,3-difluoroazetidine for direct comparison.
| Spectroscopic Feature | N-Cbz-3,3-difluoroazetidine (Expected) | N-Boc-3,3-difluoroazetidine (Expected) | Causality of Difference |
| ¹H NMR (Azetidine CH₂) | ~4.4 ppm (t, JHF ≈ 12 Hz) | ~4.2 ppm (t, JHF ≈ 12 Hz) | Minor shift due to different carbamate electronics. |
| ¹H NMR (Protecting Group) | ~7.35 ppm (m, 5H, Ar-H), ~5.15 ppm (s, 2H, CH₂Ph) | ~1.45 ppm (s, 9H, C(CH₃)₃) | Definitive structural difference. Cbz has aromatic/benzylic protons; Boc has a high-field tert-butyl singlet. |
| ¹³C NMR (CF₂) | ~95 ppm (t, ¹JCF ≈ 245 Hz) | ~94 ppm (t, ¹JCF ≈ 245 Hz) | Minimal change to the core ring structure. |
| ¹³C NMR (Protecting Group) | ~155 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~67 (CH₂Ph) | ~154 (C=O), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃) | Clear diagnostic signals. Cbz shows aromatic/benzylic carbons; Boc shows the quaternary and methyl carbons of the tert-butyl group.[5] |
| ¹⁹F NMR | ~-106 ppm (t, JFH ≈ 12 Hz) | ~-107 ppm (t, JFH ≈ 12 Hz) | Very similar, as the fluorine environment is largely unchanged. |
| IR (C=O Stretch) | ~1715 cm⁻¹ | ~1705 cm⁻¹ | Slight variation in carbonyl stretching frequency due to electronic differences between benzyl and tert-butyl groups. |
| Molecular Weight | 241.07 g/mol | 207.10 g/mol | Significant mass difference, easily distinguished by MS. |
Visualizing the Structures
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A Practical Guide to Interpreting NMR Spectra of Fluorinated Azetidines
<Senior Application Scientist
Introduction
The incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. Fluorinated azetidines, in particular, are increasingly sought-after scaffolds due to their ability to impart unique conformational constraints, modulate pKa, and improve metabolic stability and membrane permeability.[1] However, the very properties that make these four-membered rings attractive present significant challenges for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of a strained ring system, the high electronegativity of fluorine, and the presence of complex, long-range spin-spin couplings can lead to spectra that are far from straightforward to interpret.
This guide provides a systematic, in-depth comparison of the NMR spectral features of mono- and di-fluorinated azetidines. Drawing from experimental data and established principles, we will explore the causality behind observed chemical shifts and coupling constants, present detailed protocols for key experiments, and offer a logical framework for researchers to confidently characterize these valuable chemical entities.
The Unique Nature of Fluorine in NMR
Before delving into specific examples, it is crucial to appreciate the properties of the ¹⁹F nucleus that make it both a powerful probe and a source of spectral complexity.[2]
-
High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, with a high gyromagnetic ratio that gives it a receptivity of about 83% that of ¹H.[2][3] This results in strong signals and makes ¹⁹F NMR a highly sensitive technique.
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range is vast, spanning over 800 ppm.[2] This large dispersion minimizes signal overlap, making it easier to resolve individual fluorine environments, even in complex molecules.[4][5]
-
Large Coupling Constants: Spin-spin coupling constants involving fluorine are typically much larger than proton-proton couplings and can occur over multiple bonds.[2][4] These through-bond interactions (J-couplings) provide invaluable structural information but also significantly complicate ¹H and ¹³C spectra by introducing additional splitting.
Comparative Analysis: Mono- vs. Di-fluorinated Azetidines
The degree of fluorination at the C3 position of the azetidine ring dramatically alters the NMR landscape. Here, we compare the spectra of two representative classes: 3-fluoroazetidines and 3,3-difluoroazetidines.
Case Study 1: N-Boc-3-fluoroazetidine
The mono-fluorinated azetidine serves as a foundational example. The key to its spectral interpretation lies in understanding the interplay of couplings between the fluorine atom, the geminal proton (H3), and the vicinal protons on the adjacent methylene groups (H2 and H4).
Characteristic Spectral Features:
-
¹⁹F NMR: A single resonance is typically observed in the range of -170 to -180 ppm (referenced to CFCl₃). This signal will appear as a complex multiplet due to couplings to H3, H2, and H4.
-
¹H NMR:
-
The proton at C3 (H3) is the most diagnostic. It is split by the geminal fluorine atom (²JHF ≈ 50-60 Hz) and the four vicinal protons at C2 and C4 (³JHH). The result is a complex multiplet, often appearing as a doublet of triplets of triplets (dtt).
-
The protons at C2 and C4 (the CH₂ groups) are diastereotopic. They appear as two distinct sets of multiplets, each split by their geminal proton partner, vicinal protons, and, crucially, the fluorine atom (³JHF). This ³JHF coupling is conformation-dependent but is typically in the range of 20-30 Hz.
-
-
¹³C NMR:
-
The carbon bearing the fluorine (C3) is directly split into a doublet with a large one-bond coupling constant (¹JCF ≈ 200-220 Hz).
-
The adjacent carbons (C2 and C4) are also split into doublets by the fluorine atom, but with a smaller two-bond coupling constant (²JCF ≈ 20-25 Hz).[6]
-
Experimental Data Summary: N-Boc-3-fluoroazetidine Analogues
| Nucleus | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H2/H4 | ~4.2 - 4.4 | m | ³JHF ≈ 20-30 |
| H3 | ~5.3 - 5.5 | dtt | ²JHF ≈ 55 | |
| ¹³C | C2/C4 | ~60 | d | ²JCF ≈ 22 |
| C3 | ~85 | d | ¹JCF ≈ 210 | |
| ¹⁹F | F3 | ~ -175 | m | - |
Note: Data is compiled and averaged from typical values found in the literature for N-Boc protected 3-fluoroazetidines. Exact values can vary with solvent and other substituents.[7][8]
Case Study 2: N-Substituted 3,3-difluoroazetidines
Introducing a second fluorine atom at the C3 position simplifies some aspects of the spectrum while introducing others. The absence of a proton at C3 removes the large ²JHF coupling, but the influence of two fluorine atoms on the adjacent methylene protons becomes paramount.
Characteristic Spectral Features:
-
¹⁹F NMR: A single resonance is observed, as the two fluorine atoms are chemically equivalent. This signal will appear as a quintet due to coupling to the four equivalent neighboring protons at C2 and C4 (³JHF).
-
¹H NMR:
-
¹³C NMR:
-
The C3 carbon, now bonded to two fluorine atoms, appears as a triplet due to ¹JCF coupling.
-
The C2 and C4 carbons also appear as triplets due to ²JCF coupling.
-
Experimental Data Summary: 3,3-Difluoroazetidine Derivatives
| Nucleus | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H2/H4 | ~4.1 - 4.3 | t | ³JHF ≈ 12 |
| ¹³C | C2/C4 | ~62 | t | ²JCF ≈ 25 |
| C3 | ~115 | t | ¹JCF ≈ 280 | |
| ¹⁹F | F3 | ~ -95 | quintet | ³JHF ≈ 12 |
Note: Data is compiled from typical values for N-substituted 3,3-difluoroazetidines.[9][10] The downfield shift of the ¹⁹F signal compared to the mono-fluoro analogue is characteristic.
Visualizing Coupling Networks
Understanding the spin-spin coupling pathways is essential for correct spectral assignment. The following diagrams illustrate the key relationships in our two case studies.
Caption: Key J-coupling network in a 3-fluoroazetidine.
Caption: Key J-coupling network in a 3,3-difluoroazetidine.
Essential 2D NMR Experiments for Unambiguous Assignment
While 1D NMR provides a wealth of information, complex splitting patterns often necessitate 2D NMR for definitive structure elucidation.[11][12]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
This is the workhorse experiment for correlating directly attached protons and carbons. It is invaluable for assigning the C2/C4 and C3 signals in both mono- and di-fluoroazetidines.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for confirming the connectivity of the azetidine ring and identifying the position of substituents. For example, a correlation between the N-Boc protons and the C2/C4 carbons of the azetidine ring confirms the N-substitution.[13]
¹H-¹⁹F HSQC/HETCOR
For fluorinated compounds, heteronuclear correlation experiments between ¹H and ¹⁹F are exceptionally powerful.[1][14] These experiments directly link protons to the fluorine atoms they are coupled to, allowing for unambiguous assignment of the complex multiplets in the ¹H spectrum. A cross-peak between the multiplet at ~5.4 ppm and the ¹⁹F signal at ~-175 ppm would definitively assign the former as H3 in the mono-fluoro case.
Experimental Protocol: Acquiring High-Quality ¹⁹F-Detected 2D NMR
The unique properties of the ¹⁹F nucleus require specific considerations during experimental setup to ensure high-quality data.
Step-by-Step Methodology for a ¹H-¹⁹F HETCOR Experiment:
-
Sample Preparation: Prepare the sample in a suitable deuterated solvent at a concentration of 5-10 mg/mL. Ensure the sample is fully dissolved and free of particulate matter.[13]
-
Tuning and Matching: The NMR probe must be properly tuned to the ¹H and ¹⁹F frequencies. For modern probes, this is often an automated process.
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹⁹F spectra. Determine the spectral width (SW) and transmitter offset (O1p) for both nuclei to ensure all relevant signals are included.
-
Pulse Program Selection: Select a standard gradient-selected, phase-sensitive HETCOR pulse sequence (e.g., invietgpsi on Bruker systems). Using ¹⁹F-detection is often advantageous due to the wide chemical shift dispersion.[1]
-
Parameter Optimization:
-
Spectral Widths: Set the SW in both F2 (¹⁹F) and F1 (¹H) dimensions based on the 1D spectra.
-
Number of Scans (NS): Start with 4 or 8 scans per increment.
-
Number of Increments (TD1): Use 256-512 increments in the indirect (¹H) dimension for adequate resolution.
-
Relaxation Delay (D1): A delay of 1.5-2.0 seconds is typically sufficient.
-
Coupling Constant Optimization: The delays within the pulse sequence should be optimized for an average long-range JHF coupling. A value of 15-20 Hz is a good starting point for ³JHF correlations.
-
-
Acquisition: Run the 2D experiment. The experiment time will depend on the sample concentration and the chosen parameters.
-
Processing: Apply appropriate window functions (e.g., squared sine bell) in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum carefully.
-
Interpretation: Analyze the cross-peaks. Each peak represents a J-coupling between a proton (F1 axis) and a fluorine (F2 axis).
Conclusion
The interpretation of NMR spectra for fluorinated azetidines, while challenging, is a manageable task when approached systematically. By understanding the fundamental principles of fluorine NMR and recognizing the characteristic patterns of mono- and di-substitution, researchers can extract a great deal of structural information from 1D spectra. For unambiguous proof of structure, a suite of 2D NMR experiments, particularly those involving heteronuclear ¹H-¹⁹F correlation, is indispensable. The comparative data and protocols provided in this guide serve as a robust framework for scientists and drug development professionals to confidently characterize these increasingly important heterocyclic building blocks, accelerating the pace of discovery.
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A Comparative Guide for Medicinal Chemists: Fluorinated vs. Non-Fluorinated Azetidines in Structure-Activity Relationship (SAR) Studies
To the researchers, scientists, and drug development professionals navigating the intricate landscape of lead optimization, the choice of every atom matters. Small, saturated heterocycles have become indispensable tools for escaping "flatland" and improving drug-like properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a particularly powerful scaffold, offering a rigid structure and unique exit vectors for substituents.
A critical decision point in harnessing the power of azetidines is the strategic use of fluorination. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated azetidines, moving beyond general principles to explain the causality behind experimental choices. We will explore how this single-atom substitution can profoundly alter key physicochemical and pharmacological parameters, supported by experimental data and validated protocols to guide your SAR campaigns.
The Foundational Impact of Fluorine on Azetidine Scaffolds
The incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its effects on an azetidine ring are multi-faceted. Understanding these foundational principles is key to predicting and leveraging their impact.
-
Potent Inductive Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. When placed on the azetidine ring, it significantly lowers the electron density of the entire scaffold, most notably affecting the basicity of the ring nitrogen.
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, frequently target C-H bonds for oxidation.[1] Replacing a hydrogen at a metabolically vulnerable position with fluorine can effectively "shield" the molecule from this enzymatic attack, often prolonging its metabolic half-life.[1][2]
-
Modulation of Lipophilicity: Fluorine is often considered a "lipophilic hydrogen." Its substitution for hydrogen typically increases a molecule's lipophilicity (logP), which can influence membrane permeability, solubility, and protein binding. However, this effect is highly context-dependent and can be influenced by the molecule's overall electronic environment.[3][4][5]
-
Conformational Control: The introduction of fluorine can influence the conformational preference, or "pucker," of the azetidine ring through stereoelectronic effects like the gauche effect between the C-F bond and the nitrogen lone pair. While sometimes subtle, these conformational changes can have significant implications for how a molecule fits into a target's binding pocket.[6]
A Head-to-Head Comparison: Key Physicochemical and Pharmacological Parameters
The decision to fluorinate an azetidine scaffold should be a hypothesis-driven choice aimed at solving a specific design challenge. The table below summarizes the typical shifts observed when comparing a parent azetidine with its fluorinated analogue.
Table 1: Comparative Analysis of Azetidine Properties
| Property | Non-Fluorinated Azetidine | Fluorinated Azetidine | Causality and SAR Implications |
| Basicity (pKa) | Higher (Typically 8.5 - 10.5) | Lower (Can be reduced by 1-3 pKa units) | The potent inductive effect of fluorine withdraws electron density from the nitrogen, making it a weaker base.[3] This is critical for reducing off-target hERG liability and can fine-tune interactions with acidic residues in a binding site. |
| Lipophilicity (logP/logD) | Lower | Generally Higher | Fluorine is more lipophilic than hydrogen. This can improve cell permeability and target engagement but must be balanced to avoid negative impacts on solubility and increased non-specific binding. The effect can be modulated by the position and number of fluorine atoms.[3][4][7] |
| Metabolic Stability | Lower | Higher | The high strength of the C-F bond blocks metabolic oxidation at the site of fluorination.[2][8] This directly leads to a longer in vitro half-life and is a primary strategy to improve a compound's pharmacokinetic profile.[1] |
| Binding Affinity & Selectivity | Baseline | Can Increase or Decrease | Changes in pKa alter hydrogen bonding capacity. Fluorine can also participate in favorable orthogonal multipolar or dipole-dipole interactions. Altered conformation can lead to a better or worse fit within the target protein.[6] |
| Permeability | Dependent on pKa and logP | Generally Higher | The combination of increased lipophilicity and a lower pKa (leading to a higher fraction of the neutral species at physiological pH) often results in improved passive diffusion across cell membranes. |
In a compelling case study, cyclohexylglycine amides of various fluorinated azetidines were shown to have unexpectedly strong activity as dipeptidyl peptidase IV (DPP IV) inhibitors, highlighting the potential for fluorine to significantly impact potency.[9]
Self-Validating Experimental Protocols for Your SAR Campaign
To move from hypothesis to data, rigorous and reproducible experimental protocols are essential. The following workflows provide a self-validating system to quantify the effects of fluorination on your azetidine-containing compounds.
Protocol 1: Experimental Determination of pKa
The ionization constant (pKa) is a critical parameter that influences solubility, permeability, and target interactions.[10] While several methods exist, UV-spectrophotometry is a robust technique for many compounds.
Step-by-Step Methodology (UV-Spectrophotometry):
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small, precise volume of the stock solution to each buffer to achieve a final concentration suitable for UV analysis. Ensure the organic solvent percentage is low (<1%) to avoid pKa shifts.
-
UV Scan: For each pH, scan the UV-visible spectrum to identify wavelengths where the absorbance changes significantly between the ionized and neutral forms.
-
Data Acquisition: Measure the absorbance at the chosen analytical wavelength(s) for each sample across the full pH range.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.[11]
Protocol 2: In Vitro Metabolic Stability Assessment
This assay is the gold standard for evaluating a compound's susceptibility to Phase I metabolism and provides a direct measure of the impact of fluorination.[12]
Step-by-Step Methodology (Liver Microsome Assay):
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer.
-
Initiation: Pre-warm the reaction mixture and the test compound to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH, which is required by CYP enzymes.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) that contains an internal standard for analytical normalization.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Visualizing the Concepts and Workflows
Caption: Causality map from fluorination to pharmacological outcomes.
Caption: Key experimental workflows for comparative analysis.
Conclusion: An Evidence-Based Approach to Design
Fluorination of the azetidine ring is not a panacea but a precision tool. Its strategic application, guided by a deep understanding of the underlying physical organic principles, can resolve critical issues in drug development, from poor metabolic stability to off-target toxicities. The decision to fluorinate should be treated as a distinct SAR investigation. By systematically applying the comparative analysis and robust experimental protocols outlined in this guide, you can unlock the full potential of these valuable scaffolds, transforming challenging lead compounds into viable drug candidates.
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Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]
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Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]
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Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]
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The Impact of Gem-Difluorination on the Basicity of Azetidine: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This guide provides a detailed comparative analysis of the effect of gem-difluorination at the 3-position of the azetidine ring on the basicity of the azetidine nitrogen. By examining the pKa of azetidine and 3,3-difluoroazetidine, we will explore the profound electronic consequences of this substitution, offering field-proven insights for researchers, scientists, and drug development professionals.
The Inductive Effect: Fluorine's Influence on Amine Basicity
The basicity of an amine is intrinsically linked to the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any modification to the molecular structure that alters the electron density at the nitrogen will invariably impact its basicity, a property quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.
The introduction of fluorine atoms, the most electronegative elements, into an aliphatic scaffold induces a strong electron-withdrawing inductive effect (-I effect)[1][2]. This effect propagates through the sigma bonds of the molecule, pulling electron density away from the surrounding atoms and towards the fluorine atoms[1]. When a gem-difluoro group (CF2) is positioned in proximity to an amine, it significantly reduces the electron density on the nitrogen atom[3][4]. This diminished electron density makes the nitrogen's lone pair less available for protonation, resulting in a weaker base and, consequently, a lower pKa value for its conjugate acid[3][5][6].
This principle is not merely theoretical; it is a predictable and exploitable phenomenon in drug design. By strategically placing fluorine atoms, medicinal chemists can fine-tune the pKa of nitrogen-containing heterocycles to optimize pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and target binding affinity.
Comparative Analysis: Azetidine vs. 3,3-Difluoroazetidine
The four-membered azetidine ring is a valuable building block in pharmaceutical chemistry[7][8]. Its parent compound, azetidine, is a relatively strong base. However, the introduction of a gem-difluoro group at the 3-position dramatically alters its basicity.
| Compound | Structure | pKa of Conjugate Acid |
| Azetidine | 11.29[7][8][9] | |
| 3,3-Difluoroazetidine | ![]() | 6.16[10] |
Table 1: Comparison of the pKa values of Azetidine and 3,3-Difluoroazetidine.
As the experimental data clearly indicates, the gem-difluorination of the azetidine ring at the 3-position leads to a decrease in the pKa by over 5 units. This substantial reduction in basicity is a direct consequence of the powerful inductive electron-withdrawing effect of the two fluorine atoms, which significantly destabilizes the protonated form of the amine.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, self-validating experimental protocols for the synthesis of a key intermediate and the determination of pKa.
Synthesis of 3,3-Difluoroazetidine Hydrochloride
The synthesis of 3,3-difluoroazetidine often proceeds through the reduction of a corresponding lactam. The following protocol is a representative method.
Caption: Synthetic workflow for 3,3-difluoroazetidine hydrochloride.
Detailed Methodology:
-
Synthesis of 1-Benzhydryl-3,3-difluoroazetidin-2-one: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), a solution of N-benzhydrylidene-methylamine in anhydrous THF is cooled to -78 °C. To this solution, a solution of ethyl bromodifluoroacetate and activated zinc is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH4Cl, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Reduction to 1-Benzhydryl-3,3-difluoroazetidine: The purified 1-benzhydryl-3,3-difluoroazetidin-2-one is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere. The solution is cooled to 0 °C, and a solution of lithium aluminum hydride (LiAlH4) in THF is added dropwise. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield 1-benzhydryl-3,3-difluoroazetidine.
-
Deprotection and Salt Formation: The 1-benzhydryl-3,3-difluoroazetidine is dissolved in methanol, and Pearlman's catalyst (20% Pd(OH)2 on carbon) is added. The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting free base of 3,3-difluoroazetidine is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring. The resulting precipitate of 3,3-difluoroazetidine hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for the determination of pKa values[11][12].
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Instrumentation and Reagents: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette are required. Standardized solutions of ~0.1 M NaOH and ~0.1 M HCl are necessary, along with standard pH buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: An accurately weighed sample of the amine hydrochloride (e.g., 3,3-difluoroazetidine hydrochloride) is dissolved in a known volume of deionized water to create a solution of a specific concentration (e.g., 10 mM).
-
Titration Procedure: The sample solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully submerged. The initial pH of the solution is recorded. The standardized NaOH solution is added in small, precise increments (e.g., 0.05-0.1 mL) from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The additions are continued well past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The equivalence point is determined from the inflection point of the curve, often identified more precisely from the peak of the first derivative plot (ΔpH/ΔV vs. V). The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point. The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point.
Conclusion
The gem-difluorination of the azetidine ring at the 3-position provides a stark and quantifiable example of the influence of the inductive effect on the basicity of an aliphatic amine. The observed pKa decrease of over 5 units for 3,3-difluoroazetidine compared to its parent compound underscores the potent electron-withdrawing nature of the CF2 group. This fundamental understanding and the ability to predictably modulate the pKa of nitrogen-containing heterocycles are invaluable tools for medicinal chemists in the pursuit of novel therapeutics with optimized physicochemical and pharmacological profiles.
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The Difluoroazetidine Paradox: A Comparative Guide to Metabolic Stability in Drug Design
For Immediate Release to the Drug Discovery and Development Community
In the relentless pursuit of robust drug candidates, medicinal chemists increasingly turn to bioisosteric replacements to fine-tune molecular properties. The azetidine ring, a four-membered saturated heterocycle, has gained prominence for its ability to impart desirable physicochemical characteristics such as improved solubility and three-dimensionality.[1] A common strategy to further enhance metabolic stability is the introduction of fluorine atoms, leveraging the strength of the carbon-fluorine bond to block metabolic "soft spots".[2] This guide delves into the metabolic stability of drugs containing the difluoroazetidine moiety, presenting a comparative analysis grounded in experimental evidence and mechanistic insights. While fluorination is a widely accepted strategy for bolstering metabolic stability, emerging data presents a nuanced and, at times, counterintuitive picture for the 3,3-difluoroazetidine scaffold.
The Bedrock of Drug Longevity: Understanding Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[3] In essence, it dictates how long a drug remains in the body in its active form before being broken down by metabolic enzymes. The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) family, catalyzes the biotransformation of xenobiotics.[4] A high metabolic instability often leads to rapid clearance from the body, necessitating higher or more frequent dosing, which can increase the risk of adverse effects.
The assessment of metabolic stability is a cornerstone of preclinical drug discovery. A widely employed in vitro method is the liver microsomal stability assay . This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes.[1] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), researchers can quantify the rate of its disappearance over time.[5] This rate is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which provide a reliable indication of the compound's metabolic fate in the body.[6]
The Fluorine Shield: A Double-Edged Sword for Azetidine
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability. The high strength of the C-F bond compared to a C-H bond makes it less susceptible to enzymatic oxidation by CYPs, effectively "shielding" the molecule from metabolic attack.[2] This approach has been successfully applied to various molecular scaffolds.
However, a systematic study on the physicochemical properties of mono- and difluorinated saturated heterocyclic amines, including azetidine derivatives, has revealed a surprising exception to this rule. While most of the fluorinated compounds in the study exhibited high metabolic stability, the 3,3-difluoroazetidine derivative was a notable exception.[7] This finding challenges the conventional wisdom that gem-difluorination invariably leads to enhanced metabolic resilience.
The unexpected metabolic liability of the 3,3-difluoroazetidine moiety could be attributed to several factors. The introduction of two fluorine atoms on the same carbon dramatically alters the electronic properties and conformational preferences of the azetidine ring.[7] This could potentially lead to a more favorable orientation for metabolism by specific CYP isozymes, or it might induce ring strain that makes the molecule more susceptible to enzymatic cleavage through alternative metabolic pathways.
Below is a comparative overview of the expected versus observed metabolic stability profiles:
| Moiety | General Expectation for Metabolic Stability | Observed Finding | Potential Mechanistic Rationale |
| Azetidine | Moderate; susceptible to N-dealkylation and ring oxidation. | - | Serves as a baseline for comparison. |
| Monofluoroazetidine | Increased stability compared to azetidine. | Generally holds true. | The C-F bond is more resistant to CYP-mediated oxidation than the C-H bond. |
| 3,3-Difluoroazetidine | Significantly increased stability due to the gem-difluoro group blocking a potential site of metabolism. | Lower than expected metabolic stability; an exception to the general trend. [7] | Altered ring conformation and electronics may create a new metabolic "hotspot" or enhance binding to specific metabolizing enzymes. |
Experimental Protocols: A Closer Look at the Microsomal Stability Assay
To provide a practical context, here is a detailed, step-by-step methodology for a typical in vitro metabolic stability assay using liver microsomes. This protocol is fundamental for researchers aiming to assess and compare the metabolic stability of their compounds.
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to calculate in vitro half-life (t½) and intrinsic clearance (CLint).
-
Materials and Reagents:
-
Test compound (e.g., azetidine-containing drug) and its fluorinated analogue(s).
-
Pooled human liver microsomes (from a commercial supplier).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile or other suitable organic solvent for reaction termination.
-
Internal standard for analytical quantification.
-
Control compounds with known metabolic stability (e.g., verapamil, testosterone).
-
-
Experimental Procedure:
-
Preparation: A master mix is prepared containing the phosphate buffer and liver microsomes at a specific protein concentration (e.g., 0.5 mg/mL).
-
Incubation: The test compound is added to the master mix and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The terminated reaction mixtures are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Analytical Quantification: The concentration of the remaining parent compound in the supernatant is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
The Role of Cytochrome P450: A Deeper Dive into the Mechanism
The Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary drivers of Phase I metabolism.[4] Several CYP isozymes, including CYP3A4, CYP2D6, and CYP2C9, are responsible for the metabolism of the majority of clinically used drugs.[8] These enzymes typically catalyze oxidative reactions, such as hydroxylation, dealkylation, and epoxidation, which serve to make the drug molecule more polar and easier to excrete.
The interaction between a drug molecule and the active site of a CYP enzyme is highly specific and is influenced by the molecule's size, shape, and electronic properties. The unexpected metabolic instability of the 3,3-difluoroazetidine moiety may be due to an unforeseen favorable interaction with the active site of a particular CYP isozyme. The strong electron-withdrawing nature of the gem-difluoro group could alter the charge distribution across the azetidine ring, potentially making a different position on the molecule more susceptible to oxidation.
Concluding Remarks for the Informed Researcher
The strategic incorporation of fluorine into drug candidates remains a powerful tool for enhancing metabolic stability. However, the case of the 3,3-difluoroazetidine moiety serves as a critical reminder that structure-metabolism relationships are complex and not always predictable by simple heuristics. This guide underscores the importance of empirical data and a nuanced understanding of enzymatic processes in drug design.
For researchers and drug development professionals, the key takeaway is the necessity of early and systematic evaluation of metabolic stability for all novel chemical entities, particularly those incorporating heavily fluorinated motifs. While the difluoroazetidine moiety may offer advantages in other aspects of drug design, its potential for metabolic liability should be carefully assessed on a case-by-case basis. The continued exploration of such unexpected findings will undoubtedly contribute to the development of safer and more effective medicines.
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The 3,3-Difluoroazetidine Moiety: A Bioisosteric Advantage in Enhancing Drug Bioavailability
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are constantly seeking innovative strategies to modulate the pharmacokinetic profiles of drug candidates. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to enhance a multitude of properties critical for drugability, including metabolic stability, membrane permeability, and ultimately, oral bioavailability.[1][2] This guide provides an in-depth comparison of the 3,3-difluoroazetidine moiety against its non-fluorinated counterpart and other common bioisosteres, offering experimental data and protocols to underscore its potential in modern drug design.
The Power of Fluorine in Drug Design: A Paradigm of Bioisosterism
Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in similar biological activity, is a cornerstone of rational drug design.[3] Fluorine, owing to its unique physicochemical properties—small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—serves as an exceptional bioisostere for hydrogen or a hydroxyl group.[2][4] Its introduction can profoundly influence a molecule's conformation, pKa, lipophilicity, and susceptibility to metabolic degradation, often leading to improved pharmacokinetic and pharmacodynamic outcomes.[4][5]
The 3,3-difluoroazetidine ring, a four-membered saturated heterocycle bearing a gem-difluoro substitution, has garnered significant attention as a valuable building block in medicinal chemistry.[6][7] This guide will dissect the multifaceted impact of this moiety on key determinants of bioavailability.
Physicochemical Properties: The Foundation of Improved Bioavailability
The bioavailability of an orally administered drug is intricately linked to its physicochemical properties. The introduction of the 3,3-difluoroazetidine group can strategically modulate these parameters to favor absorption and systemic exposure.
Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a critical factor for membrane permeability. The strategic placement of fluorine can increase lipophilicity, thereby enhancing a drug's ability to traverse cellular membranes.[4] A systematic study comparing fluorinated and non-fluorinated saturated heterocycles revealed that gem-difluorination can either increase or decrease lipophilicity (LogP), depending on the molecular context.[8] This nuanced effect allows for fine-tuning of a drug candidate's lipophilicity to an optimal range for absorption.
Table 1: Comparison of Calculated Physicochemical Properties
| Moiety | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Azetidine | C₃H₇N | 57.09 | -0.1 |
| 3,3-Difluoroazetidine | C₃H₅F₂N | 93.08 | 0.2 |
Data sourced from PubChem.[8]
Basicity (pKa)
The basicity of nitrogen-containing heterocycles is a key determinant of their ionization state at physiological pH, which in turn affects their solubility, permeability, and potential for off-target interactions. The strong electron-withdrawing nature of the two fluorine atoms in the 3,3-difluoroazetidine ring significantly reduces the basicity of the azetidine nitrogen. A comprehensive study demonstrated that the pKa of protonated species is a primary factor influenced by the number of fluorine atoms and their distance to the protonation center.[8] This modulation of pKa can be leveraged to optimize a drug's absorption and distribution profile.
Impact on ADME Properties: A Head-to-Head Comparison
The journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is the ultimate determinant of its bioavailability. The 3,3-difluoroazetidine moiety can positively influence several aspects of this journey.
Metabolic Stability
One of the most significant advantages of incorporating fluorine into a drug molecule is the enhancement of its metabolic stability.[2][5] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. Placing the gem-difluoro group at a metabolically labile position can effectively block oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.
A study on mono- and difluorinated azetidine derivatives revealed that gem-difluorination generally did not negatively impact or even slightly improved metabolic stability in intrinsic microsomal clearance measurements.[5][8]
Table 2: Comparative In Vitro Metabolic Stability Data
| Compound | Moiety | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) |
| Reference Compound A | Azetidine | Hypothetical High Clearance |
| Compound A-F2 | 3,3-Difluoroazetidine | Hypothetically Reduced Clearance[5][8] |
This table illustrates a hypothetical comparison based on general findings. Specific values are highly dependent on the overall molecular structure.
Membrane Permeability
Enhanced lipophilicity, a common consequence of fluorination, can lead to improved passive diffusion across biological membranes.[4] However, the relationship is not always linear, and excessive lipophilicity can be detrimental. The ability to fine-tune lipophilicity with the 3,3-difluoroazetidine group allows for the optimization of membrane permeability.
Caption: Simplified workflow of oral drug absorption highlighting the positive impact of the 3,3-difluoroazetidine moiety.
Experimental Protocols for Evaluating Bioavailability
To empirically assess the impact of the 3,3-difluoroazetidine moiety, a series of in vitro and in vivo experiments are essential.
In Vitro Permeability Assay: Caco-2 Model
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Assessment: The test compound (dissolved in a suitable buffer) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. For efflux studies, the compound is added to the basolateral side, and samples are collected from the apical side.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
Caption: Step-by-step workflow for the Caco-2 permeability assay.
In Vitro Metabolic Stability Assay: Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, typically NADPH, in a phosphate buffer at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Quantification: The concentration of the parent compound remaining in the supernatant is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Studies
Animal models are used to assess the in vivo pharmacokinetic profile of a compound.
Protocol:
-
Animal Model: A suitable animal model (e.g., rats, mice) is chosen.
-
Dosing: The test compound is administered orally (and intravenously for bioavailability calculation) at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%).
Case Study: Fluorination Enhancing Pharmacokinetic Profile
Table 3: Pharmacokinetic Parameters of 5-Azacytidine and its Fluorinated Analog (2'F-5-AC) in Rats
| Parameter | 5-Azacytidine (2.5 mg/kg) | 2'F-5-AC (2 mg/kg) |
| AUC₀₋t (ng/mL*h) | 1996 | 3224 |
| T½ (h) | 0.5 | 1.5 |
| CL (mL/h/kg) | 1250 | 620 |
| Vd (mL/kg) | 2070 | 1118 |
Data adapted from Bozhok et al., 2025.[1]
The data clearly demonstrates that the introduction of fluorine led to a significant increase in the area under the curve (AUC), a longer half-life (T½), and reduced clearance (CL), all of which contribute to enhanced systemic exposure and bioavailability.[1]
Conclusion and Future Perspectives
The 3,3-difluoroazetidine moiety represents a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic incorporation can lead to a significant improvement in a drug candidate's bioavailability through the judicious modulation of key physicochemical and ADME properties. The ability to fine-tune lipophilicity, decrease basicity, and block metabolic hotspots makes this fluorinated scaffold a powerful tool for overcoming common challenges in drug development. While more direct comparative in vivo studies are needed to fully elucidate its advantages, the existing in vitro data and analogous case studies strongly support the continued exploration of 3,3-difluoroazetidine in the design of next-generation therapeutics with optimized pharmacokinetic profiles.
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Bozhok, T., Zilberman, R., Savin, A., Shabunya, P., Fatykhava, S., Faryna, A., & Kalinichenko, E. (2025). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Advances in Biological Chemistry, 15, 112-122. [Link]
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Liashuk, O. S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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- Couturier, C., et al. (2016). Azetidines in medicinal chemistry: a review. ACS medicinal chemistry letters, 7(6), 535-547.
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Safety Operating Guide
Proper Disposal of Benzyl 3,3-difluoroazetidine-1-carboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Benzyl 3,3-difluoroazetidine-1-carboxylate (CAS No. 1255666-58-0)[1]. As a fluorinated organic compound, specific handling and disposal procedures are critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Benzyl 3,3-difluoroazetidine-1-carboxylate is a halogenated organic compound[2]. The presence of fluorine atoms in the molecule necessitates careful handling to mitigate potential health and environmental risks. Based on data from structurally similar compounds, such as N-Boc-4,4-difluoro-L-proline and other fluorinated azetidines, the following hazards should be anticipated[3][4][5][6]:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.
A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory procedures involved[7].
Personal Protective Equipment (PPE)
To prevent exposure, the following personal protective equipment should be worn when handling Benzyl 3,3-difluoroazetidine-1-carboxylate[3][5][8]:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. |
| Skin and Body | Laboratory coat. For larger quantities or where splashing is possible, additional protective clothing may be necessary. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate laboratory safety personnel.
Step-by-Step Disposal Protocol
The proper disposal of Benzyl 3,3-difluoroazetidine-1-carboxylate is crucial. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
Step 1: Waste Identification and Classification Classify Benzyl 3,3-difluoroazetidine-1-carboxylate as a "halogenated organic hazardous waste."
Step 2: Waste Segregation Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
Step 3: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "Benzyl 3,3-difluoroazetidine-1-carboxylate." List all components and their approximate concentrations if it is a mixed waste stream.
Step 4: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
Ensure the storage area is cool, dry, and well-ventilated.
Step 5: Final Disposal Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Benzyl 3,3-difluoroazetidine-1-carboxylate.
Caption: Disposal workflow for Benzyl 3,3-difluoroazetidine-1-carboxylate.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Sangon Biotech. (n.d.). Safety Data Sheets. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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PubMed. (2015, April 9). Removal of perfluorinated carboxylates from washing wastewater of perfluorooctanesulfonyl fluoride using activated carbons and resins. Retrieved from [Link]
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MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
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PubChem. (n.d.). Benzyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




